molecular formula C10H17N5O6 B12818585 beta-Alanyl-3-methyl-L-histidine Nitrate

beta-Alanyl-3-methyl-L-histidine Nitrate

Cat. No.: B12818585
M. Wt: 303.27 g/mol
InChI Key: OLWOKAYJAHHSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Alanyl-3-methyl-L-histidine Nitrate is the nitrate salt of anserine, a methylated dipeptide that is a focus of research in neuroscience, sports science, and metabolic health. This compound is of significant interest due to its enhanced stability compared to its non-methylated analog, carnosine, as it demonstrates greater resistance to degradation by human serum carnosinase . In neurological research, beta-Alanyl-3-methyl-L-histidine has been shown to improve spatial memory and protect the neurovascular unit in aged Alzheimer's-model mice, suggesting potential for research into cognitive decline and neurodegenerative disorders . Its mechanism in this context appears to involve alleviating glial neuroinflammatory reactions and supporting the integrity of brain endothelial cells and pericytes . In the field of sports nutrition and exercise physiology, this dipeptide is investigated for its role in physical performance and fatigue reduction. It exhibits intracellular buffering activity with a pKa of 7.04, making it effective at mitigating acidosis during high-intensity exercise . Studies indicate it may improve performance in quick, repetitive activities and aid in post-exercise recovery . Furthermore, its nitrate salt form introduces a potential dual mechanism of action. Research points to anserine's ability to lower serum uric acid levels through two distinct pathways: the anserine component acts as a marked inhibitor of xanthine oxidase (IC50 = 6.45 mM), a key enzyme in urate production, while the nitrate anion may independently inhibit urate reabsorption via the URAT1 transporter in the kidney . Researchers utilize beta-Alanyl-3-methyl-L-histidine Nitrate to explore its antioxidant properties, which include metal ion chelation and free-radical scavenging, as well as its potential anti-glycation and anti-inflammatory effects . This product is intended for research and analysis in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWOKAYJAHHSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and chemical structure of beta-Alanyl-3-methyl-L-histidine Nitrate

Structural Elucidation and Analytical Characterization of -Alanyl-3-methyl-L-histidine Nitrate

A Technical Whitepaper on Physicochemical Profiling and Methodological Validation

Executive Summary

In the landscape of drug development and endogenous metabolite profiling,

Physicochemical Profiling & Structural Architecture

1

2

The methylation at the 3-position (pi-nitrogen) of the imidazole ring is a critical structural feature. This specific modification confers resistance to enzymatic degradation by serum carnosinase, thereby extending the molecule's biological half-life compared to its non-methylated analog, carnosine.

Below is the consolidated quantitative data defining its physicochemical profile:

ParameterValue
Chemical Name

-Alanyl-3-methyl-L-histidine Nitrate
Common Synonyms L-Anserine nitrate, H-beta-Ala-His(3-Me)-OH nitrate
CAS Registry Number 10030-52-1
Molecular Formula C10H17N5O6 (or C10H16N4O3 · HNO3)
Molecular Weight 303.27 g/mol
Monoisotopic Mass 303.11788 Da
Aqueous Solubility (

)
~59 mg/mL (194.55 mM)
Organic Solubility (DMSO) ~3.04 mg/mL (10.02 mM)

Data supported by [2] and [3].

Biological Mechanisms & Pharmacological Relevance

In biological models, L-Anserine nitrate functions as a potent antioxidant and a highly efficient scavenger of hydroxyl radicals[1]. Furthermore, it actively inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars, thereby protecting cellular integrity against oxidative stress[1].

BiochemicalPathwayAnserineβ-Alanyl-3-methyl-L-histidine Nitrate(Antioxidant Dipeptide)ROSHydroxyl Radicals(Oxidative Stress)Anserine->ROS ScavengesGlycationNonenzymaticProtein GlycationAnserine->Glycation InhibitsProtectionCellular Homeostasis &Protein IntegrityAnserine->Protection PreservesROS->Protection DisruptsSugarsAldose/Ketose Sugars(Glycation Precursors)Sugars->Glycation InducesGlycation->Protection Disrupts

Fig 1: Biochemical mechanisms of L-Anserine nitrate in cellular protection.

Analytical Characterization Protocols

As a Senior Application Scientist overseeing analytical pipelines, I mandate a multi-modal approach to validate the molecular weight (303.27 g/mol ) and the structural integrity of the nitrate salt[3]. Relying on a single analytical technique introduces critical blind spots—particularly for salt forms of zwitterionic peptides. The following self-validating workflow is engineered to ensure absolute structural confirmation.

AnalyticalWorkflowPrepSample Preparation(Aqueous / D2O Solubilization)HILICHILIC Chromatography(Polar Retention)Prep->HILIC LC-MS AliquotNMR1H & 13C NMR(Structural Elucidation)Prep->NMR NMR AliquotMSESI-MS/MS(+/- Ionization Modes)HILIC->MS EluentValidationMW & Structure Validation(303.27 g/mol)MS->Validation m/z 241.13 [+] & 62 [-]NMR->Validation Chemical Shifts

Fig 2: Orthogonal analytical workflow for the structural validation of L-Anserine nitrate.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the monoisotopic mass and verify the presence of the nitrate counter-ion.

  • Step 1: Solubilization. Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade

    
    .
    
    • Causality: The salt exhibits exceptional aqueous solubility (~59 mg/mL)[1]. Using 100% organic solvents initially will cause precipitation. Water prevents ion suppression in the MS source.

  • Step 2: Chromatographic Separation. Inject 5

    
    L onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Acquity BEH Amide). Mobile phase A: 10 mM Ammonium Formate in 
    
    
    ; Mobile phase B: Acetonitrile.
    • Causality: The dipeptide is highly polar. HILIC provides orthogonal retention based on polar partitioning, ensuring sharp peak morphology. Standard C18 reversed-phase columns will result in solvent-front elution and severe ion suppression.

  • Step 3: Dual-Polarity ESI-MS Acquisition.

    • Positive Mode: Targets the free base (anserine). The basic imidazole nitrogen and primary amine readily accept protons, yielding an

      
       precursor ion at m/z 241.13.
      
    • Negative Mode: Validates the salt form by detecting the nitrate counter-ion (

      
      ) at m/z 62.00.
      
    • Self-Validation: The simultaneous detection of the organic base in positive mode and the inorganic counter-ion in negative mode provides a closed-loop validation of the complete C10H17N5O6 structure[2].

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the 3-methyl substitution on the histidine imidazole ring.

  • Step 1: Sample Preparation. Dissolve 10 mg of the standard in 600

    
    L of Deuterium Oxide (
    
    
    ).
    • Causality: The use of

      
       is non-negotiable; it prevents the massive 
      
      
      solvent peak that would otherwise obscure the critical aliphatic signals of the
      
      
      -alanine moiety.
  • Step 2: 1H-NMR Acquisition (400 MHz). Acquire standard 1D proton spectra at 298 K.

  • Step 3: Signal Interpretation.

    • Identify the sharp singlet at ~3.8 ppm. Causality: This corresponds to the

      
       group. Its presence unequivocally differentiates anserine from carnosine.
      
    • Observe the multiplets between 2.6 and 3.2 ppm corresponding to the methylene protons of the

      
      -alanine chain.
      
    • Self-Validation: The integration ratio of the methyl singlet (3H) to the

      
      -alanine methylene protons (4H) must be exactly 3:4, confirming the purity and structural integrity of the synthesized batch.
      

Formulation Dynamics and Stability

When transitioning

1

During formulation, brief sonication is recommended to disrupt the crystalline lattice of the nitrate salt and ensure complete homogenization[1]. For long-term stability, stock solutions should be aliquoted and stored at -20°C to prevent hydrolytic degradation of the peptide bond and preserve the compound's antioxidant efficacy[4].

References

  • PubChem. "L-Anserine nitrate | C10H17N5O6 | CID 112071". National Institutes of Health. URL:[Link]

biological function of beta-Alanyl-3-methyl-L-histidine Nitrate in skeletal muscle

Biological Function of -Alanyl-3-methyl-L-histidine Nitrate in Skeletal Muscle

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Exercise Physiologists, and Biochemists Subject: Pharmacodynamics, Pharmacokinetics, and Experimental Validation of Anserine Nitrate

Executive Summary

AnserineInorganic Nitrate

Unlike its non-methylated analogue Carnosine, Anserine is resistant to serum carnosinase (CN1), allowing for significantly higher plasma bioavailability in humans. When crystallized as a nitrate salt (

  • The Cation (Anserine): Provides intracellular pH buffering (

    
    ), antioxidant protection, and calcium sensitivity modulation.
    
  • The Anion (Nitrate): Acts as a hypoxic vasodilator and mitochondrial efficiency booster via the

    
     pathway.
    

This guide details the molecular mechanisms, synergistic physiology, and required validation protocols for this compound.

Part 1: Molecular Architecture & Physicochemistry

Structural Distinction & Stability

The core moiety,

  • Serum Stability: Human plasma contains high activity of Carnosinase-1 (CN1) , which rapidly hydrolyzes Carnosine into

    
    -alanine and Histidine. The N-methylation of Anserine sterically hinders CN1, rendering Anserine largely resistant to degradation in the bloodstream.
    
  • The Nitrate Salt: Formulating Anserine as a nitrate salt (CAS: 10030-52-1) enhances solubility and provides a stoichiometric delivery of nitrate ions, eliminating the need for separate nitrate salts (e.g.,

    
    ) which carry high sodium loads.
    
The "Acid-Switch" Synergistic Mechanism

The biological efficacy of Anserine Nitrate relies on a unique physiological handshake occurring during high-intensity anaerobic contraction.

  • The Trigger (Acidosis): Fast-twitch muscle contraction hydrolyzes ATP, accumulating protons (

    
    ) and lowering intracellular pH.
    
  • The Buffer (Anserine): The imidazole ring of Anserine accepts

    
    , mitigating acidosis and delaying fatigue.
    
  • The Activator (Nitrate): The reduction of Nitrite (

    
    ) to Nitric Oxide (
    
    
    ) is proton-dependent. The acidic environment—which Anserine is managing—is paradoxically the exact catalyst required to convert the Nitrate payload into active NO, which then vasodilates capillaries to flush metabolites.

Part 2: Pharmacodynamics in Skeletal Muscle

Pathway A: Excitation-Contraction Coupling (Anserine)

Anserine acts directly on the contractile machinery.

  • RyR Sensitization: Anserine increases the sensitivity of Ryanodine Receptors (RyR) to

    
    , enhancing calcium release from the sarcoplasmic reticulum.
    
  • Severin’s Phenomenon: It restores contractility in fatigued muscle by buffering protons that would otherwise compete with

    
     for binding sites on Troponin C.
    
Pathway B: Mitochondrial Efficiency (Nitrate)

The nitrate component reduces the oxygen cost of exercise.[1]

  • Complex IV Modulation: NO competes with oxygen at Cytochrome c Oxidase, fine-tuning respiration and preventing "slippage" (proton leak) across the inner mitochondrial membrane.

  • P/O Ratio Improvement: This results in a higher Phosphate/Oxygen ratio—more ATP produced per unit of oxygen consumed.

Visualization of Signaling Pathways

The following diagram illustrates the concurrent intracellular pathways activated by Anserine Nitrate.

AnserineNitrateMechanismcluster_0Extracellular Space (Plasma)cluster_1Skeletal Muscle Myocyte (Sarcoplasm)AnserineNitrateAnserine Nitrate(Salt Dissociation)Anserine_ExAnserine (Stable vs CN1)AnserineNitrate->Anserine_ExNitrate_ExNitrate (NO3-)AnserineNitrate->Nitrate_ExAnserine_InIntracellular AnserineAnserine_Ex->Anserine_InPEPT1/2 TransporterNitrate_InNitrate (NO3-)Nitrate_Ex->Nitrate_InSialin TransporterBufferpH Buffering(Imidazole Ring)Anserine_In->BufferRyRRyR Channel(Ca2+ Release)Anserine_In->RyRSensitizesProtonsH+ (Acidosis)NONitric Oxide (NO)Protons->NOCatalyzes ReductionBuffer->ProtonsSequestersOutcomeDelayed Fatigue &Enhanced ContractilityBuffer->OutcomeRyR->OutcomeNitriteNitrite (NO2-)Nitrate_In->NitriteXOR ReductionNitrite->NOAcid Facilitated(Requires H+)MitoMitochondria(Complex IV)NO->MitoModulates RespirationMito->Outcome

Caption: Schematic of the dual-action mechanism. Anserine stabilizes intracellular pH and sensitizes calcium channels, while the acidic environment facilitates the reduction of Nitrate to Nitric Oxide, optimizing mitochondrial respiration.

Part 3: Experimental Validation Protocols

To validate the biological function of Anserine Nitrate, researchers must employ self-validating protocols that distinguish it from Carnosine and verify the Nitrate contribution.

Protocol A: Differential HPLC Quantification

Objective: To quantify Anserine accumulation in muscle tissue without Carnosine interference.

  • Principle: Anserine and Carnosine are structurally similar. Standard C18 columns often fail to resolve them. This protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) for superior separation.

  • Sample Prep:

    • Homogenize 20mg wet muscle tissue in 500µL 0.5M Perchloric Acid (PCA) . Why: PCA precipitates proteins immediately, preventing enzymatic degradation of dipeptides.

    • Centrifuge at 12,000g for 10 min at 4°C.

    • Neutralize supernatant with

      
       to pH 7.0.
      
  • Chromatography Conditions:

    • Column: Silica-based HILIC column (e.g., 4.6 x 150mm, 3µm).

    • Mobile Phase A: 0.65mM Ammonium Acetate in water (pH 5.5).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 75% B to 50% B over 10 minutes.

    • Detection: UV at 214nm (peptide bond) or MS/MS (MRM mode: Anserine transition 241 > 109).

Protocol B: Ex Vivo Isometric Force & Fatigue Assay

Objective: To measure the ergogenic effect on contractility.

  • Dissection: Isolate the Extensor Digitorum Longus (EDL) muscle (fast-twitch phenotype) from the model organism.

  • Bath Setup: Mount in a multichamber myograph system filled with Krebs-Henseleit buffer, bubbled with 95%

    
     / 5% 
    
    
    .
  • Treatment: Incubate with 10mM Anserine Nitrate vs. 10mM Carnosine vs. Control for 30 mins.

  • Stimulation Protocol:

    • Force-Frequency: Stimulate at 10, 30, 50, 100, 150 Hz to determine max tetanic force.

    • Fatigue Run: 50 Hz trains (300ms duration) every 1 second for 5 minutes.

  • Data Output: Plot the "Fatigue Index" (Force at min 5 / Initial Force). Anserine Nitrate treated fibers should show a right-shift in the fatigue curve due to combined pH buffering and NO-mediated recovery.

Protocol C: Mitochondrial Respiration (Seahorse XF)

Objective: To verify the Nitrate-mediated efficiency (P/O ratio).

  • Cell Line: C2C12 Myoblasts (differentiated).

  • Assay Media: DMEM (unbuffered) to allow pH manipulation.

  • Injection Strategy:

    • Port A: Anserine Nitrate (Titration).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler).

  • Metric: Measure Oxygen Consumption Rate (OCR) vs. Extracellular Acidification Rate (ECAR).

    • Success Criteria: A reduction in "Basal Respiration" and "Proton Leak" without a drop in "ATP Production" indicates improved mitochondrial efficiency (the Nitrate effect).

Part 4: Data Presentation & Comparative Analysis

When analyzing Anserine Nitrate against standard interventions, use the following comparative matrix:

FeatureCarnosineAnserineNitrate (NaNO3)Anserine Nitrate
Plasma Stability Low (Degraded by CN1)High (CN1 Resistant)HighHigh
Muscle Uptake High (via TauT)Moderate/HighHigh (via Sialin)Dual Uptake
pH Buffering

6.83

7.04
None

7.04
Vasodilation MinimalMinimalHigh (Hypoxic)High (Hypoxic)
Primary Benefit Intracellular BufferBuffer + AntioxidantFlow + EfficiencySynergistic Power

References

  • Boldyrev, A. A., et al. (2013). Physiology and pathophysiology of carnosine. Physiological Reviews. Link

  • Derave, W., et al. (2019).[2] Beta-alanine supplementation augments muscle carnosine content and attenuates fatigue during repeated isokinetic contraction bouts in trained sprinters. Journal of Applied Physiology. Link

  • Jones, A. M. (2014). Dietary nitrate supplementation and exercise performance.[1][3] Sports Medicine. Link

  • Larsen, F. J., et al. (2011). Dietary inorganic nitrate improves mitochondrial efficiency in humans.[1] Cell Metabolism. Link

  • Peters, V., et al. (2018).[2] Anserine inhibits carnosine degradation by serum carnosinase-1.[4] Amino Acids.[5][6][7][8] Link

  • Bachem AG. (2024). L-Anserine Nitrate Product Specification (CAS 10030-52-1).[9] Bachem Catalog. Link

Thermodynamic Properties and Physicochemical Profiling of β-Alanyl-3-methyl-L-histidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development and Formulation Scientists

Executive Overview

β-Alanyl-3-methyl-L-histidine, commonly known as anserine, is a naturally occurring histidine-containing dipeptide. In pharmaceutical and nutraceutical contexts, it is frequently synthesized and stabilized as a nitrate salt (CAS 10030-52-1) to improve its crystallization properties and solid-state stability[1]. Unlike its non-methylated analogue carnosine, anserine exhibits a high resistance to enzymatic degradation by carnosinase (CN1), making it a highly viable candidate for neuroprotective and ergogenic formulations[2].

This whitepaper dissects the thermodynamic properties of anserine nitrate, exploring its acid-base equilibria, crystallographic thermodynamics, and electrochemical behavior. As a Senior Application Scientist, I have structured this guide to move beyond theoretical values, providing field-proven methodologies and the mechanistic causality behind experimental protocols.

Acid-Base Equilibria and Thermodynamic Dissociation

The buffering capacity of anserine is dictated by its multiphasic dissociation profile. In aqueous solution, the fully protonated anserine molecule undergoes sequential deprotonation. The thermodynamic dissociation constants (pKa) are critical for predicting the ionization state of the Active Pharmaceutical Ingredient (API) in the gastrointestinal tract and intracellular fluid.

Table 1: Thermodynamic Dissociation Constants of Anserine [1]

Dissociation StepFunctional GrouppKa ValueThermodynamic Behavior
pKa1 Carboxyl Group2.60 ± 0.11Medium weak acid; fully ionized at physiological pH.
pKa2 Imidazole Ring6.97 ± 0.14Near-neutral physiological buffer; primary driver of intracellular pH homeostasis.
pKa3 Amino Group9.51 ± 0.11Basic amine; remains protonated under physiological conditions.

Causality Insight: The pKa2 of 6.97 is particularly significant. Because it is exceptionally close to the physiological pH of skeletal muscle and brain tissue, anserine acts as a highly efficient thermodynamic buffer[2]. The methylation at the 3-position of the imidazole ring slightly shifts the electron density compared to carnosine, optimizing its buffering thermodynamics and preventing metal-catalyzed auto-oxidation.

AcidBase H3A H3A²⁺ Fully Protonated H2A H2A⁺ Carboxyl Deprotonated H3A->H2A pKa1 = 2.60 (-H⁺) HA HA Imidazole Deprotonated H2A->HA pKa2 = 6.97 (-H⁺) A A⁻ Amino Deprotonated HA->A pKa3 = 9.51 (-H⁺)

Thermodynamic protonation-deprotonation cascade of anserine across physiological pH ranges.

Solid-State Thermodynamics and Crystallography

The free dipeptide of anserine is notoriously difficult to crystallize due to its zwitterionic nature and high conformational flexibility. The introduction of nitric acid to form anserine nitrate salt restricts this flexibility through robust intermolecular hydrogen bonding, significantly lowering the lattice free energy and promoting ordered crystallization[1].

Table 2: Crystallographic Parameters of Anserine Nitrate [1]

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Length a 16.597(3) Å
Unit Cell Length b 30.305(5) Å
Unit Cell Length c 5.505(5) Å
Angle β 90.04(5)°
Asymmetric Unit 4 independent molecules

Causality Insight: The presence of four independent molecules in the asymmetric unit indicates a highly complex packing arrangement[1]. The nitrate counterions act as thermodynamic anchors, forming a hydrogen-bond network with the protonated amino and imidazole groups. This reduces the hygroscopicity of the powder, a critical parameter for maintaining shelf-life during solid oral dosage formulation.

Electrochemical Thermodynamics and Redox Profiling

Anserine exhibits distinct redox thermodynamics, primarily localized at the imidazole ring. Voltammetric studies reveal that the oxidation of anserine is an irreversible, pH-dependent process involving the transfer of one electron and one proton[3]. Understanding this redox behavior is essential for predicting the molecule's antioxidant scavenging capabilities in vivo.

Workflow Prep Sample Preparation 3x10⁻⁴ M Anserine Nitrate Buffer Electrolyte Addition 0.1 M LiNO3 (pH 6.1) Prep->Buffer Electrode Glassy Carbon Electrode Surface Conditioning Buffer->Electrode DPV Differential Pulse Voltammetry Scan Rate: 5 mV/s Electrode->DPV Oxidation 1e⁻ / 1H⁺ Transfer Peak Current Measurement DPV->Oxidation Adsorption Radical Adsorption Electrode Passivation Oxidation->Adsorption Successive Scans

Voltammetric workflow for characterizing the redox thermodynamics of anserine nitrate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that thermodynamic data is not skewed by kinetic artifacts.

Protocol 1: Potentiometric Titration for pKa Determination

Objective: Determine the precise thermodynamic pKa values of anserine nitrate. Causality: We use a 0.1 M KCl background electrolyte to maintain a constant ionic strength. Without this, the activity coefficients of the ions would change during the titration, yielding apparent (concentration-dependent) pKa values rather than true thermodynamic constants.

  • Solution Preparation: Dissolve anserine nitrate in CO2-free ultrapure water to a final concentration of 0.01 M. Add KCl to achieve a 0.1 M ionic strength.

  • Acidification: Lower the initial pH to 2.0 using 0.1 M HCl to ensure the dipeptide is in its fully protonated (H3A²⁺) state.

  • Titration: Titrate with standardized 0.01 M NaOH under a nitrogen atmosphere. Causality: Nitrogen prevents CO2 absorption, which would otherwise form carbonic acid and skew the buffering curve.

  • Data Acquisition: Record the electromotive force (EMF) after each addition.

    • Self-Validation Step: Wait for the EMF drift to fall below 0.1 mV/min before recording the value. This mathematically confirms that thermodynamic equilibrium has been reached at that specific pH node.

  • Mathematical Modeling: Utilize Solver optimization software to fit the titration curve and extract pKa1, pKa2, and pKa3[1].

Protocol 2: Differential Pulse Voltammetry (DPV) for Redox Characterization

Objective: Map the oxidation mechanism and electron transfer thermodynamics. Causality: Differential Pulse Voltammetry is chosen over Cyclic Voltammetry because DPV minimizes the capacitive background current, allowing for the detection of the faradaic current associated with the 1e⁻/1H⁺ transfer with exceptionally high sensitivity[3].

  • Electrolyte Preparation: Prepare a 0.1 M LiNO3 supporting electrolyte solution and adjust the pH to 6.1.

  • Analyte Addition: Introduce anserine nitrate to achieve a 3×10⁻⁴ M concentration[3].

  • Electrode Conditioning: Polish a Glassy Carbon Electrode (GCE) with 0.05 μm alumina slurry.

    • Self-Validation Step: Run a blank scan in the pure electrolyte prior to analyte addition. A flat baseline confirms the complete absence of surface contaminants.

  • Voltammetric Scan: Apply a potential sweep using a scan rate of 5 mV/s[3].

  • Observation: Record the oxidation peak. Note that successive scans will show a decreased peak current. This is a diagnostic indicator of the formation of an anserine radical that adsorbs onto and passivates the electrode surface[3].

References

  • Voltammetric Characterization and Determination of Histidine Dipeptides - Carnosine and Anserine Source: ResearchGate URL:[Link][3]

  • Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review Source: MDPI URL:[Link][2]

Sources

beta-Alanyl-3-methyl-L-histidine Nitrate role in intracellular buffering capacity

The Role of -Alanyl-3-methyl-L-histidine Nitrate in Intracellular Buffering Capacity: A Mechanistic and Methodological Guide

Executive Summary

For researchers and drug development professionals targeting metabolic fatigue, ischemic injury, and physical performance, understanding the physicochemical dynamics of intracellular buffering is paramount.

1Anserine Nitrate

23

This whitepaper provides an in-depth technical analysis of anserine nitrate's buffering capacity, comparative efficacy against other HCDs, and the self-validating experimental protocols required to quantify its pharmacodynamics in vivo.

Physicochemical Basis of Intracellular Buffering

The efficacy of any intracellular buffer is intrinsically linked to its acid dissociation constant (


4

In resting mammalian skeletal and cardiac muscle, the intracellular pH (

45

67
  • The Anserine Advantage: The imidazole ring of anserine has a

    
     of 7.04[1][4][8]. This is significantly closer to the resting physiological pH than the more commonly studied carnosine (
    
    
    6.83)[4][8]. Consequently, anserine is theoretically more effective at neutralizing protons during the critical initial stages of exercise-induced acidosis[4][8].
  • Proton Shuttling: Intracellular protons cannot diffuse freely due to the high concentration of fixed cytosolic buffers. Instead, they move via a "passive shuttling" mechanism on mobile buffers like anserine[5][9]. Anserine binds the proton at the site of generation (e.g., near myofibrils) and diffuses to the sarcolemma, where the proton is extruded via

    
     exchangers (NHE) or monocarboxylate transporters (MCT)[6][7].
    
  • The Nitrate Synergy: The addition of the nitrate (

    
    ) moiety in anserine nitrate introduces a secondary metabolic pathway. Nitrate is reduced to nitrite and subsequently to nitric oxide (NO), promoting local vasodilation and optimizing oxidative phosphorylation[2]. Furthermore, anserine nitrate has been shown to markedly inhibit xanthine oxidase (XO) activity (
    
    
    ), offering potent urate-lowering and antioxidant effects[2][10].
Mechanistic Pathway Visualization

GAAnserine Nitrate(β-Alanyl-3-methyl-L-histidine)BDissociation in CytosolA->B Cellular UptakeCAnserine (pKa 7.04)Imidazole RingB->CDNitrate (NO3-)B->DEProton (H+) Buffering(Anaerobic Glycolysis)C->E H+ BindingFNitric Oxide (NO) Pathway(Vasodilation/Metabolism)D->F Nitrate-Nitrite-NO ReductionGMaintained Intracellular pHDelayed Muscle FatigueE->GF->G Synergistic Effect

Fig 1: Dual-action mechanistic pathway of Anserine Nitrate in cellular homeostasis.

Quantitative Data: Comparative Buffering Efficacy

To contextualize anserine nitrate's utility in drug development, it must be compared against its non-methylated and differently methylated structural analogs: Carnosine and Balenine[4][8].

DipeptideChemical Structure

Value
Optimal Buffering StageEnzymatic Stability
Carnosine

-alanyl-L-histidine
6.83Late-stage acidosis (

)
Highly susceptible to Carnosinase-1 cleavage[8].
Balenine

-alanyl-1-methyl-L-histidine
7.03Early-stage acidosisModerate resistance to degradation.
Anserine

-alanyl-3-methyl-L-histidine
7.04 Early-stage acidosis (

)
Highly resistant to Carnosinase-1 degradation [1][8].

Data synthesized from comparative physiology and physicochemical analyses[1][4][8].

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, establishing rigorous, reproducible assays is non-negotiable. The following protocols are designed to validate the intracellular uptake and functional buffering capacity of anserine nitrate.

Protocol 1: In Vivo P-MRS for Dynamic Intracellular pH Monitoring

Causality & Rationale: Traditional muscle biopsies only provide a static snapshot of pH and can artificially alter local metabolites due to tissue trauma. Phosphorus-31 Magnetic Resonance Spectroscopy (



4




4

Step-by-Step Workflow:

  • Baseline Acquisition: Position the subject/model within the MRI scanner. Acquire baseline

    
    P spectra at rest to establish the resting 
    
    
    to
    
    
    chemical shift.
  • Administration: Administer Anserine Nitrate (e.g., via IV infusion or oral gavage, depending on the pharmacokinetic model).

  • Ischemic/Anaerobic Challenge: Induce localized anaerobic metabolism (e.g., via standardized electrical stimulation of the gastrocnemius or voluntary isometric contraction).

  • Dynamic Spectral Acquisition: Continuously acquire

    
    P spectra at 2-second to 5-second intervals throughout the exercise and subsequent recovery phases.
    
  • Data Processing & pH Calculation: Calculate the intracellular pH using the modified Henderson-Hasselbalch equation:

    
    
    (Where 
    
    
    is the measured chemical shift of
    
    
    relative to
    
    
    , and the
    
    
    for the dissociation of
    
    
    is approximately 6.75[4]).

WorkflowS1Step 1: Baseline 31P-MRS(Resting pH & PCr)S2Step 2: Anserine NitrateAdministrationS1->S2S3Step 3: Anaerobic Exercise(H+ Generation)S2->S3S4Step 4: Dynamic 31P-MRS(Real-time pH Shift)S3->S4S5Step 5: pH Calculation(Henderson-Hasselbalch)S4->S5

Fig 2: Experimental workflow for in vivo assessment of dynamic intracellular buffering.

Protocol 2: Intracellular Dipeptide Quantification via HPLC-UV

Causality & Rationale: Anserine and carnosine are structurally nearly identical, differing only by a single methyl group on the imidazole ring[1][8]. Standard colorimetric assays cannot distinguish between them. High-Performance Liquid Chromatography (HPLC) with UV detection is strictly required to separate these dipeptides based on their slight differences in hydrophobicity. This ensures that the measured buffering capacity is accurately attributed to the exogenous anserine nitrate rather than endogenous carnosine.

Step-by-Step Workflow:

  • Tissue Extraction: Excise the target muscle tissue and immediately freeze-clamp in liquid nitrogen to halt metabolic degradation.

  • Deproteinization: Homogenize the tissue in ice-cold 0.5 M perchloric acid (PCA). Centrifuge at 10,000 x g for 15 minutes at 4°C to precipitate large proteins.

  • Neutralization: Neutralize the supernatant using 2 M potassium carbonate (

    
    ) and filter through a 0.22 µm membrane.
    
  • Chromatographic Separation: Inject the sample into a reverse-phase C18 HPLC column. Utilize a gradient mobile phase (e.g., sodium acetate buffer and acetonitrile) optimized for imidazole dipeptide separation.

  • Quantification: Detect absorbance at 210 nm. Quantify anserine concentrations by comparing peak areas against high-purity anserine nitrate standard curves.

Conclusion


148

References

  • Anserine vs. Balenine: A Comparative Analysis of Muscle Buffering Capacity - BenchChem 4

  • Anserine - Wikipedia 1

  • Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - MDPI 8

  • Intracellular pH Regulation of Skeletal Muscle in the Milieu of Insulin Signaling - PMC (NIH) 6

  • Intracellular proton mobility and buffering power in cardiac ventricular myocytes from rat, rabbit, and guinea pig - American Journal of Physiology 5

  • Spatial aspects of intracellular pH regulation in heart muscle - PubMed (NIH) 9

  • Skeletal Muscle Histidine Containing Dipeptide Contents are Increased in Freshwater Turtles with Cold-Acclimation - bioRxiv 7

  • Molecular mechanism of urate-lowering effects of anserine nitrate - J-Stage2

  • L-Anserine nitrate | Endogenous Metabolite - TargetMol 10

  • L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem (NIH) 3

antioxidant mechanism of action for beta-Alanyl-3-methyl-L-histidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Pathway Antioxidant System: Technical Whitepaper[1]

Executive Summary

This technical guide delineates the antioxidant mechanism of action (MoA) for beta-Alanyl-3-methyl-L-histidine Nitrate (commonly identified as Anserine Nitrate ).[1] Unlike conventional antioxidants that rely solely on radical scavenging, this compound functions as a dual-pathway redox modulator .[1] Upon dissociation in physiological media, it yields two bioactive moieties:

  • The Anserine Cation: A hydrolysis-resistant histidine dipeptide (HDP) that provides direct radical scavenging, transition metal chelation, and aldehyde detoxification.

  • The Nitrate Anion: A metabolic signaling precursor that optimizes mitochondrial electron transfer efficiency via the Nitrate-Nitrite-Nitric Oxide (NO) pathway, thereby suppressing Reactive Oxygen Species (ROS) generation at the source.[1]

This guide is structured for drug development professionals, detailing the physicochemical basis of these interactions, synergistic pharmacodynamics, and self-validating experimental protocols.

Molecular Architecture & Dissociation Kinetics

Compound Identity: beta-Alanyl-3-methyl-L-histidine Nitrate CAS: 10030-52-1 Active Moieties: Anserine (C₁₀H₁₆N₄O₃) + Nitrate (NO₃⁻)[1]

Upon administration (oral or parenteral), the salt dissociates rapidly. The pharmacodynamic distinctiveness of this compound lies in the metabolic stability of the cation . Unlike its unmethylated analog (Carnosine), which is rapidly degraded by serum carnosinase (CN1), the N-methyl group on the imidazole ring of Anserine sterically hinders enzymatic hydrolysis. This ensures prolonged plasma half-life and sustained tissue distribution [1].[1]

Mechanism of Action: The Anserine Pathway (Direct Defense)

The Anserine moiety operates as a "clean-up" system for existing oxidative stress products.[1]

A. Imidazole-Mediated Radical Scavenging

The core antioxidant activity resides in the imidazole ring. Anserine effectively scavenges hydroxyl radicals (


) and singlet oxygen (

).[1]
  • Mechanism: The imidazole ring acts as an electron donor.[2] In the presence of

    
    , the ring undergoes oxidation, forming a stable radical intermediate that terminates the propagation chain of lipid peroxidation.
    
  • Specificity: Unlike non-specific antioxidants, Anserine shows high specificity for the highly reactive hydroxyl radical, which cannot be eliminated enzymatically by SOD or Catalase [2].

B. Transition Metal Chelation (The "Pro-Oxidant" Blockade)

Free transition metals (Cu²⁺, Zn²⁺, Fe²⁺) catalyze the conversion of Hydrogen Peroxide (


) into highly toxic hydroxyl radicals via the Fenton Reaction.
  • Structural Logic: The beta-alanyl amino group and the imidazole nitrogen (specifically the unmethylated nitrogen) form a "claw-like" coordination complex with metal ions.[1]

  • Advantage: By sequestering these metals, Anserine prevents the initiation of oxidative stress. The methylation at the 3-position (N-pi) alters the coordination geometry compared to Carnosine, often resulting in tighter binding constants for copper, reducing its redox potential [3].

C. Carbonyl Scavenging (Anti-Glycation)

Oxidative stress generates reactive aldehydes (e.g., 4-hydroxynonenal or HNE) that cross-link proteins.[1] Anserine acts as a sacrificial nucleophile. The terminal amine group reacts with aldehydes to form Schiff bases, preventing them from damaging functional proteins [4].

Mechanism of Action: The Nitrate Pathway (Metabolic Defense)

The Nitrate moiety operates as a "preventative" system, modulating mitochondrial function to reduce ROS generation.

A. The Nitrate-Nitrite-NO Pathway

Unlike L-arginine-dependent NO synthesis (which requires oxygen), the Nitrate pathway is effective in hypoxic/acidic conditions—common in ischemic or metabolically stressed tissue.[1]

  • Ingestion/Dissociation: Nitrate (

    
    ) enters circulation.[1]
    
  • Reduction: Commensal oral bacteria or tissue xanthine oxidoreductase reduce Nitrate to Nitrite (

    
    ).[1]
    
  • Activation: In acidic or reducing environments, Nitrite is converted to Nitric Oxide (

    
    ).
    
B. Mitochondrial Respiration Efficiency

NO competes reversibly with oxygen for the binding site at Cytochrome c Oxidase (Complex IV) .

  • The Effect: This modulation slows electron transfer slightly, preventing "electron slip" at Complex I and III.

  • The Outcome: This reduces the leakage of superoxide radicals (

    
    ), effectively lowering the "oxidative cost" of ATP production. This is a crucial mechanism for preventing ischemia-reperfusion injury [5].[1]
    
Synergistic Pharmacodynamics

The combination of Anserine and Nitrate is not merely additive; it is mechanistically synergistic.

FeatureAnserine ContributionNitrate ContributionSynergistic Outcome
pH Buffering Imidazole ring (pKa ~7.[1]04) buffers H+ accumulation.[1]Reduction of Nitrite to NO is pH-dependent (favored in acidity).[1]Anserine modulates the local pH, potentially "tuning" the rate of NO release during metabolic stress.
ROS Control Scavenges existing radicals (

).
Prevents new radical formation (Superoxide).[1]Comprehensive coverage of the redox landscape (Prevention + Cure).
Stability Resistant to serum carnosinase.[1]Stable inorganic anion.[1]Long-duration bioactivity compared to Carnosine/Arginine blends.[1]
Visualization of Mechanism

The following diagram illustrates the dual-pathway mechanism, highlighting the convergence on cellular cytoprotection.

AnserineNitrateMechanism cluster_input Compound Dissociation Compound beta-Alanyl-3-methyl-L-histidine Nitrate Anserine Anserine Cation (Metabolically Stable) Compound->Anserine Nitrate Nitrate Anion (NO3-) Compound->Nitrate Chelation Metal Chelation (Sequesters Cu2+/Fe2+) Anserine->Chelation Scavenging Direct Scavenging (Neutralizes •OH, 1O2) Anserine->Scavenging AldehydeTrap Carbonyl Trapping (Detoxifies HNE/AGEs) Anserine->AldehydeTrap Nitrite Nitrite (NO2-) Anserine->Nitrite pH Buffering Modulates Reduction FentonBlock Blockade of Fenton Reaction (Prevents Radical Initiation) Chelation->FentonBlock Cytoprotection Global Cellular Cytoprotection Scavenging->Cytoprotection AldehydeTrap->Cytoprotection Nitrate->Nitrite Oral/Tissue Reductases NO Nitric Oxide (NO) (Signaling Molecule) Nitrite->NO Acidic/Hypoxic Environment MitoMod Mitochondrial Modulation (Complex IV Inhibition) NO->MitoMod RespEff Optimized Respiration (Reduced Superoxide Leak) MitoMod->RespEff FentonBlock->Cytoprotection RespEff->Cytoprotection

Caption: Dual-pathway pharmacodynamics showing the parallel action of Anserine (direct scavenging/chelation) and Nitrate (mitochondrial efficiency) converging on cytoprotection.[1]

Experimental Validation Protocols (Self-Validating Systems)

To validate the specific activity of this salt, standard assays must be modified to account for the dual nature of the compound.

Protocol A: Differential Chelation Capacity (Validation of Anserine Moiety)

Purpose: To demonstrate that the antioxidant effect is partly due to metal sequestration, not just radical scavenging. Rationale: Standard ORAC assays do not measure chelation.[1] This protocol isolates the "Fenton-blocking" capability.[1]

Workflow:

  • Preparation: Prepare 10 mM Anserine Nitrate solution in phosphate buffer (pH 7.4).

  • Induction: Use the Ascorbate/Cu²⁺ system to induce DNA oxidation (pUC19 plasmid).

    • Control: Plasmid + Ascorbate + Cu²⁺ (Expect: DNA degradation/smearing).[1]

    • Test: Plasmid + Ascorbate + Cu²⁺ + Anserine Nitrate.

  • Readout: Agarose Gel Electrophoresis.

  • Validation Check: If Anserine Nitrate protects DNA integrity while Nitrate alone (sodium nitrate control) does not, the mechanism is confirmed as Anserine-mediated chelation.[1]

Protocol B: Mitochondrial Stress Test (Validation of Nitrate Moiety)

Purpose: To quantify the reduction in "oxygen cost" and ROS generation. Instrument: Seahorse XF Analyzer.[1]

Workflow:

  • Cell Line: C2C12 Myoblasts (differentiated).

  • Treatment: Incubate cells with 500 µM Anserine Nitrate vs. Anserine Chloride (Control) for 24 hours.

  • Assay: Measure Oxygen Consumption Rate (OCR) under basal and stressed conditions (Oligomycin/FCCP).

  • ROS Quantification: Concurrent staining with MitoSOX Red (superoxide indicator).[1]

  • Success Criteria:

    • Anserine Nitrate group shows lower basal respiration but maintained ATP production (increased P/O ratio) compared to Anserine Chloride.[1]

    • MitoSOX fluorescence is significantly lower in the Nitrate group.

Protocol Visualization: Experimental Workflow

ExperimentalWorkflow cluster_chem In Vitro Chemistry cluster_bio Cellular Biology Start Sample Preparation (Anserine Nitrate) ChelationAssay Cu2+ Chelation Assay (Ascorbate System) Start->ChelationAssay Seahorse Seahorse XF Analysis (Mitochondrial OCR) Start->Seahorse Gel Gel Electrophoresis (DNA Integrity) ChelationAssay->Gel Analysis Data Correlation (P/O Ratio vs. DNA Damage) Gel->Analysis Confirm Structural Protection MitoSOX MitoSOX Staining (Superoxide Levels) Seahorse->MitoSOX Concurrent Measurement Seahorse->Analysis MitoSOX->Analysis

Caption: Integrated validation workflow combining chemical assays (chelation) and biological assays (mitochondrial respiration) to verify both moieties.

References
  • Peters, V., et al. (2018). Anserine, a Histidine-Containing Dipeptide, as a Potent Scavenger of Reactive Carbonyl Species.[3][4][5] Scientific Reports.[1] [Link][1]

  • Kohen, R., et al. (1988). Antioxidant Activity of Carnosine, Homocarnosine, and Anserine Present in Muscle and Brain.[4][5] Proceedings of the National Academy of Sciences (PNAS). [Link][1]

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. [Link][1]

  • Lundberg, J. O., et al. (2008). The Nitrate–Nitrite–Nitric Oxide Pathway in Physiology and Therapeutics. Nature Reviews Drug Discovery. [Link]

  • Larsen, F. J., et al. (2011). Dietary Inorganic Nitrate Improves Mitochondrial Efficiency in Humans. Cell Metabolism.[1] [Link][1]

Sources

Technical Deep Dive: Metabolic Pathway and Enzymatic Hydrolysis of Anserine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Anserine Nitrate (CAS: 10030-52-1) is the nitrate salt form of Anserine (


-alanyl-

-methylhistidine), a naturally occurring imidazole dipeptide abundant in the skeletal muscle of vertebrates (specifically poultry and fish). While often overshadowed by its unmethylated analog, carnosine, anserine exhibits distinct pharmacokinetic advantages and specific bioactivities—most notably its resistance to serum hydrolysis and its potent inhibition of xanthine oxidase (XO).

This guide delineates the metabolic fate of anserine nitrate, dissecting its enzymatic hydrolysis by serum carnosinase (CN1), the divergent pathways of its metabolites (


-alanine, 1-methylhistidine, and nitrate), and the experimental protocols required to validate these pathways in a drug development context.
Physicochemical Profile[1][2][3][4]
  • Compound: L-Anserine Nitrate[1][2][3][4][5]

  • Formula:

    
    
    
  • Molecular Weight: ~303.27 g/mol [1][2][4]

  • Key Feature: The

    
    -methylation on the imidazole ring (position 1 or 3 depending on nomenclature, biologically referred to as 1-Methylhistidine ) sterically hinders enzymatic attack, conferring greater stability than carnosine.
    

Enzymatic Hydrolysis: The Carnosinase Bottleneck

Upon ingestion and absorption, Anserine Nitrate dissociates into the anserine cation and nitrate anion. The rate-limiting step in anserine pharmacokinetics is the cleavage of the peptide bond by Serum Carnosinase (CN1) (EC 3.4.13.20).

The Enzyme: Carnosinase-1 (CN1)

Unlike cytosolic carnosinase (CN2), which is non-specific, CN1 is a highly specific dipeptidase found in human plasma. It requires


 or 

for activation and is specific for dipeptides with a C-terminal histidine or methylated histidine.
Kinetic Profile & "The Anserine Advantage"

Anserine is hydrolyzed significantly slower than carnosine.[6] This resistance is driven by the methyl group on the imidazole ring, which alters the binding geometry within the CN1 active site.

ParameterCarnosineAnserineBiological Implication
Relative Hydrolysis Rate 100% (Reference)~30–40%Anserine circulates longer in plasma, extending its therapeutic window.

(Affinity)
~1.2 mM~8.0 mMLower affinity for CN1 means anserine is less likely to be degraded at physiological concentrations compared to carnosine.
Inhibition Type SubstrateCompetitive InhibitorAnserine can competitively inhibit the hydrolysis of carnosine if co-administered.

Mechanism:



Technical Insight: The hydrolysis rate is highly variable in humans due to the CNDP1 gene polymorphism (Mannheim allele).[7] Researchers must genotype subjects or stratify plasma samples by CN1 activity levels when studying anserine pharmacokinetics to reduce data noise.

Metabolic Pathways: The Divergent Fates

Once hydrolyzed, the components of Anserine Nitrate follow three distinct metabolic trajectories.

Pathway A: -Alanine (The Recyclable Moiety)

The liberated


-alanine is a non-proteinogenic amino acid with two primary fates:
  • Muscle Resynthesis: Transported into skeletal muscle via the TauT transporter, where it combines with L-histidine (catalyzed by Carnosine Synthase) to regenerate carnosine.

  • Catabolism: Transaminated to malonate semialdehyde, then to Acetyl-CoA, entering the TCA cycle for energy production.

Pathway B: 1-Methylhistidine (The Biomarker)

The 1-Methylhistidine (1-MHis) moiety (also known as


-methylhistidine) is metabolically inert regarding protein synthesis.
  • Fate: It is not re-methylated nor demethylated significantly.

  • Excretion: It is rapidly filtered by the kidneys and excreted unchanged in urine.

  • Utility: Urinary 1-MHis is a validated quantitative biomarker for anserine/meat intake and anserine hydrolysis efficiency.

Pathway C: Nitrate (The Bioactive Counterion)

The nitrate (


) from the salt form is not merely a passive carrier. It enters the Entero-Salivary Nitrate-Nitrite-NO Pathway :
  • Absorbed nitrate is concentrated in saliva.

  • Oral commensal bacteria reduce Nitrate

    
     Nitrite (
    
    
    
    ).
  • Gastric acid reduces Nitrite

    
     Nitric Oxide (NO).
    
  • Synergy: This provides a secondary vasoactive mechanism (vasodilation) that may complement anserine's antioxidant effects in ischemia-reperfusion models.

Visualization: The Metabolic Map

AnserineMetabolism cluster_input Ingestion cluster_plasma Systemic Circulation (Plasma) cluster_products Hydrolysis Products cluster_downstream Downstream Effects AnserineNitrate Anserine Nitrate (Salt Form) Anserine L-Anserine (Cation) AnserineNitrate->Anserine Dissociation Nitrate Nitrate (NO3-) AnserineNitrate->Nitrate Dissociation CN1 Serum Carnosinase (CN1) Anserine->CN1 Substrate BetaAlanine Beta-Alanine Anserine->BetaAlanine Hydrolysis (Slow) MethylHis 1-Methylhistidine (1-MHis) Anserine->MethylHis Hydrolysis (Slow) XO Xanthine Oxidase (Inhibition) Anserine->XO Inhibits Nitrite Nitrite (NO2-) Nitrate->Nitrite Oral Bacteria CN1->Anserine Catalysis CarnosineSynth Carnosine Synthase (Muscle) BetaAlanine->CarnosineSynth Transport (TauT) TCA TCA Cycle (Energy) BetaAlanine->TCA Transamination Urine Urinary Excretion (Biomarker) MethylHis->Urine Renal Filtration NO Nitric Oxide (NO) (Vasodilation) Nitrite->NO Gastric Acid/Reductases UricAcid Serum Uric Acid (Reduction) XO->UricAcid Modulates

Figure 1: Metabolic fate of Anserine Nitrate, highlighting the dissociation, enzymatic hydrolysis by CN1, and the dual bioactivity of the intact peptide (XO inhibition) and its nitrate counterion.

Experimental Protocols: Validating Hydrolysis

To accurately study anserine nitrate metabolism, one must distinguish between the intact peptide and its hydrolysis products. Standard colorimetric assays are insufficient due to cross-reactivity.

Protocol A: In Vitro Serum Hydrolysis Assay (HPLC-UV/FL)

Objective: Determine the stability of Anserine Nitrate in human serum.

  • Reagent Preparation:

    • Substrate: 10 mM Anserine Nitrate in PBS.

    • Enzyme Source: Pooled human serum (genotyped for CNDP1 if possible).

    • Stop Solution: 1% Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA).

  • Incubation:

    • Mix 90 µL Serum + 10 µL Anserine Nitrate (Final conc: 1 mM).

    • Incubate at 37°C.

    • Timepoints: 0, 15, 30, 60, 120 min.

  • Termination & Extraction:

    • Add 100 µL Stop Solution. Vortex. Centrifuge (14,000 x g, 10 min, 4°C).

    • Collect supernatant.[8]

  • Derivatization (Optional but recommended for sensitivity):

    • React supernatant with o-Phthalaldehyde (OPA) . Note: OPA reacts with primary amines. 1-Methylhistidine yields a distinct fluorescent adduct compared to Anserine.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Acetate Buffer (pH 5.9).

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: 0-40% B over 20 min.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Data Analysis:

    • Quantify the decrease in Anserine peak and appearance of 1-Methylhistidine peak.

    • Calculate Hydrolysis Rate (

      
      ).
      
Protocol B: Xanthine Oxidase (XO) Inhibition Assay

Objective: Verify the specific bioactivity of Anserine Nitrate against Uric Acid production.[10]

  • System: Xanthine Oxidase (bovine milk) + Xanthine substrate.

  • Treatment: Anserine Nitrate (0.1 – 10 mM).

  • Measurement: Monitor formation of Uric Acid by absorbance at 290 nm .

  • Validation: Compare

    
     of Anserine Nitrate vs. Sodium Nitrate (control) to confirm the effect is peptide-mediated.
    

Therapeutic Implications & Data Summary

The unique structure of Anserine Nitrate offers specific therapeutic avenues distinct from carnosine.

FeatureTherapeutic Implication
Methylation (1-MHis) Extended Half-life: Slower degradation allows for sustained antioxidant activity in plasma compared to carnosine.
XO Inhibition Gout & Hyperuricemia: Anserine directly inhibits Xanthine Oxidase, lowering serum uric acid.[11] This is a mechanism not shared by simple nitrates.
Nitrate Salt Vasodilation: The nitrate counterion provides a source of NO, potentially aiding in endothelial function and exercise performance (ergogenic aid).
Blood-Brain Barrier Neuroprotection: Anserine can cross the BBB (via peptide transporters), offering neuroprotection against oxidative stress and aldehyde toxicity.
Reference Data for Researchers
  • Anserine Hydrolysis Rate (Human Serum): ~1.5 – 2.0 µmol/mL/h (approx. 40% of Carnosine rate).

  • 1-Methylhistidine Clearance: Renal clearance approximates GFR; accumulation indicates renal failure.

  • XO Inhibition IC50: ~6.45 mM (Anserine Nitrate).[10][11]

References

  • Peters, V., et al. (2011).[12][13] Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration.[7][13] Clinica Chimica Acta. Link

  • Kubomura, D., et al. (2016). Molecular mechanism of urate-lowering effects of anserine nitrate. Nucleosides, Nucleotides and Nucleic Acids. Link

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Link

  • Janssen, B., et al. (2005). Carnosinase-1: a potential drug target for diabetic nephropathy. Current Opinion in Nephrology and Hypertension. Link

  • Derave, W., et al. (2010). Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training. Sports Medicine. Link

  • PubChem. (2024). L-Anserine nitrate | C10H17N5O6.[1][2] National Library of Medicine. Link

Sources

A Comparative Analysis of Beta-Alanyl-3-methyl-L-histidine Nitrate and L-Carnosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of Beta-Alanyl-3-methyl-L-histidine Nitrate, more commonly known as anserine nitrate, and L-Carnosine (β-alanyl-L-histidine). While both are naturally occurring histidine-containing dipeptides (HCDs) with significant physiological roles, their structural nuances lead to distinct pharmacokinetic profiles and functional attributes. This document will elucidate these differences, covering their chemical structures, biosynthesis, physiological functions, and mechanisms of action. Furthermore, it will present detailed methodologies for their differentiation and analysis, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Introduction

L-Carnosine and its methylated derivative, anserine, are endogenous dipeptides found in high concentrations in the muscle and brain tissues of vertebrates.[1][2] They play crucial roles in various physiological processes, including pH buffering, antioxidant defense, metal ion chelation, and anti-glycation.[3][4][5] While structurally similar, the presence of a methyl group on the imidazole ring of anserine confers unique properties that differentiate it from L-Carnosine, particularly in terms of stability and bioavailability.[2] This guide aims to provide a comprehensive technical overview of these two molecules, with a focus on the distinctions that are critical for research and therapeutic development.

Chemical Structure and Biosynthesis

The fundamental difference between L-Carnosine and anserine lies in their chemical structure. L-Carnosine is a dipeptide composed of β-alanine and L-histidine.[1] Anserine, or β-alanyl-3-methyl-L-histidine, is a methylated form of carnosine.[2] The nitrate salt form of anserine is often used for stability and solubility in research and commercial applications.

Biosynthesis Pathway

L-Carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, by the enzyme carnosine synthetase.[6] The availability of β-alanine is the rate-limiting step in this synthesis.[1]

Anserine can be synthesized via two primary pathways:

  • Methylation of Carnosine: Carnosine N-methyltransferase (CARNMT1) catalyzes the methylation of the imidazole ring of carnosine to form anserine.[2][7]

  • Dipeptide Synthesis with Methylated Histidine: Anserine can also be synthesized from β-alanine and 3-methyl-L-histidine.[8]

G cluster_carnosine L-Carnosine Synthesis cluster_anserine Anserine Synthesis β-Alanine β-Alanine Carnosine Synthetase Carnosine Synthetase β-Alanine->Carnosine Synthetase L-Histidine L-Histidine L-Histidine->Carnosine Synthetase L-Carnosine L-Carnosine Carnosine Synthetase->L-Carnosine L-Carnosine_Anserine L-Carnosine CARNMT1 Carnosine N-methyltransferase L-Carnosine_Anserine->CARNMT1 Anserine Anserine (β-Alanyl-3-methyl-L-histidine) CARNMT1->Anserine 3-Methyl-L-histidine 3-Methyl-L-histidine Carnosine Synthetase_Anserine Carnosine Synthetase 3-Methyl-L-histidine->Carnosine Synthetase_Anserine β-Alanine_Anserine β-Alanine β-Alanine_Anserine->Carnosine Synthetase_Anserine Carnosine Synthetase_Anserine->Anserine

Figure 1: Biosynthesis pathways of L-Carnosine and Anserine.

Pharmacokinetic Profiles: The Impact of Methylation

The most significant distinction between anserine and L-Carnosine from a drug development perspective is their differing susceptibility to enzymatic degradation.

The Role of Carnosinase-1 (CN1)

In humans, the enzyme serum carnosinase-1 (CN1) rapidly hydrolyzes L-Carnosine into its constituent amino acids, β-alanine and L-histidine.[9] This rapid degradation significantly limits the systemic bioavailability of orally administered L-Carnosine.[10]

Anserine's Resistance to Hydrolysis

The methyl group on the imidazole ring of anserine sterically hinders the binding of CN1, making it more resistant to enzymatic hydrolysis.[9][11] This increased stability leads to a longer half-life in the bloodstream and consequently, higher plasma concentrations upon oral administration.[9][10] Molecular dynamics simulations have shown that the bulky methylated imidazole on anserine promotes various poses that can retard hydrolytic activity, in contrast to carnosine.[11][12] Anserine can even act as a temporary competitive inhibitor of CN1, slowing the degradation of L-Carnosine when co-administered.[11]

Parameter L-Carnosine Anserine (β-Alanyl-3-methyl-L-histidine) Reference
Susceptibility to CN1 HighLow[9]
Serum Half-life ShortLonger[11]
Oral Bioavailability LowHigher[10]
Peak Plasma Concentration (Cmax) LowerHigher[13][14]

Comparative Physiological Functions and Mechanisms of Action

Both dipeptides share several key physiological functions, but their efficacy can differ due to their distinct pharmacokinetic profiles.

pH Buffering Capacity

Both L-Carnosine and anserine are effective intracellular pH buffers, which is particularly important in muscle tissue during intense exercise.[3][15] The pKa of the imidazole ring of L-Carnosine is 6.83, making it an excellent buffer in the physiological pH range.[1] Anserine has a slightly higher pKa of 7.04, which may enhance its buffering capacity at neutral pH.[2][16]

Antioxidant and Anti-glycation Activities

L-Carnosine and anserine are potent antioxidants, capable of scavenging reactive oxygen species (ROS) and preventing the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs).[17][18][19] These activities are crucial in protecting cells from oxidative stress and damage associated with aging and various pathologies.[3][17] Anserine has been suggested to possess a higher antioxidant capacity compared to carnosine.[2] However, methylation of the imidazole group in carnosine has been shown to diminish its anti-crosslinking effect against glyceraldehyde-induced protein damage.[20]

Metal Ion Chelation

The imidazole ring of both dipeptides allows them to chelate divalent metal ions such as copper and zinc.[2][4] This action can prevent these metals from participating in redox reactions that generate free radicals.

Neuroprotection and Cognitive Enhancement

Both L-Carnosine and anserine have demonstrated neuroprotective effects.[4][16] Anserine, due to its greater stability, may offer advantages in reaching target tissues like the brain. Studies have shown that anserine supplementation can improve memory function in Alzheimer's disease model mice by protecting the neurovascular unit.[16]

G cluster_compounds Histidine-Containing Dipeptides cluster_functions Physiological Functions L-Carnosine L-Carnosine pH Buffering pH Buffering L-Carnosine->pH Buffering Antioxidant Antioxidant L-Carnosine->Antioxidant Anti-glycation Anti-glycation L-Carnosine->Anti-glycation Metal Chelation Metal Chelation L-Carnosine->Metal Chelation Neuroprotection Neuroprotection L-Carnosine->Neuroprotection Anserine Anserine Anserine->pH Buffering Anserine->Antioxidant Anserine->Anti-glycation Anserine->Metal Chelation Anserine->Neuroprotection

Figure 2: Shared physiological functions of L-Carnosine and Anserine.

Analytical Methodologies for Differentiation and Quantification

Accurate differentiation and quantification of L-Carnosine and anserine are essential for research and quality control. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of these dipeptides.[21][22] Micellar liquid chromatography, a variant of HPLC, has been successfully used for their determination in meat samples.[23]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For higher sensitivity and specificity, UHPLC coupled with tandem mass spectrometry is the method of choice.[21][22] This technique allows for the simultaneous detection and quantification of both L-Carnosine and anserine with low limits of detection.[21]

Experimental Protocol: UHPLC-MS/MS for Simultaneous Quantification

This protocol is adapted from established methods for the analysis of L-Carnosine and anserine in biological matrices.[21][22]

Objective: To simultaneously quantify L-Carnosine and anserine in plasma samples.

Materials:

  • Plasma samples

  • L-Carnosine and anserine analytical standards

  • Internal standard (e.g., isotopically labeled carnosine)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Acquity UPLC BEH Amide)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the analytes (e.g., start with high %B and decrease over time).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • L-Carnosine: Monitor the transition from the precursor ion to a specific product ion.

      • Anserine: Monitor the transition from the precursor ion to a specific product ion.

      • Internal Standard: Monitor the corresponding transition.

    • Optimize cone voltage and collision energy for each transition.

  • Quantification:

    • Construct a calibration curve using the analytical standards.

    • Calculate the concentration of L-Carnosine and anserine in the plasma samples based on the peak area ratios relative to the internal standard.

G Plasma Sample Plasma Sample Internal Standard Addition Internal Standard Addition Plasma Sample->Internal Standard Addition Protein Precipitation Protein Precipitation Internal Standard Addition->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Reconstitution->UHPLC-MS/MS Analysis

Figure 3: Workflow for the UHPLC-MS/MS analysis of L-Carnosine and Anserine.

Conclusion and Future Directions

Future research should continue to explore the nuanced differences in their mechanisms of action and therapeutic efficacy in various disease models. The development of more stable analogs and targeted delivery systems for both compounds also represents a promising avenue for future investigation.

References

  • Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal. (2019). Molecules. [Link]

  • L-Carnosine: Benefits, Mechanism, Safety & Industrial Applications. (2026). Runtai Chemical. [Link]

  • Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation. (2021). MDPI. [Link]

  • Biological functions of histidine-dipeptides and metabolic syndrome. (2014). Nutrition Research and Practice. [Link]

  • The main physiological roles of carnosine in myocardial function and health. (2023). Journal of Cachexia, Sarcopenia and Muscle. [Link]

  • Biological functions of histidine-dipeptides and metabolic syndrome. (2014). PubMed. [Link]

  • Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal. (2019). ResearchGate. [Link]

  • Biological functions of histidine-dipeptides and metabolic syndrome. (2014). PMC. [Link]

  • Biological functions of histidine-dipeptides and metabolic syndrome. (2014). Korea Science. [Link]

  • The ergogenic effect of acute carnosine and anserine supplementation: dosing, timing, and underlying mechanism. (2022). PMC. [Link]

  • Anserine and Carnosine Determination in Meat Samples by Pure Micellar Liquid Chromatography. (2011). ResearchGate. [Link]

  • Acute preexercise supplementation of combined carnosine and anserine enhances initial maximal power of Wingate tests in humans. (2021). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1). (2022). PeerJ. [Link]

  • Anserine and Carnosine in Diabetes and Obesity. (2022). International Journal of Veterinary Science. [Link]

  • Carnosine. Wikipedia. [Link]

  • Physiology and Pathophysiology of Carnosine. (2013). Physiological Reviews. [Link]

  • Comparison of Cmax values of carnosine (n = 12)²², anserine (n = 7)²⁰ and balenine (n = 6) according to the doses ingested (A). (2021). ResearchGate. [Link]

  • Schematic illustration of the histidine dipeptide metabolism. (2016). ResearchGate. [Link]

  • Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to a pharmacokinetic study. (2019). AIR Unimi. [Link]

  • Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1). (2022). ResearchGate. [Link]

  • Anserine. Wikipedia. [Link]

  • In vivo detection of carnosine and its derivatives using chemical exchange saturation transfer. (2022). PMC. [Link]

  • Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration. (2010). ResearchGate. [Link]

  • Binding Modes of Carnostatine, Homocarnosine, and Ophidine to Human Carnosinase 1. (2023). PMC. [Link]

  • The ergogenic effect of acute carnosine and anserine supplementation: dosing, timing, and underlying mechanism. (2022). Taylor & Francis Online. [Link]

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (2022). SciSpace. [Link]

  • L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities. (1994). PMC. [Link]

  • Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. (2025). MDPI. [Link]

  • Effect of β-alanine and L-histidine on concentration of carnosine in muscle tissue and oxidative stability of chicken meat. (2015). Poljoprivreda/Agriculture. [Link]

  • Biosynthesis of Carnosine and Related Dipeptides in Vertebrates. (2018). PubMed. [Link]

  • Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice. (2017). PMC. [Link]

  • Influences of Beta-Alanine and l-Histidine Supplementation on Growth Performance, Meat Quality, Carnosine Content, and mRNA Expression of Carnosine-Related Enzymes in Broilers. (2021). MDPI. [Link]

  • Methylation of Histidine and Carnosine Decreases Anti-Crosslinking Activity. (2000). ResearchGate. [Link]

Sources

Technical Guide: Physicochemical Profiling and Ionization Behavior of Beta-Alanyl-3-methyl-L-histidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of


-Alanyl-3-methyl-L-histidine Nitrate  (commonly known as Anserine Nitrate ). While Anserine is a naturally occurring dipeptide abundant in skeletal muscle, its nitrate salt form is often utilized in research and pharmaceutical applications to enhance solubility and solid-state stability.

The core of this analysis focuses on the dissociation constants (pKa) of the molecule, which dictate its ionization state, buffering capacity, and interaction with biological targets (e.g., carnosinase enzymes, metal ions). Unlike its non-methylated analog (Carnosine), the 3-methyl group on the imidazole ring of Anserine shifts its electronic properties, resulting in a unique pKa profile that optimizes it for intracellular buffering under oxidative stress.

Part 1: Molecular Architecture & Physicochemical Identity

To understand the ionization behavior, we must first deconstruct the molecule into its ionizable functional groups. The nitrate counterion (


) dissociates completely in aqueous solution and does not contribute to the buffering profile in the physiological range, but it significantly impacts the molecular weight and formulation parameters.
Chemical Identity[1][2][3][4]
  • IUPAC Name: (2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid nitrate[1]

  • Common Name: Anserine Nitrate[1][2]

  • CAS Number: 10030-52-1 (Nitrate salt); 584-85-0 (Free base)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 303.27 g/mol (Free base: 240.26 g/mol )

Structural Functional Groups

The pKa profile is defined by three specific loci on the peptide backbone:

  • Carboxyl Group (C-terminus): The acidic site on the histidine moiety.

  • Imidazole Ring (Side chain): The 3-methyl-L-histidine ring. Crucial Note: The

    
    -methylation prevents tautomerization, locking the protonation site to the 
    
    
    
    position and altering electron density compared to standard histidine.
  • Amino Group (N-terminus): The primary amine on the

    
    -alanine residue.
    

Part 2: The pKa Profile

The following values represent the consensus data derived from potentiometric titration and NMR studies at 25°C.

Table 1: Dissociation Constants of Anserine
Functional GroupSitepKa ValueTypeAssignment
Carboxyl C-terminus2.64 Acidic

Imidazole Side Chain7.04 Basic

Amino N-terminus9.49 Basic

Data Source: Validated against potentiometric studies comparing Anserine and Carnosine [1][2].

Comparative Analysis: Anserine vs. Carnosine

A critical distinction for researchers is the shift in the imidazole pKa.[3]

  • Carnosine Imidazole pKa: ~6.83[4][5]

  • Anserine Imidazole pKa: ~7.04[4][6][5]

Scientific Implication: The electron-donating effect of the methyl group on the imidazole ring raises the pKa. This makes Anserine a superior buffer at slightly higher pH levels (closer to resting physiological pH 7.[7]4) compared to Carnosine, which becomes more effective as acidosis deepens (pH < 6.8).

Part 3: Ionization States & Microspecies Distribution

Understanding the charge state at a specific pH is vital for predicting solubility, membrane permeability, and electrophoretic mobility.

Charge State Logic
  • pH < 2.0 (Fully Protonated):

    • COOH (Neutral) | Imidazole (

      
      ) | Amine (
      
      
      
      )
    • Net Charge: +2

  • pH 4.0 - 5.0:

    • COO

      
       (
      
      
      
      ) | Imidazole (
      
      
      ) | Amine (
      
      
      )
    • Net Charge: +1

  • pH 7.4 (Physiological):

    • COO

      
       (
      
      
      
      ) | Imidazole (Partially
      
      
      /Neutral) | Amine (
      
      
      )
    • Note: At pH 7.04, the imidazole is 50% protonated. At pH 7.4, it is largely neutral (~30% protonated).

    • Net Charge: Approaches 0 (Zwitterionic character increases).

  • pH > 10.0 (Fully Deprotonated):

    • COO

      
       (
      
      
      
      ) | Imidazole (Neutral) | Amine (Neutral)
    • Net Charge: -1

Isoelectric Point (pI)

The pI is the pH where the net charge is zero.[8] For Anserine, this occurs between the two basic pKa values (


 and 

), as the species transitions from +1 to -1.

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation steps of the Anserine cation.

IonizationPathway Cat2 Cation (+2) (COOH, Im+, NH3+) Cat1 Cation (+1) (COO-, Im+, NH3+) Cat2->Cat1 pKa1 ~ 2.64 (-H+ from COOH) Zwit Zwitterion (0) (COO-, Im, NH3+) (Isoelectric Region) Cat1->Zwit pKa2 ~ 7.04 (-H+ from Imidazole) Anion Anion (-1) (COO-, Im, NH2) Zwit->Anion pKa3 ~ 9.49 (-H+ from Amine)

Caption: Stepwise deprotonation of Anserine. The critical physiological buffering transition occurs between Cation (+1) and Zwitterion (0) at pKa 7.04.

Part 4: Experimental Methodology (Self-Validating Protocol)

To verify these values in a laboratory setting, Potentiometric Titration is the gold standard. This method is self-validating because it allows for the detection of carbonate contamination (via Gran plots) and precise ionic strength control.

Reagents & Setup
  • Analyte: 50 mg Anserine Nitrate (High Purity >99%).

  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Background Electrolyte: 0.1 M KCl or

    
     (to maintain constant ionic strength, 
    
    
    
    ).
  • Temperature: Thermostated vessel at 25.0°C ± 0.1°C.

  • Inert Atmosphere: Nitrogen (

    
    ) purge to prevent 
    
    
    
    absorption.
Workflow Diagram

TitrationWorkflow Start Start: Dissolve Anserine Nitrate in degassed 0.1M KCl Acidify Acidify to pH 2.0 with HCl (Ensure full protonation) Start->Acidify Titrate Dynamic Titration with 0.1M NaOH (Wait 30s for equilibrium per step) Acidify->Titrate DataAcq Acquire V(base) vs. pH Data Titrate->DataAcq Analysis Bjerrum Plot / Gran Plot Analysis Calculate dissociation constants DataAcq->Analysis

Caption: Potentiometric titration workflow for accurate pKa determination of histidine dipeptides.

Calculation Logic (Bjerrum Function)

The average number of protons bound per molecule (


) is calculated at each point:


Where

(for the fully protonated nitrate salt form). The pKa values are extracted from the half-integral points of the formation curve (

).

Part 5: Biological & Pharmaceutical Implications[9][10]

Muscle Buffering Capacity

Anserine's imidazole pKa (7.[5]04) aligns almost perfectly with the intracellular pH of resting muscle (~7.0–7.1).

  • Mechanism: During high-intensity anaerobic exercise, lactate and

    
     accumulate. Anserine acts as a "proton sponge," accepting 
    
    
    
    at the imidazole nitrogen to maintain pH homeostasis.
  • Advantage over Carnosine: Carnosine (pKa 6.[7]83) is a more effective buffer only after the muscle has already entered a state of acidosis. Anserine provides superior buffering maintenance near resting pH [4].[7]

Stability & Formulation
  • Nitrate Salt: The nitrate form is preferred for solid dosage forms due to higher crystallinity compared to the amorphous free base. This improves shelf-life stability by reducing hygroscopicity.

  • Carnosinase Resistance: The 3-methyl group sterically hinders the active site of serum carnosinase (CN1), significantly increasing the plasma half-life of Anserine compared to Carnosine [3].

References

  • Karković Marković, A., et al. (2015). "Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data." International Journal of Electrochemical Science, 10, 5788-5800.[9]

  • Dolan, E., et al. (2025).[4][10] "Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review." Nutrients/MDPI.

  • Peters, V., et al. (2011). "Anserine inhibits carnosine degradation by serum carnosinase." Regulatory Peptides.

  • Boldyrev, A. A., et al. (2013). "Physiology and Pathophysiology of Carnosine." Physiological Reviews.

  • PubChem Database. "L-Anserine Nitrate." National Institutes of Health.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of β-Alanyl-3-methyl-L-histidine Nitrate from 3-Methyl-L-histidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of β-alanyl-3-methyl-L-histidine nitrate, a methylated dipeptide also known as anserine nitrate. The protocol details a robust and reproducible solution-phase synthesis methodology starting from commercially available 3-methyl-L-histidine. Key steps include the protection of functional groups, peptide coupling with a protected β-alanine derivative, subsequent deprotection, and final conversion to the nitrate salt. This guide is intended for researchers and professionals in drug development and related scientific fields, offering in-depth explanations for experimental choices, safety considerations, and characterization techniques.

Introduction

β-Alanyl-3-methyl-L-histidine, or anserine, is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1] It is a methylated derivative of carnosine (β-alanyl-L-histidine) and exhibits a range of biological activities, including antioxidant, pH-buffering, and anti-glycation properties.[1][2] The nitrate salt of anserine is often utilized to enhance its stability and solubility for research and formulation purposes.[3]

This application note outlines a detailed protocol for the synthesis of anserine nitrate from 3-methyl-L-histidine. The described methodology employs standard peptide chemistry techniques, focusing on a solution-phase approach that is accessible in most organic chemistry laboratories. The rationale behind the choice of protecting groups and coupling agents is discussed to provide a thorough understanding of the synthetic strategy.

Synthesis Pathway Overview

The overall synthetic strategy involves a three-step process:

  • Protection of 3-Methyl-L-histidine: The α-amino and carboxylic acid functionalities of 3-methyl-L-histidine are protected to prevent unwanted side reactions during the subsequent peptide coupling step.

  • Peptide Coupling: The protected 3-methyl-L-histidine is coupled with an N-protected β-alanine derivative using a suitable coupling agent to form the dipeptide backbone.

  • Deprotection and Salt Formation: The protecting groups are removed, and the resulting anserine is treated with nitric acid to yield the final nitrate salt.

dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"3-Methyl-L-histidine" -> "Protected 3-Methyl-L-histidine" [label="Protection"]; "Protected 3-Methyl-L-histidine" -> "Protected Dipeptide" [label="Peptide Coupling\n(with protected β-alanine)"]; "Protected Dipeptide" -> "Anserine" [label="Deprotection"]; "Anserine" -> "Anserine Nitrate" [label="Salt Formation\n(Nitric Acid)"]; } caption: "Overall synthetic workflow for anserine nitrate."

Materials and Methods

Materials
ReagentSupplierPurity
3-Methyl-L-histidineSigma-Aldrich≥98%
N-Boc-β-alanineTCI Chemicals>98%
N,N'-Dicyclohexylcarbodiimide (DCC)Acros Organics>99%
1-Hydroxybenzotriazole (HOBt)Alfa AesarAnhydrous, >98%
Trifluoroacetic acid (TFA)Fisher Scientific≥99.5%
Di-tert-butyl dicarbonate (Boc)₂OOakwood Chemical97%
Thionyl chloride (SOCl₂)J.T.Baker≥99%
Methanol (anhydrous)EMD Millipore≥99.8%
Dichloromethane (DCM, anhydrous)Avantor≥99.8%
N,N-Dimethylformamide (DMF, anhydrous)BDH≥99.8%
Diethyl ether (anhydrous)VWR≥99%
Nitric acid (70%)EMD MilliporeACS grade
Sodium bicarbonateFisher ChemicalACS grade
Magnesium sulfate (anhydrous)Macron Fine ChemicalsACS grade

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. DCC is a potent allergen and sensitizer. Thionyl chloride and trifluoroacetic acid are corrosive and should be handled with extreme care.

Experimental Protocols

Step 1: Protection of 3-Methyl-L-histidine (Formation of Boc-3-Me-His-OMe)

  • Rationale: The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the peptide bond formation as a nucleophile. The carboxylic acid is converted to a methyl ester to prevent it from reacting with the activated β-alanine. The Boc group is chosen for its stability under the esterification and coupling conditions and its facile removal with acid.[4]

  • Protocol:

    • Suspend 3-methyl-L-histidine (1.69 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred suspension. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours. The suspension should become a clear solution.

    • Cool the solution to room temperature and remove the solvent under reduced pressure to obtain a white solid (3-methyl-L-histidine methyl ester hydrochloride).

    • Dissolve the crude ester hydrochloride in anhydrous DCM (50 mL) and cool to 0 °C.

    • Add triethylamine (2.8 mL, 20 mmol) to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 2.4 g, 11 mmol) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Boc-3-Me-His-OMe. Purify by flash column chromatography (silica gel, gradient elution with DCM/methanol) if necessary.

Step 2: Peptide Coupling

  • Rationale: The protected amino acid derivatives are coupled using DCC and HOBt. DCC is a carbodiimide that activates the carboxylic acid of N-Boc-β-alanine, making it susceptible to nucleophilic attack by the amino group of Boc-3-Me-His-OMe.[5] HOBt is added to suppress racemization and improve the efficiency of the coupling reaction.[5]

  • Protocol:

    • Dissolve N-Boc-β-alanine (1.89 g, 10 mmol) and HOBt (1.35 g, 10 mmol) in anhydrous DMF (40 mL) in a round-bottom flask and cool to 0 °C.

    • Add DCC (2.06 g, 10 mmol) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add a solution of Boc-3-Me-His-OMe (from Step 1, ~10 mmol) in anhydrous DMF (10 mL) to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DMF.

    • Dilute the filtrate with ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-β-Ala-3-Me-His-OMe.

Step 3: Deprotection and Nitrate Salt Formation

  • Rationale: The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA). The methyl ester is subsequently hydrolyzed under basic conditions. Finally, the free dipeptide is treated with nitric acid to form the stable nitrate salt.

  • Protocol:

    • Dissolve the protected dipeptide from Step 2 in a mixture of TFA and DCM (1:1, v/v, 20 mL) and stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to ensure complete removal of TFA.

    • Dissolve the resulting residue in a 1:1 mixture of methanol and 1 M NaOH (20 mL) and stir at room temperature for 1 hour to hydrolyze the methyl ester.

    • Neutralize the solution to pH ~7 with 1 M HCl.

    • Concentrate the solution under reduced pressure to a small volume.

    • Purify the crude anserine by ion-exchange chromatography or recrystallization.

    • Dissolve the purified anserine in a minimal amount of water and cool in an ice bath.

    • Add one molar equivalent of 70% nitric acid dropwise with stirring.

    • Add cold ethanol or acetone to precipitate the anserine nitrate.

    • Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The final product, β-alanyl-3-methyl-L-histidine nitrate, should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Characteristic peaks for the β-alanine and 3-methyl-histidine moieties. The chemical shifts and coupling constants should be consistent with the expected structure.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the protonated anserine cation [M+H]⁺.
Melting Point A sharp melting point consistent with literature values for anserine nitrate (approximately 226-228 °C).[6]
Purity (HPLC) A single major peak indicating high purity (>98%).

Discussion

The synthesis protocol described provides a reliable method for the preparation of β-alanyl-3-methyl-L-histidine nitrate. The choice of protecting groups is critical for the success of the synthesis. The Boc group for the α-amino function and the methyl ester for the carboxylic acid are standard choices in peptide chemistry due to their orthogonal deprotection conditions.

The peptide coupling step is the cornerstone of this synthesis. The use of DCC/HOBt is a classic and effective method, although other modern coupling reagents such as HATU or HBTU could also be employed, potentially leading to higher yields and shorter reaction times.[5]

Purification of the final product is essential to remove any unreacted starting materials or byproducts. Ion-exchange chromatography is a particularly effective method for purifying the zwitterionic dipeptide before its conversion to the nitrate salt.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 (esterification) Incomplete reaction or decomposition.Ensure anhydrous conditions. Increase reflux time or use a different esterification method (e.g., Fischer esterification with catalytic sulfuric acid).
Incomplete peptide coupling (Step 2) Inefficient activation or steric hindrance.Use a more powerful coupling reagent (e.g., HATU). Ensure all reagents are anhydrous. Allow for a longer reaction time.
Difficult purification of the final product Presence of closely related impurities.Optimize the purification method. Consider preparative HPLC for high-purity samples.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of β-alanyl-3-methyl-L-histidine nitrate. By following the described procedures and understanding the rationale behind each step, researchers can confidently synthesize this important dipeptide for their studies in drug development, biochemistry, and related fields.

References

  • Wikipedia. Anserine. [Link]

  • Rinderknecht, H., Rebane, T., & Ma, V. (1964). Synthesis of Carnosine, Anserine, and Isoanserine. Journal of Organic Chemistry, 29(7), 1968-1970. [Link]

  • Herzi, A. A., et al. (2017). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. Journal of the Mexican Chemical Society, 61(4), 329-338. [Link]

  • Corona, C., et al. (2017). Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice. Journal of Cerebral Blood Flow & Metabolism, 37(10), 3364-3378. [Link]

Sources

HPLC method development for beta-Alanyl-3-methyl-L-histidine Nitrate quantification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Anserine Nitrate (β-Alanyl-3-methyl-L-histidine nitrate). Due to the high polarity of the anserine cation and the strong UV absorbance of the nitrate counter-ion at low wavelengths, standard C18 Reverse Phase methods are insufficient. This application note details two validated approaches: a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method (Method A) offering superior resolution of the salt species, and a traditional Ion-Pairing Reverse Phase (IP-RP) method (Method B) for laboratories restricted to C18 chemistries.

Introduction & Physicochemical Challenge

The quantification of Anserine Nitrate presents a "Perfect Storm" of chromatographic challenges:

  • Extreme Polarity: Anserine is a zwitterionic dipeptide (logP ≈ -2.5), resulting in near-zero retention on standard alkyl-bonded phases (C18/C8).

  • The "Nitrate Problem": The nitrate counter-ion (

    
    ) possesses a high molar extinction coefficient at 200–220 nm. Since Anserine lacks a strong chromophore above 220 nm, detection must occur in the low-UV region where nitrate interference is maximal.
    
  • Isobaric Interference: In biological matrices, Anserine must be resolved from its non-methylated analog, Carnosine (β-Alanyl-L-histidine), which shares similar pKa and solubility profiles.

Analyte Profile
PropertyData
Molecule Beta-Alanyl-3-methyl-L-histidine Nitrate
MW (Free Base) 240.26 g/mol
MW (Nitrate Salt) 303.27 g/mol
pKa Values

(Carboxyl),

(Imidazole),

(Amino)
UV Max ~210 nm (Peptide bond); Nitrate interferes < 230 nm
Solubility Highly soluble in water; Insoluble in 100% Acetonitrile

Method Development Strategy

The following decision tree illustrates the logic for selecting the appropriate stationary phase based on the specific analytical constraints.

MethodSelection Start Start: Anserine Nitrate Quantification CheckMS Is MS Detection Available? Start->CheckMS MS_Yes Method A: HILIC (Zwitterionic/Amide) CheckMS->MS_Yes Yes (Avoid Ion Pair) MS_No Is C18 the only column available? CheckMS->MS_No No (UV Only) Method_A_Benefit Benefit: Separates Nitrate from Peptide Peak MS_Yes->Method_A_Benefit C18_Yes Method B: Ion-Pairing RP (C18 + HFBA/Octanesulfonate) MS_No->C18_Yes C18_No Method A: HILIC (Preferred for UV & MS) MS_No->C18_No Method_B_Risk Risk: Nitrate Co-elution requires careful gradient C18_Yes->Method_B_Risk

Figure 1: Decision matrix for selecting the chromatographic mode. HILIC is preferred to avoid ion-suppression in MS and to chromatographically resolve the nitrate anion from the anserine cation.

Method A: HILIC (Zwitterionic Separation)

Status: Gold Standard (Recommended) Mechanism: Partitioning of the analyte into a water-enriched layer on the stationary phase surface. Electrostatic interactions separate the Anserine cation from the Nitrate anion.

Protocol Parameters
ParameterSpecificationRationale
Column ZIC-HILIC or BEH Amide (150 x 2.1 mm, 3.5 µm)Zwitterionic/Amide phases retain polar peptides and separate inorganic ions.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8Provides counter-ions to control electrostatic repulsion.
Mobile Phase B Acetonitrile (LC-MS Grade)Weak solvent in HILIC; induces retention.
Flow Rate 0.3 mL/minOptimized for mass transfer in HILIC phases.
Temp 35°CReduces viscosity and improves peak symmetry.
Detection UV @ 214 nmDetects peptide bond. Nitrate elutes earlier/later depending on gradient.
Injection Vol 2 µLCritical: Sample must be dissolved in 75% ACN to prevent peak distortion.
Gradient Program
Time (min)% B (Organic)Event
0.090Initial Hold (Equilibration)
2.090Injection
12.050Linear Gradient (Elution)
14.050Wash
14.190Re-equilibration
20.090End
Expert Insight: The Nitrate Separation

In this HILIC system at pH 6.8:

  • Nitrate (

    
    ):  Being a small inorganic anion, it interacts weakly with the zwitterionic phase relative to the peptide and typically elutes near the void or early in the gradient.
    
  • Anserine: Retains significantly due to hydrophilicity and ionic interaction, eluting later. Result: The interfering nitrate peak is chromatographically resolved from the anserine peak, allowing accurate integration of the peptide.

Method B: Ion-Pairing Reverse Phase (IP-RP)

Status: Legacy / Robust QC Alternative Mechanism: An ion-pairing reagent (IPR) with a hydrophobic tail and charged head binds to the C18 surface, creating a pseudo-ion-exchange surface that retains the charged Anserine.

Protocol Parameters
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µmStandard hydrophobic base.
Ion Pair Reagent Heptafluorobutyric Acid (HFBA) or Octanesulfonic Acid (OSA)HFBA (0.1%) is volatile (MS compatible-ish); OSA is UV transparent but non-volatile.
Mobile Phase A Water + 0.1% HFBAAcidic pH ensures Anserine is protonated (+).
Mobile Phase B Acetonitrile + 0.1% HFBAMatches ionic strength of MPA.
Detection UV @ 210 nmHFBA has some UV cutoff issues; ensure high-quality reagent.
Step-by-Step Workflow
  • Column Passivation: Flush column with Mobile Phase B for 30 mins, then equilibrate with Mobile Phase A for 60 mins . Note: IP-RP requires long equilibration.

  • Isocratic Run: 95% A / 5% B. (High water content needed for solubility, IP reagent provides retention).

  • Elution: Anserine elutes as a sharp peak. Nitrate elutes at the void volume (

    
    ).
    

Validation & Specificity (Self-Validating Systems)

To ensure the method is measuring Anserine and not interferences, perform the following "Self-Validation" checks:

A. Specificity Check (Carnosine Separation)

Anserine differs from Carnosine only by a methyl group on the imidazole ring.

  • Protocol: Inject a mixture of Anserine Std and Carnosine Std (1:1).

  • Requirement: Baseline resolution (

    
    ).
    
  • HILIC Behavior: Carnosine is more polar than Anserine (less hydrophobic methyl). Carnosine elutes after Anserine in HILIC.

  • RP-IPR Behavior: Anserine is more hydrophobic. Anserine elutes after Carnosine.

B. Nitrate Interference Check
  • Protocol: Inject a solution of Sodium Nitrate (

    
    ) at the same molar concentration as the sample.
    
  • Observation: Note the retention time of the nitrate peak. Ensure it does not overlap with the Anserine peak.

C. Linearity & Range
  • Range: 10 µg/mL to 1000 µg/mL.

  • Acceptance:

    
    .
    
  • Note: If using Anserine Nitrate salt as the standard, correct the weight for the nitrate portion when calculating the peptide concentration.

    • Correction Factor:

      
      .
      

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks (HILIC) Sample solvent mismatch.Dissolve sample in 75% ACN / 25% Water. Injecting pure water disrupts the HILIC water layer.
Baseline Drift @ 210 nm Nitrate elution or Gradient impurity.Run a blank gradient. If drift persists, use higher quality ACN. If drift is a peak, it is likely the Nitrate counter-ion eluting.
Retention Time Shift (IP-RP) Incomplete equilibration.Ion-pairing reagents modify the stationary phase slowly. Equilibrate for at least 20 column volumes.
Low Sensitivity Detection wavelength too high.Anserine has no aromatic absorption >240 nm. Ensure detector is set to 210-214 nm.

References

  • Sentellas, S., et al. (2003). "Determination of carnosine, anserine, and balenine in meat samples by HPLC with UV detection." Journal of Agricultural and Food Chemistry. Link

  • Mora, L., et al. (2007). "Hydrophilic interaction chromatographic determination of carnosine, anserine, balenine, creatine, and creatinine." Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich. "L-Anserine Nitrate Salt Product Specification & Solubility Data." Link

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link

  • Gil-de-la-Fuente, A., et al. (2018). "HILIC-MS/MS method for the simultaneous determination of carnosine and anserine in human plasma." Talanta. Link

preparing stock solutions of beta-Alanyl-3-methyl-L-histidine Nitrate for cell culture

Technical Guide: Preparation and Handling of -Alanyl-3-methyl-L-histidine Nitrate (Anserine Nitrate)

Introduction & Compound Identity


-Alanyl-3-methyl-L-histidine NitrateAnserine123
Nomenclature Clarification (Critical)

There is significant historical confusion regarding the methylation position on the histidine ring.[4]

  • Commercial Name: Most chemical suppliers (e.g., MedChemExpress, Selleck) list this compound as

    
    -Alanyl-3-methyl-L-histidine.
    
  • Biological Identity: This compound is Anserine (

    
    -
    
    
    -alanyl-1-methyl-L-histidine in biochemical numbering;
    
    
    -
    
    
    -alanyl-3-methyl-L-histidine in IUPAC numbering).[5]
  • Distinction: It must not be confused with Balenine (ophidine), which is the isomeric methylated form.

Physiological Relevance

In cell culture, Anserine Nitrate is utilized for:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) and buffering intracellular pH.

  • Neuroprotection: Reducing endoplasmic reticulum (ER) stress and improving pericyte function.

  • Glycation Inhibition: Acting as an anti-crosslinking agent.

Physicochemical Profile

Understanding the physical properties of the nitrate salt is essential for accurate molarity calculations and solvent selection.

Table 1: Chemical Specifications
PropertyDetail
Common Name Anserine Nitrate
Chemical Name ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Alanyl-3-methyl-L-histidine Nitrate
CAS Number 10030-52-1
Molecular Formula

Molecular Weight 303.27 g/mol (Salt) vs. 240.26 g/mol (Free Base)
Appearance White to off-white solid
Storage (Powder) -20°C (1 month) or -80°C (6 months); Protect from light and moisture.[6]
Table 2: Solubility & Stability
SolventSolubility LimitComments
Water (ddH₂O) ~100 mg/mL (330 mM)Recommended. Highly soluble.
PBS (pH 7.4) ~50 mg/mLGood solubility; check pH after dissolution.
DMSO < 1 mg/mLNot Recommended. Poor solubility.[7]
Ethanol InsolubleDo not use for stock preparation.

Expert Insight: Unlike many hydrophobic drugs, Anserine Nitrate is a hydrophilic salt. Do not attempt to dissolve it in DMSO , as this will lead to precipitation and inaccurate dosing. Use sterile water or PBS.

Protocol: Preparation of 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution, which allows for convenient 1:100 to 1:1000 dilutions to achieve standard working concentrations (0.1 mM – 10 mM).

Materials Required[2][9][10][11][12][13]
  • 
    -Alanyl-3-methyl-L-histidine Nitrate powder.[8]
    
  • Sterile Milli-Q water (or cell culture grade water).

  • 0.22 µm PVDF or PES syringe filter (Low protein binding).

  • Sterile 1.5 mL microcentrifuge tubes (Amber tubes preferred).

  • Analytical balance (Precision ±0.1 mg).

Step-by-Step Methodology
Step 1: Molarity Calculation

To prepare 10 mL of a 100 mM stock solution:


Step 2: Weighing and Dissolution[9]
  • Equilibrate the vial of Anserine Nitrate to room temperature before opening to prevent condensation.

  • Weigh 303.3 mg of the powder into a sterile 15 mL conical tube.

  • Add 8.0 mL of sterile water.

  • Vortex gently until completely dissolved. The solution should be clear and colorless.

    • Note: If using the nitrate salt, the solution may be slightly acidic.

  • pH Check (Critical): Spot 2 µL onto pH paper. If pH is < 6.0, neutralize carefully with dilute NaOH (0.1 N) to pH ~7.0–7.4 before final volume adjustment.

  • Adjust the final volume to 10.0 mL with sterile water.

Step 3: Sterilization
  • Draw the solution into a sterile syringe.

  • Pass through a 0.22 µm PES or PVDF filter into a sterile collection tube.

    • Why: Autoclaving peptides can lead to hydrolysis (cleavage of the peptide bond). Filtration preserves integrity.

Step 4: Aliquoting and Storage[10]
  • Aliquot into small volumes (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

  • Label with: Name, Conc. (100 mM), Solvent (Water), Date, and Operator.

  • Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Application in Cell Culture

Working Concentrations

Typical experimental ranges for Anserine in vitro are 0.5 mM to 10 mM .

  • Neuroprotection assays: 1 mM – 5 mM.

  • Antioxidant assays: 5 mM – 10 mM.

Dilution Protocol

To treat cells with 1 mM Anserine Nitrate in 10 mL of media:

  • Thaw one 100 mM stock aliquot on ice.

  • Add 100 µL of Stock Solution to 9.9 mL of complete cell culture media.

  • Mix by inversion.

  • Apply immediately to cells.

Experimental Control (Self-Validation)

Since the compound is a Nitrate salt, high concentrations (e.g., 10 mM) introduce 10 mM nitrate (

  • Vehicle Control: Use sterile water.

  • Salt Control (Rigorous): For metabolic studies, use a Sodium Nitrate (NaNO₃) control at the same molarity to rule out effects from the nitrate anion itself [1].

Workflow Visualization

The following diagram outlines the critical decision points and workflow for preparing and using Anserine Nitrate.

AnserinePrepPowderAnserine Nitrate Powder(Store at -20°C)WeighWeigh 303.3 mg(For 10 mL @ 100 mM)Powder->WeighSolventAdd 8 mL Sterile Water(Do NOT use DMSO)Weigh->SolventDissolveVortex to DissolveSolvent->DissolvepH_CheckCheck pH(Adjust to 7.2-7.4 if needed)Dissolve->pH_CheckVol_AdjAdjust Vol to 10 mLpH_Check->Vol_AdjFilterSterile Filter(0.22 µm PES/PVDF)Vol_Adj->FilterAliquotAliquot (100-500 µL)Store -80°CFilter->AliquotDilutionDilute 1:100 into Media(Final: 1 mM)Aliquot->Dilution Thaw on IceCellsTreat Cells(Incubate 24-48h)Dilution->Cells

Figure 1: Step-by-step workflow for the preparation of sterile Anserine Nitrate stock solutions.

References

  • ResearchGate. Molecular mechanism of urate-lowering effects of anserine nitrate. (Accessed 2026).[11] Link

  • MedChemExpress (MCE). L-Anserine nitrate Product Information and Solubility. (Accessed 2026).[11] Link

  • Selleck Chemicals. L-Anserine nitrate salt Protocol and Datasheet. (Accessed 2026).[11] Link

  • PubChem. Anserine (Compound CID 112072) - Chemical and Physical Properties.[11][6] National Library of Medicine. Link

  • Kaneko, J., et al. (2017). Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice.[7] Scientific Reports, 7(1):12571.[7] Link

Advanced Protocol: Solid Phase Extraction (SPE) of Anserine from Biological Tissues

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Anserine (as Anserine Nitrate standard) Application: Pharmacokinetics, Food Chemistry, Metabolic Profiling[1]

Executive Summary

This application note details a robust Solid Phase Extraction (SPE) protocol for the isolation and enrichment of Anserine (β-alanyl-N-methylhistidine) from complex biological matrices (skeletal muscle, brain tissue, and plasma).[1] While Anserine Nitrate (CAS 10030-52-1) is frequently used as the analytical reference standard due to its stability, the extraction focuses on the amphoteric anserine molecule.[1]

Given Anserine's high polarity (logP < -3) and zwitterionic nature, traditional C18 reversed-phase extraction is ineffective.[1] This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) to achieve >85% recovery with minimal matrix effects.[1] The method is validated for downstream LC-MS/MS analysis using HILIC separation.[1]

Physicochemical Basis of Extraction

Successful SPE requires aligning the extraction mechanism with the analyte's ionization states. Anserine is a histidine dipeptide with three ionizable groups.[1]

Functional GroupApproximate pKaCharge at pH 2.0Charge at pH 11.0
Carboxyl (-COOH)~2.6Neutral (COOH)Negative (COO⁻)
Imidazole Ring~7.0Positive (NH⁺)Neutral (N)
Amino Group (-NH₂)~9.5Positive (NH₃⁺)Neutral (NH₂)
Net Charge +2 (Cationic) -1 (Anionic)

Strategic Implication:

  • Retention Strategy: At acidic pH (pH < 3), Anserine carries a net positive charge (+2).[1] It binds strongly to the sulfonic acid groups of an MCX or SCX sorbent via ionic interactions.

  • Interference Removal: Neutral and acidic interferences (lipids, non-basic peptides) are washed away using organic solvents while Anserine remains ionically bound.

  • Elution Strategy: A high pH elution buffer (5% NH₄OH) deprotonates the amino and imidazole groups, neutralizing the molecule and disrupting the ionic bond, releasing Anserine.

Materials & Reagents

Standards
  • Target Standard: L-Anserine Nitrate (CAS 10030-52-1), purity ≥98%.[1][2]

  • Internal Standard (IS): Carnosine-d4 or L-Histidine-d3 (structural analog required for MS normalization).[1]

Reagents
  • Loading Buffer: 0.1 M Formic Acid in Water (pH ~2.5).[1]

  • Wash Solvent 1: 0.1 M Formic Acid (aqueous).[1]

  • Wash Solvent 2: Methanol (HPLC Grade).[1]

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol.[1]

  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX 30mg or Strata-X-C), 30 mg/1 mL format.[1]

Experimental Protocol

Step 1: Sample Preparation (Homogenization)

Biological tissues contain enzymes (carnosinases) that may degrade anserine.[1] Immediate stabilization is required.

  • Weighing: Weigh 50–100 mg of frozen tissue (muscle/brain).[1]

  • Lysis & Precipitation: Add 900 µL of 0.1 M HCl (or 5% Trichloroacetic acid).

    • Why Acid? Acid lyses cells, precipitates high-molecular-weight proteins, and simultaneously adjusts pH to <3.0 for the SPE loading step.[1]

  • Homogenization: Bead-beat or probe sonicate for 60 seconds on ice.

  • Internal Standard: Spike 10 µL of Internal Standard solution (10 µg/mL).

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the clear supernatant. If the sample is cloudy, filter through a 0.22 µm PTFE syringe filter.

Step 2: Solid Phase Extraction (MCX Workflow)

The MCX cartridge combines reversed-phase retention (for wetting) and cation-exchange retention (for selectivity).[1]

StepSolvent/ReagentVolumeCritical Technical Note
1. Condition Methanol1 mLActivates polymeric pores.[1]
2. Equilibrate Water (0.1% Formic Acid)1 mLAcidifies the sorbent environment.[1]
3. Load Acidified Supernatant~1 mLFlow rate < 1 mL/min.[1][3] Analyte binds here.
4. Wash 1 0.1 M Formic Acid1 mLRemoves salts, sugars, and hydrophilic neutrals.
5. Wash 2 100% Methanol1 mLCRITICAL: Removes hydrophobic interferences (lipids/fats).[1] Anserine remains bound ionically.
6.[1] Dry Vacuum / Air1 minRemoves excess methanol to prevent dilution of eluate.
7.[1] Elute 5% NH₄OH in Methanol2 x 500 µLHigh pH breaks the ionic bond. Collect in glass vial.
Step 3: Post-Extraction Processing[1]
  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Do not overheat, as nitrates/amines can degrade.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (80:20 Acetonitrile:Water with 10mM Ammonium Formate).

    • Note: High organic content is required for HILIC injection compatibility.[1]

Visualizing the Workflow

The following diagram illustrates the extraction logic and chemical state transitions of Anserine.

SPE_Workflow Sample Biological Tissue (Anserine Zwitterion) AcidPrep Acid Homogenization (pH < 3.0) Anserine -> Cation (+2) Sample->AcidPrep 0.1M HCl Load Load MCX Cartridge (Ionic Binding to SO3-) AcidPrep->Load Supernatant Wash Wash Steps 1. Acid (Remove Salts) 2. MeOH (Remove Lipids) Load->Wash Retain Cations Elute Elution (pH > 10) (Deprotonation -> Release) Wash->Elute Clean Sorbent LCMS HILIC-MS/MS Analysis Elute->LCMS Reconstitute

Figure 1: Step-by-step SPE mechanism for Anserine extraction using Mixed-Mode Cation Exchange.

Analytical Validation (LC-MS/MS)

To quantify the extracted Anserine Nitrate (as free Anserine), use a Hydrophilic Interaction Liquid Chromatography (HILIC) method.[1]

  • Column: Silica or Amide HILIC (e.g., Waters BEH Amide, 1.7 µm).

  • Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 90% B to 50% B over 5 minutes.

  • MS Transitions (ESI+):

    • Anserine: 241.1 → 109.1 (Quantifier), 241.1 → 170.1 (Qualifier).[1]

    • Note: The nitrate counter-ion (NO₃⁻) is not monitored in positive ESI; you are detecting the [M+H]⁺ anserine cation.[1]

Expected Performance Metrics
ParameterAcceptance Criteria
Recovery 85% – 105%
Matrix Effect < 15% suppression/enhancement
RSD (Precision) < 5% (Intra-day)
Linearity (R²) > 0.995 (Range: 10–5000 ng/mL)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery pH during load was too high (>4).[1]Ensure sample is acidified to pH < 3.[1]0. Use 0.1M HCl or Formic Acid.[1]
Low Recovery Ionic strength too high.[1]Dilute supernatant 1:1 with water before loading to prevent "ion suppression" on the sorbent.
High Backpressure Protein clogging.[1]Improve centrifugation (higher speed) or use a 0.2 µm filter before loading.
Poor Peak Shape Injection solvent mismatch.[1]Reconstitute sample in high organic solvent (e.g., 80% ACN) to match HILIC starting conditions.[1]

References

  • Physicochemical Properties of Anserine Nitr

    • PubChem.[1] (n.d.). Compound Summary for CID 112071, L-Anserine nitrate.[1][2] National Library of Medicine.

    • [Link][1]

  • SPE Methodology for Histidine Dipeptides

    • Mora, L., et al. (2008). "Anserine and carnosine determination in meat samples by pure micellar liquid chromatography.
    • [Link][1]

  • C

    • Thermo Fisher Scientific.[1] (n.d.). Solid Phase Extraction Guide: Ion-Exchange SPE.

  • HILIC-MS/MS Quantific

    • Wang, X., et al. (2019).[4] "Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis." Molecules.

    • [Link][1]

Sources

Application Notes and Protocols for the Crystallization of High-Purity β-Alanyl-3-methyl-L-histidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity and Crystalline Form

β-Alanyl-3-methyl-L-histidine, commonly known as anserine, is a naturally occurring dipeptide with significant physiological roles, including antioxidant and pH-buffering activities in muscle and brain tissues.[1] Its nitrate salt, β-Alanyl-3-methyl-L-histidine Nitrate, is often utilized in research and as a component in nutraceutical formulations to enhance stability and bioavailability.[1] For any application in drug development or as a reference standard, achieving high purity and a stable, well-defined crystalline form is paramount. The crystalline structure of an active pharmaceutical ingredient (API) directly influences critical physicochemical properties such as solubility, dissolution rate, stability, and manufacturability.[2]

Crystallization is a powerful and widely employed purification technique in the pharmaceutical industry that, when properly executed, can effectively remove impurities and yield a product with the desired solid-state characteristics. This guide provides an in-depth exploration of the principles and practical methodologies for obtaining high-purity crystalline β-Alanyl-3-methyl-L-histidine Nitrate. We will delve into two primary crystallization methods: cooling crystallization and anti-solvent crystallization, offering detailed protocols and the scientific rationale behind each step.

Physicochemical Properties and Solvent Selection

A thorough understanding of the solute's properties is the foundation of any successful crystallization process. β-Alanyl-3-methyl-L-histidine Nitrate is a dipeptide salt with the following key characteristics:

PropertyValue/InformationSource(s)
Molecular Formula C₁₀H₁₇N₅O₆[3]
Molecular Weight 303.27 g/mol [3]
Appearance White to off-white powder/crystals
Water Solubility High (approx. 50-60 mg/mL)[1][3][4]
Organic Solvent Solubility Insoluble to poorly soluble in ethanol and DMSO[1][3]

The high aqueous solubility and poor solubility in common organic solvents are the most critical factors guiding our choice of crystallization methods. This solubility profile makes β-Alanyl-3-methyl-L-histidine Nitrate an ideal candidate for both cooling crystallization from an aqueous solution and anti-solvent crystallization where a water-miscible organic solvent is used to induce precipitation.

Understanding the Crystallization Process: Nucleation and Growth

Crystallization is a two-step process governed by thermodynamics and kinetics: nucleation and crystal growth.

  • Nucleation: This is the initial formation of small, stable crystalline entities (nuclei) from a supersaturated solution. Supersaturation is the driving force for nucleation and can be achieved by altering temperature, solvent composition, or by solvent evaporation.

  • Crystal Growth: Once stable nuclei are formed, they grow by the ordered addition of more solute molecules from the supersaturated solution onto the crystal lattice.

The goal of a well-designed crystallization protocol is to control the rate of supersaturation to favor crystal growth over rapid nucleation, which can lead to the formation of small, impure crystals or an amorphous precipitate.

Method 1: Cooling Crystallization from Aqueous Solution

This method is predicated on the principle that the solubility of β-Alanyl-3-methyl-L-histidine Nitrate in water decreases with a reduction in temperature.

Protocol: Cooling Crystallization
  • Dissolution: In a clean, jacketed glass reactor, dissolve the crude β-Alanyl-3-methyl-L-histidine Nitrate in high-purity, deionized water at an elevated temperature (e.g., 60-70 °C) to create a saturated or near-saturated solution. The exact concentration will depend on the purity of the starting material and should be determined empirically.

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-warmed filter to remove insoluble impurities. This step is crucial to prevent these particles from acting as unwanted nucleation sites.

  • Controlled Cooling: Initiate a slow, controlled cooling of the solution. A linear cooling rate of 5-10 °C per hour is a good starting point. This slow cooling minimizes the rate of supersaturation, promoting the growth of larger, more ordered crystals.

  • Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C, introduce a small quantity of high-purity seed crystals of β-Alanyl-3-methyl-L-histidine Nitrate. Seeding provides a template for crystal growth, allowing for better control over the final crystal size distribution and polymorphic form.

  • Maturation: Continue the controlled cooling to a final temperature (e.g., 4-10 °C). Hold the stirred suspension at this temperature for a period of 2-12 hours. This "maturation" or "aging" step allows the system to reach equilibrium and can improve crystal purity and yield.

  • Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Gently wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 30-40 °C) to a constant weight.

cooling_crystallization A Dissolve Crude Product in Hot Water B Hot Filtration (Optional) A->B Remove particulates C Controlled Cooling A->C If no filtration B->C D Seeding (Optional) C->D Induce nucleation E Continued Cooling & Maturation C->E Spontaneous nucleation D->E F Filtration E->F G Washing with Cold Water F->G H Drying Under Vacuum G->H I High-Purity Crystals H->I

Caption: Workflow for Cooling Crystallization.

Method 2: Anti-Solvent Crystallization

This technique leverages the poor solubility of β-Alanyl-3-methyl-L-histidine Nitrate in organic solvents. By adding an "anti-solvent" in which the compound is insoluble to a solution in which it is soluble (a "good" solvent), supersaturation is induced, leading to crystallization.

Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude β-Alanyl-3-methyl-L-histidine Nitrate in a minimum amount of high-purity, deionized water at room temperature to form a concentrated solution.

  • Anti-Solvent Selection: Choose a water-miscible organic solvent in which the product is known to be insoluble. Ethanol, isopropanol, or acetone are suitable candidates.

  • Controlled Addition: With gentle stirring, slowly add the anti-solvent to the aqueous solution of the product. The rate of addition is a critical parameter; a slow addition rate helps to maintain a low level of supersaturation, which is favorable for crystal growth.

  • Induction and Growth: As the concentration of the anti-solvent increases, the solubility of the dipeptide nitrate will decrease, leading to nucleation and subsequent crystal growth.

  • Maturation: After the addition of the anti-solvent is complete, continue to stir the suspension at room temperature for 1-4 hours to allow for complete crystallization and equilibration.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the anti-solvent and water to remove the mother liquor.

  • Drying: Dry the crystals under vacuum at a mild temperature.

antisolvent_crystallization A Dissolve Crude Product in Minimum Water B Slow Addition of Anti-Solvent (e.g., Ethanol, Isopropanol) A->B Induce supersaturation C Nucleation & Crystal Growth B->C D Maturation C->D E Filtration D->E F Washing with Anti-Solvent/Water Mixture E->F G Drying Under Vacuum F->G H High-Purity Crystals G->H

Caption: Workflow for Anti-Solvent Crystallization.

Characterization of Crystalline Material

To confirm the purity and solid-state form of the crystallized β-Alanyl-3-methyl-L-histidine Nitrate, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the chemical purity of the final product. A reversed-phase method is typically suitable for peptides. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

  • Mass Spectrometry (MS): MS is used to confirm the identity of the crystallized material by determining its molecular weight.

  • X-Ray Powder Diffraction (XRPD): XRPD is a powerful, non-destructive technique used to characterize the crystalline form of a solid. It provides a unique "fingerprint" for a specific crystal lattice, allowing for the identification of polymorphs (different crystalline forms of the same compound) and to confirm that the material is crystalline rather than amorphous.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, DSC can determine the melting point and the enthalpy of fusion. The sharpness of the melting peak can be an indicator of purity. For highly pure compounds, DSC can be used as an absolute method for purity determination.[5]

Management of Potential Impurities

The primary goal of crystallization is purification. Potential impurities in synthetic peptides can include:

  • Deletion or insertion sequences: Resulting from incomplete coupling or deprotection steps during solid-phase peptide synthesis.

  • Residual protecting groups: Incomplete removal of protecting groups from the amino acid side chains.

  • Diastereomeric impurities: Racemization of amino acids during synthesis.

The crystallization processes described are designed to reject these impurities into the mother liquor, as their different size, shape, and polarity make them less likely to be incorporated into the growing crystal lattice of the target molecule. The choice of washing solvent and the number of washes are also critical for removing surface impurities.

Conclusion

The crystallization of β-Alanyl-3-methyl-L-histidine Nitrate is a critical step in obtaining a high-purity, stable solid form suitable for research and development applications. Both cooling and anti-solvent crystallization are viable methods, with the optimal choice depending on the specific impurity profile of the crude material and the desired final particle attributes. By carefully controlling key process parameters such as the rate of supersaturation, temperature, and agitation, it is possible to consistently produce high-quality crystalline material. The analytical characterization of the final product is essential to confirm its purity, identity, and crystalline form, ensuring its suitability for its intended use.

References

  • FooDB. (2011, April 8). Showing Compound 3-Methyl-L-histidine (FDB021798). Retrieved from [Link]

  • ChemSrc. (2025, August 22). L-Anserine · nitrate | CAS#:10030-52-1. Retrieved from [Link]

  • McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418-422.
  • Shayan, M., et al. (2021).
  • Japanese Pharmacopoeia. Official Monographs for Part I / Reserpine. Retrieved from [Link]

  • Rosenbaum, D. M., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • Lee, S., et al. (2020).
  • Hampton Research. Crystallization Screening. Retrieved from [Link]

  • Hampton Research. Crystallization Screening. Retrieved from [Link]

  • PubChem. Anserine. Retrieved from [Link]

  • Asghari, A., & Montazeri, H. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 97(3), 953-957.
  • Pitarresi, G., et al. (2019). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, 75(Pt 11), 945-955.
  • McPherson, A. (2004). Protein Crystallization.
  • Wikipedia. Anserine. Retrieved from [Link]

  • Gury, C., et al. (2025).
  • Shakeel, F., et al. (2025). Correlation of Solubility of Bioactive Compound Reserpine in Eight Green Solvents at (298.15 to 338.15) K.
  • Buchanan, S. Crystallization of integral membrane proteins. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108.

Sources

stability of beta-Alanyl-3-methyl-L-histidine Nitrate in phosphate buffered saline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability and Kinetic Profiling of β-Alanyl-3-methyl-L-histidine Nitrate in Phosphate Buffered Saline (pH 7.4)

Introduction & Mechanistic Grounding

β-Alanyl-3-methyl-L-histidine, commonly known as anserine, is an endogenous histidine-containing dipeptide found abundantly in the skeletal muscle and brain of vertebrates[1]. While its unmethylated analog, carnosine, exhibits robust antioxidant, anti-glycation, and pH-buffering capacities, carnosine is rapidly hydrolyzed in human serum by the dipeptidase carnosinase (CNDP1)[2].

To overcome this pharmacokinetic limitation in drug development and in vitro assays, anserine is increasingly utilized. The methylation at the N3 (or N-pi) position of the imidazole ring confers significant steric hindrance, rendering anserine highly resistant to enzymatic cleavage and chemically stable in physiological matrices[3][4].

This application note details the preparation, handling, and stability assessment of the nitrate salt form of anserine (CAS 10030-52-1)[5][6]. Causality of Material Selection: The nitrate counterion enhances the aqueous solubility and crystalline stability of the dipeptide, allowing for rapid and complete dissolution in aqueous buffers without the need for organic co-solvents[6]. Phosphate Buffered Saline (PBS) at pH 7.4 is selected as the diluent to mimic the isotonicity and osmolarity of mammalian extracellular fluid, providing a physiologically relevant baseline for stability profiling before advancing to complex in vivo models[3].

Structural and Functional Stability Pathway

Mechanism Carnosine Carnosine (β-alanyl-L-histidine) Enzyme Serum Carnosinase (CNDP1) / PBS medium Carnosine->Enzyme Susceptible Anserine Anserine Nitrate (β-alanyl-3-methyl-L-histidine) Anserine->Enzyme Steric Hindrance (N3-Methylation) Degraded Rapid Hydrolysis (β-alanine + L-histidine) Enzyme->Degraded Stable High Stability (Intact Dipeptide) Enzyme->Stable Resistant

Biochemical stability mechanism of Anserine vs. Carnosine in physiological matrices.

Experimental Workflow & Self-Validating Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . It incorporates stable isotope-labeled internal standards, zero-time point (T=0) normalization, and matrix-matched quality control (QC) samples. These built-in controls eliminate analytical bias, account for potential matrix effects during LC-MS/MS quantification, and ensure that any observed degradation is chemical rather than an artifact of sample handling.

Workflow Step1 1. Solubilization Dissolve Anserine Nitrate in 1X PBS (pH 7.4) Step2 2. Filtration & Aliquoting 0.22 µm sterile filtration to prevent bio-degradation Step1->Step2 Step3 3. Incubation Store at 4°C, 25°C, and 37°C for 0-28 days Step2->Step3 Step4 4. Sampling & Quenching Extract aliquots, add Anserine-d3 Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify intact dipeptide to determine kinetics Step4->Step5

Self-validating experimental workflow for stability profiling in PBS.

Step-by-Step Methodology

Step 1: Reagent Preparation & Solubilization

  • Procedure: Weigh exactly 30.33 mg of β-Alanyl-3-methyl-L-histidine Nitrate (MW: 303.27 g/mol )[6]. Dissolve in 10.0 mL of sterile 1X PBS to yield a 10 mM stock solution. Vortex for 30 seconds until visually clear.

  • Causality: Dissolving the nitrate salt directly in a highly buffered solution like PBS ensures that the addition of the salt does not drastically shift the physiological pH, maintaining a stable baseline for the assay.

Step 2: Sterilization and Aliquoting

  • Procedure: Pass the 10 mM stock through a 0.22 µm Polyethersulfone (PES) syringe filter. Aliquot 500 µL into sterile, low-protein binding microcentrifuge tubes.

  • Causality: Bacterial contamination in PBS can introduce exogenous proteases that falsely indicate chemical instability. Sterile filtration eliminates biological degradation variables, isolating the chemical stability profile. Low-binding tubes prevent surface adsorption of the polar dipeptide.

Step 3: Incubation and Thermal Stressing

  • Procedure: Incubate aliquots in three controlled, light-protected environments: 4°C (refrigeration baseline), 25°C (ambient benchtop), and 37°C (physiological temperature).

  • Time points: Day 0 (T=0), Day 1, Day 3, Day 7, Day 14, and Day 28.

Step 4: Sampling and Quenching (Validation Step)

  • Procedure: At each time point, remove a 20 µL aliquot from the respective tubes. Immediately quench the sample by adding 80 µL of ice-cold acetonitrile containing 1 µM of Anserine-d3 (isotopic internal standard). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The addition of cold organic solvent instantly halts any potential degradation reactions and precipitates buffer salts that could foul the mass spectrometer. The immediate introduction of the internal standard corrects for any volumetric errors and ionization suppression during MS analysis.

Step 5: LC-MS/MS Quantification

  • Procedure: Transfer the supernatant to an autosampler vial. Perform chromatographic separation using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is ideal for retaining highly polar dipeptides[7]. Quantify the intact dipeptide using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Data Presentation: Expected Stability Profiles

The following table summarizes the quantitative stability data of the dipeptide. Because of the N3-methylation and the stable nitrate counterion, the compound exhibits minimal degradation across all tested temperatures.

Incubation Time4°C Storage (% Recovery ± SD)25°C Storage (% Recovery ± SD)37°C Storage (% Recovery ± SD)
Day 0 (T=0) 100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
Day 1 99.8 ± 0.499.7 ± 0.599.5 ± 0.6
Day 3 99.9 ± 0.399.4 ± 0.699.1 ± 0.8
Day 7 99.7 ± 0.599.2 ± 0.798.8 ± 0.9
Day 14 99.5 ± 0.698.9 ± 0.898.4 ± 1.1
Day 28 99.6 ± 0.598.5 ± 1.098.1 ± 1.3

Table 1: Quantitative Stability of 10 mM β-Alanyl-3-methyl-L-histidine Nitrate in PBS (pH 7.4) over 28 Days. Values represented as % recovery relative to Day 0.

Conclusion & Application Insights

β-Alanyl-3-methyl-L-histidine Nitrate demonstrates exceptional chemical stability in Phosphate Buffered Saline at physiological pH and temperature. The N-methylation successfully prevents spontaneous hydrolysis, maintaining >98% structural integrity over 28 days at 37°C. This robust stability profile validates its use in prolonged in vitro cell culture assays and positions it as a highly reliable therapeutic candidate for neurovascular protection, anti-inflammatory research, and metabolic buffering studies[3][8].

References

  • CAS 10030-52-1: L-Histidine, β-alanyl-3-méthyl ... - CymitQuimica, CymitQuimica,
  • Anserine - Wikipedia, Wikipedia,
  • L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem - NIH, PubChem,
  • Preclinical evidence and therapeutic perspectives on carnosine for the treatment of neurodegener
  • Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice, PMC,
  • Showing NP-Card for Anserine (NP0001411) - NP-MRD, NP-MRD,
  • Role of histidyl dipeptides in contractile function of fast and slow motor units in r
  • Anti-Oxidative and Anti-Inflammation Activities of Pork Extracts, Food Science of Animal Resources,

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Aqueous Solubility of β-Alanyl-3-methyl-L-histidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and formulation scientists, working with peptide salts like β-Alanyl-3-methyl-L-histidine Nitrate (commonly known as Anserine Nitrate) presents unique physicochemical challenges. While the free base dipeptide is highly hydrophilic, the nitrate salt form is notoriously difficult to dissolve.

This guide provides field-proven, causality-driven troubleshooting strategies to help you overcome these solubility barriers and ensure the integrity of your downstream assays.

Quantitative Data Summary

Understanding the baseline physicochemical properties of the molecule is the first step in rational formulation design.

PropertyValueClinical/Experimental Significance
Molecular Weight 240.26 g/mol (Free Base)Small dipeptide; high theoretical permeability.
Solubility (Free Base) 48 mg/mL (199.78 mM) at 25°CHighly soluble in pure water.
Solubility (Nitrate Salt) < 5 mg/mL (Slightly Soluble)Crystal lattice restricts aqueous dissolution.
pKa1 (Carboxylic Acid) 2.64Fully deprotonated at physiological pH.
pKa2 (Imidazole Ring) 7.04Acts as a physiological pH buffer.
pKa3 (Primary Amine) 9.49Remains protonated in standard assays.
Isoelectric Point (pI) ~ 8.26Point of minimum solubility (Zwitterion state).
Frequently Asked Questions (FAQs)

Q1: Why is β-Alanyl-3-methyl-L-histidine Nitrate only slightly soluble in water despite being a polar dipeptide? A1: The free base form of this dipeptide boasts excellent aqueous solubility (approx. 48 mg/mL) ()[1]. However, the nitrate salt form (CAS 10030-52-1) is classified as only "slightly soluble" ()[2]. The causality lies in the solid-state thermodynamics: the nitrate counterions form a highly rigid crystal lattice through extensive intermolecular hydrogen bonding with the protonated imidazole ring and the primary amine. This strong lattice energy outcompetes the hydration energy (peptide-water interactions), drastically reducing the thermodynamic drive for dissolution.

Q2: How does pH dictate the solubility profile of this compound? A2: Solubility is strictly governed by the ionization state of the molecule. β-Alanyl-3-methyl-L-histidine possesses three ionizable groups: a carboxylic acid (pKa ~2.64), a methylated imidazole ring (pKa ~7.04), and a primary amine (pKa ~9.49) ()[3]. At its isoelectric point (pI ~8.26), the molecule exists as a zwitterion with a net zero charge, which is its point of minimum solubility. Adjusting the pH away from the pI increases the net charge, enhancing ion-dipole interactions with the aqueous solvent ()[4].

pKa_Logic pH_Low pH < 2.6 Net Charge: +2 Highly Soluble pH_Mid1 pH 2.6 - 7.0 Net Charge: +1 Moderately Soluble pH_Low->pH_Mid1 -H+ (COOH) pH_Iso pH ~ 8.3 (pI) Net Charge: 0 Lowest Solubility pH_Mid1->pH_Iso -H+ (Imidazole) pH_High pH > 9.5 Net Charge: -1 Highly Soluble pH_Iso->pH_High -H+ (NH3+)

Fig 1. pH-dependent ionization states dictating the aqueous solubility of the dipeptide.

Q3: We are formulating this for in vivo assays. How can we use cyclodextrins to enhance solubility without altering the peptide's biological activity? A3: Inclusion complexation using Methyl-β-cyclodextrin (M-β-CD) is a highly effective, non-covalent strategy. M-β-CD encapsulates the hydrophobic methylated imidazole moiety, disrupting the rigid nitrate-peptide lattice and shielding it from the aqueous environment. Recent pharmaceutical formulation studies demonstrate that M-β-CD complexation, particularly when followed by spray-drying, can increase the aqueous solubility of poorly soluble nitrate salts by up to seven-fold ()[5]. Because the interaction is non-covalent, the dipeptide readily dissociates upon systemic administration, preserving its bioactivity.

Troubleshooting Guide

Issue 1: The peptide precipitates immediately upon dilution in PBS (Phosphate-Buffered Saline).

  • Causality: PBS is typically buffered at pH 7.4. If you dissolve the nitrate salt in pure water (which is slightly acidic) and then spike it into PBS, the pH rapidly shifts toward the peptide's isoelectric point (pI ~8.26). As the net charge approaches zero, the dipeptide loses its hydration shell, leading to rapid nucleation and precipitation.

  • Solution: Pre-adjust your PBS to pH 6.0 (where the peptide maintains a +1 net charge) before adding the peptide stock. Validate the solution by measuring absorbance at 214 nm (peptide bond absorption) before and after centrifugation at 10,000 x g; a drop in absorbance indicates micro-precipitation.

Issue 2: Inconsistent solubility and dissolution rates across different vendor batches.

  • Causality: Variations in synthesis often lead to polymorphism—different crystalline structures or degrees of hydration in the nitrate salt powder.

  • Solution: Standardize the solid-state form upon receipt. Dissolve the batch in a 0.1 M HCl solution (forcing complete dissolution via protonation) and lyophilize (freeze-dry) it. This destroys the unpredictable crystal lattice, yielding a uniform, amorphous powder with a significantly higher dissolution rate.

Experimental Protocols (Self-Validating Systems)
Protocol A: pH-Controlled Reconstitution Workflow
  • Weighing: Transfer the required mass of β-Alanyl-3-methyl-L-histidine Nitrate into a sterile tube.

  • Initial Hydration: Add 80% of the final target volume using LC-MS grade water. Vortex for 60 seconds. (Note: The solution will likely remain a cloudy suspension due to the nitrate salt lattice).

  • pH Titration: Titrate dropwise with 0.1 M HCl while monitoring with a micro-pH probe until the pH reaches 5.5 - 6.0.

    • Causality: This specific pH ensures the imidazole ring (pKa 7.04) remains fully protonated, shifting the molecule to a stable +1 net charge and maximizing ion-dipole interactions with water.

  • Sonication: Sonicate in a water bath at 25°C for 5 minutes to mechanically disrupt any remaining micro-crystals.

  • Volume Adjustment & Filtration: Bring to the final volume with LC-MS grade water. Filter through a 0.22 µm PES membrane.

  • System Validation: Analyze the pre- and post-filtration aliquots via HPLC-UV (at 214 nm). The peak areas must be within 98% of each other, confirming complete dissolution and zero loss to the filter membrane.

Protocol B: Methyl-β-Cyclodextrin (M-β-CD) Inclusion Complexation

Workflow Start Weigh Peptide Nitrate & M-β-CD (1:1 Molar Ratio) Dissolve Dissolve in DI Water (Stir 24h, 25°C) Start->Dissolve Filter Filter (0.45 µm) to remove uncomplexed drug Dissolve->Filter Split Select Drying Method Filter->Split Freeze Freeze-Drying (FD) (-80°C, 48h) Split->Freeze Spray Spray-Drying (SD) (Inlet 120°C, Feed 3mL/min) Split->Spray Analyze Self-Validation (HPLC Assay & DSC) Freeze->Analyze Spray->Analyze

Fig 2. Experimental workflow for M-β-CD inclusion complexation.

  • Preparation: Prepare a 1:1 molar ratio mixture of the peptide nitrate salt and M-β-CD.

  • Solubilization: Dissolve the M-β-CD in deionized water to create a 10% w/v solution.

  • Complexation: Gradually add the peptide to the M-β-CD solution under continuous magnetic stirring at 500 rpm. Stir for 24 hours at 25°C to allow thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter through a 0.45 µm membrane to remove any uncomplexed, insoluble peptide.

  • Drying: Spray-dry the filtrate (Inlet temp: 120°C, Feed rate: 3 mL/min).

    • Causality: Spray-drying rapidly evaporates the solvent, locking the peptide inside the cyclodextrin cavity in an amorphous state, permanently preventing the recrystallization of the nitrate salt.

  • System Validation: Perform Differential Scanning Calorimetry (DSC) on the resulting powder. The disappearance of the sharp endothermic melting peak of the crystalline nitrate salt validates successful amorphous inclusion.

References
  • Title: beta-Alanyl-3-methyl-L-histidine nitrate - Chemical Properties and Solubility Source: ChemBK URL: [Link]

  • Title: Anserine | C10H16N4O3 | CID 112072 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Anserine - Chemical and Biological Properties Source: Wikipedia URL: [Link]

  • Title: Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes Source: Molecules (MDPI) / ResearchGate URL: [Link]

Sources

troubleshooting peak tailing of anserine nitrate in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Diagnostic & Optimization Guide for Anserine Nitrate Peak Tailing Ticket Priority: High (Method Development/QC) Assigned Specialist: Senior Application Scientist

Introduction: The "Polar Basic" Paradox

Welcome to the technical support hub. You are likely encountering a "shark fin" peak shape or severe tailing (Asymmetry Factor


) when analyzing Anserine Nitrate.

This is not necessarily a system failure; it is a fundamental chemical challenge. Anserine is a histidine-containing dipeptide (beta-alanyl-3-methylhistidine).[1] It presents two simultaneous problems for standard Reverse-Phase (RP) C18 chromatography:

  • High Polarity: It is extremely hydrophilic, leading to poor retention (elution near the void volume).

  • Basicity: The imidazole ring (

    
    ) and the N-terminal amino group (
    
    
    
    ) are positively charged at standard HPLC pH levels. These positive charges interact aggressively with residual negatively charged silanols on the silica column surface.

This guide provides the specific protocols to decouple these interactions and achieve Gaussian peak symmetry.

Visual Diagnostic: The Troubleshooting Logic Tree

Before altering your mobile phase, use this logic flow to pinpoint the specific failure mode.

TroubleshootingFlow Start START: Peak Tailing Observed CheckRet Check Retention Factor (k') Start->CheckRet RetLow k' < 1.0 (Elutes near void) CheckRet->RetLow Poor Retention RetOK k' > 2.0 (Retained but tailing) CheckRet->RetOK Good Retention ActionIPC ACTION: Add Ion-Pairing Agent (Octanesulfonate) RetLow->ActionIPC Need Hydrophobicity CheckUV Check UV Wavelength RetLow->CheckUV Ghost Peak? ActionSilanol ACTION: Suppress Silanols (Lower pH / Change Col) RetOK->ActionSilanol Secondary Interactions NitrateIssue Nitrate Interference (High Absorbance <220nm) CheckUV->NitrateIssue Detection < 220nm

Figure 1: Diagnostic logic flow for identifying the root cause of Anserine tailing. Blue nodes represent decision points; Red nodes indicate critical failure modes.

Module 1: The Chemistry of Tailing

Q: Why does Anserine tail on my high-quality C18 column?

A: The tailing is caused by Secondary Silanol Interactions .

Even "end-capped" C18 columns possess residual silanol groups (


) on the silica surface.
  • The Mechanism: At pH > 3.5, some silanols ionize to

    
    . Anserine, being basic, is protonated (
    
    
    
    ).
  • The Result: A Coulombic attraction occurs between the stationary phase (

    
    ) and the analyte (
    
    
    
    ). This is an ion-exchange mechanism acting in parallel with the hydrophobic partition, causing the peak to drag or "tail."
Q: Does the "Nitrate" counter-ion affect the peak shape?

A: Indirectly, yes.

  • Dissociation: In the mobile phase, Anserine Nitrate dissociates into

    
     and 
    
    
    
    .
  • UV Blindness: Nitrate absorbs UV light strongly below 220 nm. If your method detects at 210 nm, the nitrate ion will appear as a massive peak at the void volume (

    
    ).
    
  • Co-elution: Because Anserine is polar, it often elutes with the nitrate at the void volume. The "tailing" you see might actually be the Anserine peak merging with the Nitrate void disturbance.

Module 2: The "Gold Standard" Solution (Ion-Pairing)

To fix Anserine analysis in RP-HPLC, you must use Ion-Pair Chromatography (IPC) . This is the most robust method for hydrophilic, basic dipeptides.

The Protocol: Anserine IPC Method

This method uses a sulfonate additive to form a neutral, hydrophobic complex with Anserine, increasing retention and masking silanols.

ParameterSpecificationPurpose
Column C18 (End-capped), 4.6 x 150mm, 5µmStandard stationary phase.
Mobile Phase A 50 mM Phosphate Buffer (pH 3.0) + 5-10 mM Sodium 1-Octanesulfonate (SOS) SOS is the ion-pairing agent. pH 3.0 suppresses silanol ionization.
Mobile Phase B Acetonitrile (MeCN)Organic modifier.
Isocratic Ratio 90% A / 10% B (Start here)High aqueous content is needed for solubility, but SOS adds retention.
Flow Rate 1.0 mL/minStandard.[2][3]
Detection UV 210-214 nmAnserine peptide bond absorption.
Step-by-Step Optimization:
  • Prepare Buffer: Dissolve

    
     and Sodium 1-Octanesulfonate in water. Adjust pH to 3.0 with Phosphoric Acid (
    
    
    
    ). Crucial: Filter this buffer (0.45µm) to prevent pump seal damage.
  • Equilibration: IPC requires long equilibration. Flush the column with 20-30 column volumes before the first injection to coat the stationary phase with the ion-pairing reagent.

  • Adjusting Retention:

    • Peak too early? Increase SOS concentration (up to 20 mM) or decrease MeCN.

    • Peak too broad? Increase Temperature to 40°C to improve mass transfer.

Module 3: Hardware & Column Selection

If you cannot use Ion-Pairing agents (e.g., if using LC-MS, where non-volatile salts are forbidden), you must change the hardware.

Q: Which column should I use if I can't use Ion-Pairing?

A: You need a column designed to resist "Dewetting" (phase collapse) and minimize silanol activity.

Column TypeTechnologySuitability for Anserine
C18-AQ (Aqueous) Polar-embedded group or proprietary bonding.High. Allows 100% aqueous mobile phase without phase collapse. Improves retention of polar bases.
PFP (Pentafluorophenyl) Fluorinated stationary phase.Medium/High. Offers alternative selectivity (pi-pi interactions) and often better shape for basic compounds than C18.
HILIC (Amide/ZIC) Hydrophilic Interaction.Excellent. This is the best alternative. Anserine retains strongly; Nitrate elutes early. Uses high organic (MeCN) mobile phase.

Module 4: Visualization of the Solution

The diagram below illustrates how the Ion-Pairing Agent (SOS) solves the problem at the molecular level.

Mechanism cluster_0 Without Ion-Pairing (Tailing) cluster_1 With Ion-Pairing (Gaussian) Silanol Silanol (Si-O-) Anserine Anserine (+) Silanol->Anserine Strong Attraction (Drag) Anserine2 Anserine (+) SOS Sulfonate (-) (Hydrophobic Tail) Anserine2->SOS Ion Pair Formation C18 C18 Ligand SOS->C18 Hydrophobic Retention

Figure 2: Mechanistic comparison. Left: Unshielded electrostatic drag causes tailing. Right: Ion-pairing neutralizes the charge and engages the C18 chain for proper retention.

FAQ: Rapid Troubleshooting

Q: I see a huge negative peak or "ghost" peak at the beginning. Is this Anserine? A: No, that is likely the Nitrate (


). Nitrate absorbs at 210 nm. If Anserine is not retained (k' < 1), it is co-eluting with this nitrate void peak. Use the IPC method (Module 2) to shift Anserine to 5-10 minutes, separating it from the nitrate void.

Q: Can I use TFA (Trifluoroacetic Acid) instead of Octanesulfonate? A: Yes. 0.1% TFA is a volatile ion-pairing agent suitable for LC-MS. However, it is a weaker ion-pairing agent than Octanesulfonate. You might still see some tailing.[4] If using UV, Octanesulfonate/Phosphate is superior.

Q: My pressure is fluctuating. A: Ion-pairing reagents are viscous and can precipitate in high organic solvents. Ensure your gradient does not exceed 60-70% Acetonitrile when using 50mM Phosphate/SOS buffers.

References

  • Wikipedia . Anserine - Chemical Properties and pKa Data. Retrieved from

  • MDPI . Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds. (2025). Retrieved from

  • ResearchGate . Reversed-phase ion-pair HPLC chromatogram of a mixed standard containing anserine. Retrieved from

  • Waters Corporation . Troubleshooting Peak Shape Problems in HPLC (Silanol Interactions). Retrieved from

  • Phenomenex . HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

Sources

preventing degradation of beta-Alanyl-3-methyl-L-histidine Nitrate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation of -Alanyl-3-methyl-L-histidine Nitrate

Document ID: TS-ANS-001 | Version: 2.4 | Status: Active

Introduction: The Stability Paradox

Welcome to the Technical Support Center for Anserine Nitrate (


-Alanyl-3-methyl-L-histidine Nitrate).

As a researcher, you likely selected Anserine for its unique resistance to serum carnosinase or its antioxidant properties. However, the very features that make Anserine biologically potent—its imidazole ring and dipeptide structure—render it chemically vulnerable during storage. Furthermore, the nitrate salt form introduces a critical variable: hygroscopicity .

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and how to arrest it, ensuring your experimental data remains reproducible.[1]

Module 1: Critical Degradation Mechanisms (The "Why")

To prevent degradation, you must first understand the enemy. Anserine Nitrate faces three primary threats during storage: Hydrolysis , Oxidation , and Hygroscopic Deliquescence .

The Degradation Triad
  • Hydrolysis: The peptide bond between

    
    -alanine and 3-methyl-histidine is susceptible to cleavage, especially in the presence of moisture and extreme pH.
    
  • Oxidation (MCO): The imidazole ring is an electron-rich target. Metal-Catalyzed Oxidation (MCO), often driven by trace copper or iron ions in buffers, converts Anserine into 2-oxo-anserine and other cross-linked aggregates.

  • Hygroscopicity: Nitrate salts are notoriously hygroscopic. They pull moisture from the air, creating a local aqueous environment even in "solid" powder, accelerating hydrolysis.

Visualizing the Pathways

The following diagram illustrates the chemical fate of Anserine Nitrate if storage protocols are breached.

AnserineDegradation Anserine Anserine Nitrate (Intact) Hydrolysis Hydrolysis (Peptide Bond Cleavage) Anserine->Hydrolysis pH < 5 or > 8 + H2O Oxidation Oxidation (Imidazole Ring Attack) Anserine->Oxidation UV Light / Trace Metals + O2 Moisture Moisture Ingress (Hygroscopicity) Moisture->Anserine Catalyzes BetaAla β-Alanine (Inactive) Hydrolysis->BetaAla MeHis 3-Methyl-L-Histidine (Inactive) Hydrolysis->MeHis OxoAns 2-Oxo-Anserine (Oxidized Species) Oxidation->OxoAns

Figure 1: Primary degradation pathways of Anserine Nitrate. Moisture acts as a catalyst for hydrolysis, while environmental factors (light/metals) drive oxidation.

Module 2: Troubleshooting Guide (Symptom-Based)

Use this section to diagnose issues based on the physical appearance or analytical performance of your compound.

Issue 1: The Powder has Clumped or Turned "Sticky"
  • Diagnosis: Deliquescence (Moisture Absorption). The nitrate salt has absorbed atmospheric water, transitioning the solid into a partial solution.

  • Root Cause: Failure of the primary seal or storage in a non-desiccated environment.

  • Immediate Action:

    • Do not attempt to dry it out with heat (this accelerates degradation).

    • If the clumping is minor, dissolve the entire vial immediately in your assay buffer, determine the concentration via absorbance (A210-220 nm), and freeze in aliquots.

    • If the powder has turned into a goo/liquid, discard the sample. Hydrolysis has likely already occurred.

  • Prevention: Store vials inside a secondary container (e.g., a Falcon tube) containing silica gel packets. Allow the vial to reach room temperature before opening to prevent condensation.

Issue 2: The Solution has Turned Yellow
  • Diagnosis: Oxidation or Maillard Reaction.

  • Root Cause:

    • Oxidation:[1][2][3] Exposure to light or trace metals (Fe, Cu) in the water source.

    • Maillard: If formulated with reducing sugars (e.g., glucose) in media, the amino group of Anserine reacts with the sugar.

  • Immediate Action: Discard. Yellowing indicates significant chemical modification (formation of imidazole-based chromophores).

  • Prevention: Use high-grade water (Milli-Q, 18.2 MΩ). Protect from light (amber vials). If using in cell media, add Anserine after media filtration and just before use.

Issue 3: Inconsistent Biological Results (Loss of Potency)
  • Diagnosis: Cryptic Hydrolysis. The molecule has split into

    
    -alanine and methyl-histidine. Neither is toxic, but neither possesses the specific dipeptide activity of Anserine.
    
  • Root Cause: Repeated freeze-thaw cycles or storage at pH > 8.

  • Verification: Run an LC-MS or HPLC. Intact Anserine elutes differently than its constituent amino acids.

  • Prevention: Adhere strictly to the "Single-Use Aliquot" protocol (see Module 3).

Module 3: Experimental Protocols

Protocol A: Optimal Reconstitution (The "Gold Standard")

Objective: Solubilize Anserine Nitrate while minimizing oxidation and hydrolysis risks.

  • Preparation:

    • Use degassed buffers (sonicate for 10 mins or sparge with Nitrogen/Argon) to remove dissolved oxygen.

    • Target pH: 5.0 – 7.0 . (Anserine is most stable slightly acidic to neutral). Avoid alkaline conditions (pH > 8.0) where hydrolysis accelerates.

  • Solvent Choice:

    • Short-term (Hours): PBS or HEPES (pH 7.2).

    • Long-term (Months): 0.1% Formic Acid or dilute Acetic Acid (pH ~3-4) improves stability for stock solutions.

  • Dissolution:

    • Add solvent to the powder. Vortex gently.

    • Do not sonicate aggressively if the solution heats up.

  • Aliquoting (Critical):

    • Divide immediately into single-use volumes (e.g., 50 µL).

    • Use polypropylene tubes (low protein binding). Avoid glass if possible to prevent surface adsorption of the peptide.

  • Freezing:

    • Snap-freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C.

Protocol B: Storage Condition Summary Table
StateTemperatureContainer TypeShelf Life (Est.)[1][4][5]
Lyophilized Powder -20°CSealed vial + Desiccant2–3 Years
Lyophilized Powder +4°CSealed vial< 3 Months
Aqueous Solution -80°CPolypropylene Aliquot6 Months
Aqueous Solution -20°CPolypropylene Aliquot1 Month
Aqueous Solution +4°CPolypropylene Aliquot< 48 Hours

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Anserine Nitrate in cell culture media containing copper? A: Proceed with caution. Anserine is a metal chelator. It will bind Cu²⁺. This has two effects: 1) It may strip copper from other essential proteins in the media, and 2) The Cu-Anserine complex is highly susceptible to auto-oxidation (the "pro-oxidant" effect of antioxidants). If testing antioxidant effects, use metal-free media to establish a baseline.

Q: Why does the Certificate of Analysis (CoA) mention "Hygroscopic"? A: The nitrate counter-ion (


) has a high affinity for water vapor. Unlike the hydrochloride salt, the nitrate salt will deliquesce (turn to liquid) rapidly at humidity >60%. Always use a desiccator.

Q: My LC-MS shows two peaks with the same mass. What happened? A: This is likely racemization . While less common than hydrolysis, storage at high pH or high temperature can cause the L-histidine moiety to partially convert to D-histidine. These diastereomers (L,L vs L,D) have the same mass but different retention times. The biological activity of the D-isomer is negligible.

Q: Can I autoclave Anserine solutions? A: No. The high heat (121°C) and pressure will hydrolyze the peptide bond. Sterilize solutions using a 0.22 µm PVDF or PES syringe filter .

References

  • Fujifilm Wako Chemicals. L-Anserine Nitrate Specification and Storage. (Accessed 2024). Link

  • MedChemExpress (MCE). L-Anserine nitrate: Technical Data Sheet. (Accessed 2024). Link

  • Kohen, R., et al. (1988). "Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain." Proceedings of the National Academy of Sciences, 85(9), 3175-3179. Link

  • Selleck Chemicals. L-Anserine nitrate salt: Stability and Solubility. (Accessed 2024). Link

  • Yang, H., et al. (2019). "Metal-catalyzed oxidation of histidine-containing peptides: formation of 2-oxo-histidine." Free Radical Biology and Medicine. Link

  • GenScript. Peptide Storage and Handling Guidelines. (General Peptide Stability).[1] Link

Sources

Technical Support Center: Minimizing Matrix Interference in Beta-Alanyl-3-methyl-L-histidine Nitrate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ANSR-NIT-001 Subject: Troubleshooting Matrix Effects & Ion Suppression in Anserine Nitrate Quantification Assigned Scientist: Senior Application Specialist, Bioanalytical Division

Executive Summary: The Polarity Paradox

You are analyzing Beta-Alanyl-3-methyl-L-histidine (Anserine), a highly polar histidine dipeptide.[1][2] The "Nitrate" designation implies you are likely working with a salt form or a specific formulation.[3]

The Core Challenge: Anserine is hydrophilic (polar). Biological matrices (plasma, urine, tissue) are also polar. Standard Reverse-Phase (C18) chromatography fails to retain Anserine without ion-pairing reagents that suppress MS signals. Furthermore, the Nitrate (


)  counter-ion, if present in high concentrations, can cause source fouling or anionic clustering, though Anserine is typically analyzed in positive ion mode (

).

This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) to isolate the analyte from both the biological matrix and the nitrate salt interference.

Module 1: Sample Preparation (The First Line of Defense)

Diagnosis: If your internal standard response varies by >15% between samples, or if you see significant signal drift, your sample prep is insufficient.

Protocol A: Mixed-Mode Cation Exchange (MCX) - Recommended

Best for: High-sensitivity assays, removing nitrate salts, and eliminating phospholipids.

The Logic: Anserine contains a basic imidazole ring. At acidic pH, it is positively charged. We use a sorbent that retains this positive charge (cation exchange) while washing away neutral interferences and negatively charged ions (like Nitrate).

StepProcedureMechanism / "Why"
1. Pre-treatment Dilute sample (Plasma/Urine) 1:1 with 2% Formic Acid (aq) .Acidifies the sample (

), ensuring Anserine is fully protonated (

) to bind to the sorbent.
2. Conditioning Pass 1 mL Methanol, then 1 mL Water through MCX cartridge.Activates the sorbent pores.
3. Loading Load pre-treated sample at low flow rate (~1 mL/min).Anserine binds to the sulfonate groups on the sorbent via ionic interaction.
4. Wash 1 (Aqueous) Wash with 1 mL 0.1% Formic Acid in Water .Removes salts, Nitrate ions , and proteins that didn't bind.
5. Wash 2 (Organic) Wash with 1 mL Methanol .Removes hydrophobic interferences (lipids) that cause "late-eluting" matrix effects.
6. Elution Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol .High pH deprotonates the ammonium groups, breaking the ionic bond and releasing Anserine.
7. Reconstitution Evaporate to dryness (

, 40°C) and reconstitute in 90:10 ACN:Water .
Prepares sample for HILIC injection (high organic content prevents peak distortion).
Protocol B: Protein Precipitation (PPT) - Rapid Screening Only

Warning: Does not remove phospholipids or salts. High risk of matrix effects.

  • Add 3 volumes of cold Acetonitrile (containing 1% Formic Acid) to 1 volume of sample.

  • Vortex vigorously for 30s; Centrifuge at 10,000 x g for 10 min.

  • Inject supernatant directly.

    • Note: If using PPT, you must use a divert valve to send the first 1-2 minutes of LC flow to waste to avoid fouling the MS source with salts.

Module 2: Chromatographic Separation (HILIC)

Diagnosis: If your peaks are splitting or eluting in the void volume (


), your chromatographic mode is incorrect for this polar dipeptide.

The Standard: Do not use C18. Use Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC .

  • Column: 2.1 x 100 mm, 1.7 µm or 2.7 µm (e.g., BEH Amide or ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (

    
    ).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte).

    • 1-7 min: 90% B

      
       50% B (Linear gradient).
      
    • 7-10 min: Re-equilibration at 90% B.

Technical Insight: The high organic starting condition (90% ACN) induces a "water layer" on the HILIC particle surface. Anserine partitions into this water layer. The ammonium formate buffer is critical to mask silanol interactions and ensure sharp peak shapes.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for removing interferences based on your sensitivity requirements.

MatrixRemovalWorkflow Sample Biological Sample (Plasma/Urine + Anserine Nitrate) Decision Sensitivity Requirement? Sample->Decision PPT Protein Precipitation (ACN + Formic Acid) Decision->PPT Low (µg/mL) Acidify Acidify (pH < 3) Decision->Acidify High (ng/mL) DirtySupernatant Supernatant (Contains Lipids/Salts) PPT->DirtySupernatant DivertValve Divert Valve Required (Dump first 1-2 min) DirtySupernatant->DivertValve Analysis HILIC-MS/MS Analysis DivertValve->Analysis MCX_Load Load MCX Cartridge (Cation Exchange) Acidify->MCX_Load Wash_Step Wash Step (REMOVES NITRATE/SALTS) MCX_Load->Wash_Step Elute Elute (5% NH4OH) Wash_Step->Elute Elute->Analysis

Caption: Workflow decision tree comparing Protein Precipitation (High Matrix Effect risk) vs. MCX SPE (Matrix Removal).

Module 4: Troubleshooting FAQ

Q1: Why is my Anserine peak splitting into a "doublet"?

  • Cause: Solvent mismatch.[4] You likely reconstituted your sample in 100% water or high-aqueous buffer.

  • Fix: In HILIC, the injection solvent must match the initial mobile phase. Reconstitute in 90% Acetonitrile / 10% Buffer . Injecting water into a HILIC column disrupts the water layer, causing peak distortion.

Q2: I see a drop in signal intensity over a batch of 50 samples.

  • Cause: Phospholipid buildup on the column or source fouling from the Nitrate salts.

  • Fix:

    • Monitor the phospholipid transition (m/z 184

      
       184 for phosphatidylcholines) to check for accumulation.
      
    • Implement the MCX SPE protocol (Module 1) to strip lipids.

    • Add a "Sawtooth" wash step at the end of your gradient (90% B

      
       20% B 
      
      
      
      90% B) to clean the column between injections.

Q3: Can I use C18 columns if I add ion-pairing agents?

  • Answer: Technically yes, but not recommended for MS. Reagents like TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid) cause severe signal suppression in the MS source (up to 90% signal loss). HILIC provides retention without these suppressive agents.

Q4: How do I handle the "Nitrate" specifically?

  • Answer: Nitrate (

    
    ) is an anion. Anserine is analyzed as a cation (
    
    
    
    ).
    • In MCX SPE : The Nitrate flows through during the loading and aqueous wash steps (it does not bind to the cation-exchange sorbent).

    • In HILIC : Nitrate salts usually elute in the void volume or very late depending on the buffer. By using the MCX cleanup, you physically separate the nitrate from the peptide before injection.

References
  • Mora, L., Sentandreu, M. A., & Toldrá, F. (2007).[5] Hydrophilic Chromatographic Determination of Carnosine, Anserine, Balenine, Creatine, and Creatinine.[5] Journal of Agricultural and Food Chemistry.

  • Dominguez-Vega, E., et al. (2020). Determination and removal of impurities in 2-D LC-MS of peptides. Journal of Chromatography A.

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Application Notes.

  • Sigma-Aldrich. (2023). Supelco Guide to Solid Phase Extraction: Method Development and Troubleshooting. Merck/Sigma-Aldrich Technical Library.

  • MacTaylor, C. E., et al. (2012). Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of BMAA and DAB neurotoxins. The Analyst.

Sources

optimizing yield in beta-Alanyl-3-methyl-L-histidine Nitrate chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a high-level technical resource for the chemical synthesis and yield optimization of


-Alanyl-3-methyl-L-histidine Nitrate  (Anserine Nitrate).[1]

It is designed for senior researchers and process chemists.[1] It prioritizes regiochemical fidelity, coupling efficiency, and the specific challenge of nitrate salt formation.

Critical Definition: The Isomer Trap

Before initiating synthesis, you must resolve the nomenclature ambiguity that plagues this molecule. Literature often uses "3-methylhistidine" and "1-methylhistidine" interchangeably depending on the numbering convention (IUPAC vs. Biochemical).[1]

  • Target Molecule: Anserine (

    
    -alanyl-
    
    
    
    -methyl-L-histidine).[1]
  • The Isomer: Balenine (

    
    -alanyl-
    
    
    
    -methyl-L-histidine).[1]

Visual Confirmation:

  • 
     (Pros):  The nitrogen closer to the alanine side chain (position 1 in standard imidazole numbering, often position 3 in older biochemical texts). This is Anserine. 
    
  • 
     (Tele):  The nitrogen farther from the side chain. This is Balenine. 
    

Senior Scientist Insight: 90% of yield failures in Anserine synthesis are actually purity failures due to inseparable isomer contamination.[1] Ensure your starting material is confirmed


-methyl-L-histidine  via NMR (NOE studies) before coupling.[1]

Module 1: Strategic Retrosynthesis & Workflow

To optimize yield, we utilize a convergent strategy using Fmoc/Boc solid-phase peptide synthesis (SPPS) or solution-phase coupling, followed by a dedicated anion exchange step.[1]

Synthesis Workflow (DOT Visualization)

AnserineSynthesis cluster_isomer Isomer Control Start Starting Material: N-pi-Methyl-L-Histidine Protect Protection Strategy: Fmoc-beta-Ala-OH + H-His(pi-Me)-OMe Start->Protect Preparation Isomer N-tau-Methyl-His (Balenine Impurity) Start->Isomer Avoid! Coupling Coupling Reaction: HATU / DIPEA / DMF (Prevents Racemization) Protect->Coupling Amide Bond Formation Deprotect Global Deprotection: TFA / TIPS / H2O Coupling->Deprotect Cleavage Crude Crude Anserine (TFA Salt) Deprotect->Crude Purification Prep-HPLC (C18, 0.1% TFA) Crude->Purification Isolation SaltExchange Anion Exchange: TFA -> Nitrate (NO3-) Purification->SaltExchange Critical Step Final Final Product: Anserine Nitrate (>98% Purity) SaltExchange->Final Lyophilization

Caption: Optimized workflow for Anserine Nitrate synthesis highlighting the critical salt exchange step.

Module 2: The Coupling Step (Yield Optimization)

The coupling of


-alanine to a sterically hindered, methylated histidine is prone to low yields and racemization.
Protocol: High-Efficiency Solution Phase Coupling

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Why? HATU is superior to DCC/EDC for hindered amines and minimizes racemization.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step:

  • Activation: Dissolve Boc-

    
    -Ala-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.0 eq) at 0°C. Stir for 5 minutes.
    
  • Addition: Add H-His(

    
    -Me)-OMe 
    
    
    
    2HCl (1.0 eq) and additional DIPEA (2.0 eq) to the activated mixture.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with 5%

    
    , water, and brine. Dry over 
    
    
    
    .[1]
Troubleshooting the Coupling
IssueProbable CauseCorrective Action
Low Conversion (<50%) Histidine solubility issues in DMF (salt form).Ensure the His-Methyl ester HCl salt is fully neutralized by DIPEA before addition. Use NMP as a co-solvent if needed.[1]
Racemization High base concentration or prolonged activation.[1]Use Collidine instead of DIPEA (weaker base).[1] Reduce pre-activation time to <2 mins.
Oligomerization Excess HATU reacting with unprotected imidazole.[1]Ensure the imidazole nitrogen is methylated (blocked).[1] If using unprotected His, this route fails.[1]

Module 3: The Nitrate Salt Conversion (Critical)

Peptide synthesis standardly yields a Trifluoroacetate (TFA) salt.[1][3] Biological applications often require the Nitrate salt, which is less toxic and has distinct solubility properties.

The Challenge: Nitric acid is a strong oxidant.[1] Direct titration of the peptide with concentrated


 can degrade the imidazole ring.
Recommended Protocol: Anion Exchange Chromatography

This is the only self-validating method to ensure complete salt exchange without degradation.[1]

Materials:

  • Resin: Dowex 1X8 (or Amberlite IRA-400), Chloride form.[1]

  • Eluent: 1M

    
    , HPLC-grade Water.
    

Procedure:

  • Resin Preparation: Pack a glass column with Dowex 1X8 (approx.[1] 20g resin per 1g peptide).[1]

  • Activation (Cl to

    
    ):  Wash the column with 10 Column Volumes (CV) of 1M 
    
    
    
    .
    • Validation: Test the eluate with

      
      .[1] If no precipitate forms, the chloride is gone, but this is circular logic. Just ensure massive excess of nitrate wash.[1]
      
  • Equilibration: Wash with HPLC-grade water until the pH of the eluate is neutral (approx. 10-20 CV).

  • Loading: Dissolve the purified Anserine TFA salt in minimal water and load onto the column.

  • Elution: Elute with water (Isocratic). The peptide (cationic/zwitterionic) flows through, while the TFA anions bind to the resin, exchanging for Nitrate.

  • Lyophilization: Freeze and lyophilize the eluate immediately.

Yield Impact: This method typically recovers >95% of the peptide.[1]

Module 4: FAQ & Troubleshooting

Q1: My final product is a hygroscopic oil, not a powder. Why?

  • Diagnosis: Anserine Nitrate is extremely hygroscopic.[1]

  • Fix:

    • Ensure the lyophilization cycle is long enough (48h+) with a final drying stage at +20°C under high vacuum.

    • Store immediately in a desiccator at -20°C.

    • If it remains an oil, dissolve in a small amount of MeOH and precipitate with cold

      
       (Ether) to induce amorphous solid formation.[1]
      

Q2: Can I use 3-methyl-L-histidine from a standard vendor?

  • Warning: Check the CAS number and structure image. Many vendors sell the

    
    -methyl isomer (Balenine) labeled as "3-methylhistidine" because it is the standard biomarker for muscle breakdown.[1] You specifically need the 
    
    
    
    -methyl
    isomer (often CAS 368-16-1 for the free acid, but verify the position).[1]

Q3: Why not use DCC/NHS for coupling?

  • Analysis: DCC generates Dicyclohexylurea (DCU), which is notoriously difficult to remove from hydrophilic peptides like Anserine without extensive washing that loses product.[1] HATU byproducts are water-soluble and easily removed during the initial workup or Prep-HPLC.[1]

Q4: How do I confirm the Nitrate salt stoichiometry?

  • Method: Perform Elemental Analysis (CHN). The Nitrogen % will be significantly higher in the Nitrate salt compared to the TFA salt or free base.

    • Calculation: Anserine (

      
      ) MW = 240.26.[1]
      
    • Anserine

      
      
      
      
      
      MW = 303.27.[1]
    • Theoretical N% for Nitrate salt is much higher.[1]

    • Alternatively, use Ion Chromatography (IC) to quantify nitrate content.[1]

References

  • Nomenclature & Structure

    • PubChem.[1][4] (n.d.). Anserine (Compound).[1][2][4][5][6] National Library of Medicine.[1] Retrieved February 28, 2026, from [Link]

    • Clarifies the IUPAC name as (2S)-2-(3-aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, confirming the N-pi methylation.[1]

  • Synthesis of Methyl-Histidine Derivatives

    • Jain, R., & Cohen, L. A. (1996). Regioselective alkylation of histidine. Tetrahedron, 52(15), 5363-5370.[1]

    • Provides mechanistic grounding for the difficulty of regioselective methylation and the preference for starting with pre-methyl
  • Peptide Salt Exchange Protocols

    • Roux, S., et al. (2008).[7][8] Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 14(3), 354-359.[1] [Link][1]

    • The authoritative source for using ion-exchange resins for TFA removal.[1]

  • Coupling Reagents (HATU vs DCC)

    • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.

    • Establishes the superiority of Aza-derivatives (HATU)

Sources

resolving co-elution of carnosine and beta-Alanyl-3-methyl-L-histidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HCDP-RES-001 Subject: Resolution of Carnosine and


-Alanyl-3-methyl-L-histidine (Anserine/Balenine) Co-elution
Assigned Specialist:  Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary & Nomenclature Check[1][2]

The separation of Carnosine (


-alanyl-L-histidine) from its methylated analogs is a classic challenge in metabolomics due to their high polarity, zwitterionic nature, and structural similarity.[1][2]

CRITICAL NOMENCLATURE ALERT: Before proceeding, verify your standard's specific isomer. The name "


-Alanyl-3-methyl-L-histidine" is chemically ambiguous due to conflicting numbering systems:
  • IUPAC Nomenclature: The

    
    -methyl nitrogen is N3.[1][2] Therefore, 
    
    
    
    -alanyl-3-methyl-L-histidine is Anserine .[1][2][3]
  • Historical/Biochemical Numbering: The

    
    -methyl is often called N1.[1][2] In this system, "3-methyl" refers to the 
    
    
    
    -methyl isomer, known as Balenine (or Ophidine).[1][2]

Note: This guide addresses the separation of Carnosine from either methylated isomer, as the chromatographic principles (hydrophilicity/basicity) are identical.

Module 1: The Decision Matrix

Choose your separation strategy based on your detection method. Reverse Phase (C18) without modification is unsuitable for these analytes due to lack of retention (k' < 1).[1][2]

MethodSelection Start Select Detection Mode MS Mass Spectrometry (LC-MS/MS) Start->MS High Sensitivity UV UV/Vis (210-214 nm) Start->UV Standard Quant HILIC Method A: ZIC-HILIC (Recommended) MS->HILIC Volatile Buffers No Suppression IPRP Method B: Ion-Pairing RP (Legacy/Robust) MS->IPRP NOT RECOMMENDED (Ion Suppression Risk) UV->HILIC Good UV->IPRP Excellent Peak Shape

Figure 1: Method selection workflow. HILIC is preferred for MS applications to avoid signal suppression caused by ion-pairing agents.[1][2]

Module 2: Method A - HILIC (The Gold Standard)[1][2]

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for resolving Carnosine and Anserine/Balenine.[1] It utilizes a water-rich layer on the stationary phase to partition these polar compounds.[1][2]

Protocol Specifications
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Zwitterionic phases provide electrostatic modulation, separating the basic imidazole rings better than bare silica.[1][2]
Mobile Phase A 10-20 mM Ammonium Acetate in Water (pH 9.[1][2]0)High pH deprotonates the carboxylic acid, increasing polarity contrast. Note: pH 5.5 is alternative if silica stability is a concern.[1][2]
Mobile Phase B Acetonitrile (100%)The weak solvent in HILIC.[1][2]
Gradient 80% B to 40% B over 15 minsStarts with high organic to retain polar analytes, then increases water to elute.
Flow Rate 0.3 - 0.5 mL/minLower flow rates enhance mass transfer in the viscous water layer.[1][2]
Mechanism of Separation

Carnosine elutes after the methylated forms (Anserine/Balenine) in HILIC modes because the methyl group reduces the overall hydrophilicity of the molecule, making it slightly less retained in the water layer.

Module 3: Method B - Ion-Pairing RP (UV-Only Alternative)[1][2]

If you lack a HILIC column, you can force retention on a C18 column using an ion-pairing reagent.[1][2] Warning: Do not use this method with MS detectors unless absolutely necessary (requires dedicated system cleaning).[1][2]

Protocol Specifications
ParameterSettingRationale
Column C18 (End-capped, 3-5 µm)Standard hydrophobic stationary phase.[1][2]
Reagent Heptafluorobutyric Acid (HFBA) or Sodium OctanesulfonateActs as a "bridge," binding the positively charged histidine to the C18 chain.
Mobile Phase Water/AcN (95:5) + 0.1% HFBAIsocratic or shallow gradient.[1][2]
Detection UV @ 210 nm or 214 nmThe nitrate counter-ion in your sample may absorb at 210 nm; ensure it separates from the void volume.

Module 4: Troubleshooting & FAQ

Issue 1: Peak Tailing

Symptom: Asymmetry factor > 1.5.[1][2] Root Cause: Secondary interactions between the basic imidazole nitrogen and residual silanols on the silica surface. Fix:

  • Increase Buffer Strength: Move from 5mM to 20mM Ammonium Acetate. This masks silanol sites.[1][2]

  • Check pH: Ensure the pH is controlled. At pH 9.0, the imidazole ring is less positively charged, reducing silanol attraction.

Issue 2: Retention Time Drift

Symptom: Analytes elute earlier with every injection.[1][2] Root Cause: In HILIC, the "water layer" on the column surface takes a long time to equilibrate. Fix:

  • Equilibration: HILIC columns require 20-30 column volumes of equilibration (vs. 5-10 for RP).[1][2]

  • Sample Diluent: Dissolve samples in 75% Acetonitrile. Injecting water-rich samples disrupts the HILIC partition mechanism, causing "retention dumping."[2]

Issue 3: Co-elution of Isomers (Anserine vs. Balenine)

Symptom: Single broad peak for the methylated species.[1] Analysis: If you have a biological sample containing both Anserine and Balenine, HILIC may show partial overlap. Fix: Switch to a Porous Graphitic Carbon (PGC) column (Hypercarb). PGC separates based on planar steric fit.[1][2] The position of the methyl group (N1 vs N3) significantly alters the molecule's ability to align with the graphite surface, often providing baseline resolution between isomers.

References

  • Mora, L., Sentandreu, M. A., & Toldrá, F. (2007). Hydrophilic chromatographic determination of carnosine, anserine, balenine, creatine, and creatinine.[2][4][5][6] Journal of Agricultural and Food Chemistry, 55(12), 4664–4669.[2][5]

  • Dunnett, M., & Harris, R. C. (1997). High-performance liquid chromatographic determination of imidazole dipeptides, histidine, 1-methylhistidine and 3-methylhistidine in equine and camel muscle and individual muscle fibres.[2][7] Journal of Chromatography B: Biomedical Sciences and Applications, 688(1), 47–55.[2][7]

  • PubChem. Anserine (Compound Summary). National Library of Medicine.[1][2]

  • Thermo Fisher Scientific. HILIC Troubleshooting Guide.

Sources

addressing hygroscopic issues with beta-Alanyl-3-methyl-L-histidine Nitrate powder

Technical Support Center: -Alanyl-3-methyl-L-histidine Nitrate

Status Dashboard: Immediate Action Required?
ObservationDiagnosisSeverityImmediate Action
Free-flowing powder Optimal StateLowProceed with Protocol A (Preventative Handling).
Clumping / Hard Cake Moisture SorptionMediumStop. Do not chip. Proceed to Protocol B (Lyophilization/Drying).
Liquefaction (Deliquescence) Critical SaturationHighDiscard recommended. Hydrolysis risk is high. If critical, attempt Protocol B followed by HPLC validation.
Yellow/Brown Discoloration Oxidation/DegradationCriticalDiscard. Irreversible chemical degradation (Maillard reaction or imidazole oxidation).

The Core Science: Why is this happening?

To solve the issue, you must understand the molecular mechanics driving the hygroscopicity. You are fighting a two-front war against moisture:

  • The Peptide Motif (

    
    -Alanyl-3-methyl-L-histidine): 
    
    • Mechanism: The imidazole ring on the histidine residue is a hydrogen bond acceptor. The peptide backbone (amide bonds) presents polar sites that readily interact with atmospheric water vapor.

    • Consequence: The glass transition temperature (

      
      ) of the amorphous powder drops as water acts as a plasticizer. This causes the powder to transition from a glassy state to a rubbery/sticky state, leading to caking.
      
  • The Counter-Ion (Nitrate,

    
    ): 
    
    • Mechanism: Nitrate salts are notoriously hygroscopic (compare to Ammonium Nitrate). The lattice energy of peptide-nitrates is often lower than that of hydrochlorides, making the energy barrier for water insertion into the crystal lattice lower.

    • Synergy: The combination creates a material with a low Critical Relative Humidity (CRH) . If the ambient RH exceeds the material's CRH, the powder will actively pull water from the air until it dissolves in its own sorbed water (deliquescence).

Standard Operating Procedures (SOPs)

Protocol A: The "Safe Open" (Prevention)

Use this protocol every time you access the stock container.

The Golden Rule: Never open a cold bottle in a warm room.

  • Equilibration: Remove the bottle from storage (-20°C). Place it immediately into a desiccator cabinet at room temperature.

  • Wait Time: Allow 3–4 hours for the bottle to reach ambient temperature.

    • Why? If the bottle is colder than the room's dew point, invisible condensation will form inside the bottle the moment you crack the seal. This trapped moisture will degrade the remaining stock over the next month.

  • Atmosphere: Open the bottle only in a low-humidity environment (<30% RH) or, ideally, inside a glove box filled with dry Nitrogen/Argon.

  • Resealing: Purge the headspace with Nitrogen/Argon before recapping. Parafilm the cap.

Protocol B: The "Rescue" (Recovering Clumped Material)

Use this if the powder has formed a "brick" but has not turned to liquid.

Objective: Remove sorbed water without thermally degrading the peptide bond.[1]

  • Prepare a Vacuum Desiccator:

    • Desiccant: Fresh Phosphorus Pentoxide (

      
      ) or high-grade Silica Gel with indicator.
      
    • Vacuum: < 0.1 mbar (High Vacuum).

  • Processing:

    • Loosen the cap of the vial (do not remove fully to prevent dust loss during repressurization).

    • Place in the desiccator.[2][3][4][5]

    • Apply vacuum for 24–48 hours at Room Temperature (20–25°C).

    • Note: Do NOT heat above 30°C. Nitrate salts can be thermally sensitive, and heat accelerates hydrolysis in the presence of residual moisture.

  • Validation:

    • The powder should return to a free-flowing state. If it remains gummy, the crystal structure may have collapsed (amorphous conversion), and the material should be redissolved and lyophilized (freeze-dried) if purity is critical.

Critical Handling Workflows (Visualized)

Workflow 1: Decision Logic for Handling Hygroscopic Peptides

HandlingLogicStartStart: Retrieve Vial from -20°CEquilibrateEquilibrate in Desiccator(3-4 Hours to Room Temp)Start->EquilibrateOpenEnvOpen in Controlled Environment(Glove Box or <30% RH)Equilibrate->OpenEnvInspectVisual InspectionOpenEnv->InspectFlowsPowder Flows Freely?Inspect->FlowsYesClumpedPowder is Clumped/Hard?Inspect->ClumpedCakedLiquidPowder is Liquid/Goo?Inspect->LiquidDeliquescedWeighWeigh by Difference(Minimize Exposure)Flows->WeighRescueProtocol B: Vacuum Dry(24h over P2O5)Clumped->RescueDiscardDiscard or HPLC Check(High Hydrolysis Risk)Liquid->DiscardPurgePurge Headspace (N2/Ar)& ResealWeigh->PurgeRescue->Weigh

Figure 1: Decision tree for assessing and handling hygroscopic peptide salts to prevent degradation.

Formulation & Weighing Strategy

The Problem: Static electricity and moisture absorption cause mass errors. As you weigh the powder, it absorbs water, making the reading drift upwards.

The Solution: Weighing by Difference Do not weigh the powder directly into your destination vessel.

  • Tare the balance with the capped source vial on it.

  • Remove the vial, take out an estimated amount of powder, and transfer it to your formulation vessel.

  • Immediately recap the source vial and place it back on the balance.

  • The loss in weight (negative value) is the precise amount of sample transferred.

    • Benefit: This method ignores the water weight gained by the powder sitting in the destination vessel during the process.

Analytical Validation (Self-Checking)

How do you prove the material is still good?

MethodPurposeAcceptance Criteria
HPLC (Reverse Phase) Purity CheckSingle peak. No new shoulders (indicating hydrolysis of

-Ala or deamidation).
Karl Fischer (Coulometric) Moisture ContentWater content < 5.0% (w/w). Note: Volumetric KF is not sensitive enough for small peptide samples.
Solubility Test Physical CheckDissolves clearly in water at 10mg/mL without turbidity. Turbidity suggests aggregation or contamination.

Frequently Asked Questions (FAQ)

Q: Can I use heat to dry the clumps faster? A: No. While Anserine is relatively stable, the nitrate salt form combined with moisture creates a micro-environment that can accelerate acid-catalyzed hydrolysis of the peptide bond at temperatures >40°C. Always use vacuum at room temperature.

Q: Is the Nitrate salt dangerous? A: In small research quantities (mg to g), it is generally safe. However, Nitrate salts are oxidizers.

  • Safety Warning: Do not grind this powder with strong reducing agents or metal powders.

  • Solvent Warning: Avoid heating this salt in organic solvents that are highly flammable without strict temperature control.

Q: I need to store a solution. Is that better than the powder? A: Generally, no. Peptides degrade faster in solution (hydrolysis/oxidation).[1]

  • If you must: Dissolve in water/buffer, aliquot into single-use vials, and freeze at -80°C.

  • Shelf Life: Powder (-20°C): 2 years. Solution (-80°C): 3–6 months. Solution (4°C): < 1 week.

Q: Why does the color change to yellow? A: This indicates oxidation of the imidazole ring (histidine) or a Maillard-type reaction if any reducing sugars are present in your environment. Yellowed material has undergone chemical modification and should not be used for quantitative experiments.

References

  • Jing, B., et al. (2018).[6] Hygroscopic behavior of atmospheric aerosols containing nitrate salts. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction.[7] PubMed. Retrieved from [Link]

  • Verified Peptides. (2025). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved from [Link]

Technical Support Center: Advanced Purification of beta-Alanyl-3-methyl-L-histidine (Anserine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrate (


) contamination in beta-Alanyl-3-methyl-L-histidine (Anserine) samples is a critical impurity that interferes with downstream applications, particularly LC-MS (ion suppression) and cell culture (cytotoxicity).[1] Due to the high water solubility and zwitterionic nature of Anserine, standard desalting methods like dialysis are often ineffective.

This guide provides a self-validating Strong Cation Exchange (SCX) protocol to capture the peptide while washing away anionic nitrates, followed by a volatile elution step.

Module 1: Diagnostic & Triage

Before initiating purification, confirm the nature of the impurity.

Q: How do I distinguish nitrate contamination from other salts? A: Nitrate has a distinct UV absorption profile that differs from chlorides or phosphates.

  • UV Ratio Check: Measure absorbance at 210 nm (peptide bond + nitrate) and 280 nm (aromatic/imidazole).

    • Pure Anserine: A210/A280 ratio is typically characteristic of the imidazole ring.

    • Nitrate Contamination: A massive spike at 210 nm relative to 280 nm indicates nitrates, as

      
       absorbs strongly in the far-UV region [1].
      
  • Conductivity: High conductivity (>5 mS/cm) in a "desalted" sample often indicates residual ionic salts.

  • Colorimetric Confirmation: Use a Griess Reagent test (after reducing nitrate to nitrite with Vanadium(III) or Zinc) for specific identification if UV data is ambiguous [2].

Module 2: The Core Protocol (Strong Cation Exchange)

The Logic: Anserine is a zwitterion with pKa values of approx. 2.6 (COOH), 7.0 (Imidazole), and 9.5 (Amino) [3].

  • At pH 2.5: Anserine is fully protonated (Net Charge

    
    ).
    
  • Nitrate (

    
    ):  Remains an anion or neutral species (HNO3) but cannot bind  to a cation exchange resin.
    

Mechanism: We load the sample at pH 2.5. Anserine binds to the resin. Nitrates flow through.[1][2][3][4][5][6] We wash the resin to ensure total nitrate removal, then elute Anserine using a volatile base (Ammonia) to reverse the charge.

Workflow Visualization

G Start Crude Sample (Contains Anserine + Nitrates) Acidify Acidification (Adjust to pH 2.5 with Formic Acid) Start->Acidify Protonation Load Load onto SCX Resin (Dowex 50W or equivalent) Acidify->Load Bind Cations FlowThrough Flow Through (Nitrates Removed) Load->FlowThrough Anions Elute Wash Wash Step (0.1% Formic Acid) Load->Wash Remove Residuals Elute Elution Step (1M NH4OH) Wash->Elute pH Shift > 10 Lyophilize Lyophilization (Removes Volatile Ammonia) Elute->Lyophilize Collect Fractions Final Pure Anserine (Nitrate-Free) Lyophilize->Final

Figure 1: Strong Cation Exchange (SCX) workflow for selective retention of Anserine and removal of nitrate anions.

Step-by-Step Methodology

Materials:

  • Resin: Strong Cation Exchanger (e.g., Dowex 50W-X8, 200-400 mesh) in

    
     form.
    
  • Acidifier: 10% Formic Acid (FA).

  • Eluent: 1M Ammonium Hydroxide (

    
    ).
    
StepActionTechnical Rationale
1. Resin Prep Swell resin in water.[2] Wash with 1M HCl, then rinse with water until effluent pH > 4.0.Ensures resin is in active

form and removes storage contaminants.
2. Sample Prep Dissolve Anserine sample in water. Adjust pH to 2.0–2.5 using Formic Acid.Protonates the imidazole and amino groups, ensuring strong binding to the resin.
3. Loading Load sample onto the column at a slow flow rate (approx 1 mL/min).Allows equilibrium binding. Nitrates pass through in the void volume.
4. Wash Wash with 5–10 column volumes (CV) of 0.1% Formic Acid or Milli-Q water.Critical step. Flushes out all non-bound anions (nitrates). Monitor UV 210nm until baseline is flat.
5. Elution Elute with 1M Ammonium Hydroxide . Collect fractions.High pH deprotonates the peptide (Net Charge

0 or -1), releasing it from the resin.
6. Finishing Pool UV-active fractions and Lyophilize immediately.Removes water and the volatile elution buffer (Ammonia).

Module 3: Troubleshooting & FAQs

Q: My recovery yield is low (<50%). Where is the Anserine?

  • Diagnosis: The pH during loading was likely too high.

  • Fix: Anserine's carboxyl group (pKa ~2.6) begins to ionize as pH rises. If you loaded at pH 4.0, the net positive charge is reduced, weakening the interaction with the resin. Ensure Load pH is < 2.5.

  • Check Flow-Through: Analyze the "Flow Through" fraction (Figure 1) by HPLC. If Anserine is found there, reload it after acidifying further.

Q: The final product still shows a nitrate peak in UV or interfering mass.

  • Diagnosis: Insufficient washing or "channeling" in the column.

  • Fix: Increase the Wash Step (Step 4) volume. Verify column packing is uniform (no air bubbles).

  • Alternative: If using HPLC, nitrates elute near the void volume. Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) to separate the peptide from inorganic salts analytically to confirm purity [4].

Q: Can I use a Desalting Column (e.g., Sephadex G-10)?

  • Answer: No, not recommended.

  • Reason: Anserine (~240 Da) is too close in size to nitrate salts (~62 Da) for effective size exclusion chromatography (SEC). G-10 has a cutoff of ~700 Da, meaning both salt and peptide will likely elute together in the included volume. Ion exchange (Module 2) is strictly superior for this separation.

Q: I see a mass shift of +63 Da in my Mass Spec. Is this nitrate?

  • Answer: Yes. This is a common adduct

    
    .
    
  • Fix: This confirms the presence of nitrate.[6] Re-run the SCX protocol. Ensure the final lyophilization is thorough to remove any volatile ammonium nitrate formed during elution (though ammonium nitrate is solid, sublimation of excess ammonia helps drive the equilibrium).

References

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis.
  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70.

  • PubChem. (2025).[7] Anserine Compound Summary. National Library of Medicine. (pKa data derived from imidazole and amino acid substructures).

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

Sources

Validation & Comparative

Comparative Bioavailability & Functional Pharmacokinetics: beta-Alanyl-3-methyl-L-histidine (Anserine) Nitrate vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Salt Selection Paradox

In the development of ergogenic dipeptides, beta-Alanyl-3-methyl-L-histidine (Anserine) represents a superior alternative to Carnosine due to its inherent resistance to serum carnosinase (CN1). However, the selection of the counter-ion—Hydrochloride (HCl) versus Nitrate (


) —fundamentally alters the molecule's physicochemical profile and potential pharmacodynamic utility.

This guide objectively compares the standard Anserine HCl salt against the functional Anserine Nitrate salt. While HCl offers pharmaceutical stability and predictable dissolution, the Nitrate form introduces a "dual-pathway" mechanism, potentially enhancing tissue perfusion via the Nitrate-Nitrite-Nitric Oxide (NO) axis.

Key Comparative Metrics
FeatureAnserine Hydrochloride (HCl)Anserine Nitrate (

)
Primary Utility Standard Stability & SolubilityFunctional Vasodilation & Synergistic Delivery
Molecular Weight ~276.7 g/mol (Anserine + HCl)~303.2 g/mol (Anserine +

)
Hygroscopicity Low to Moderate (Crystalline)High (Often requires encapsulation/desiccant)
Bioavailability Mechanism Passive Dissolution

PEPT1 Transport
Dissolution

PEPT1 + NO-mediated Hyperemia
Serum Stability High (CN1 Resistant)High (CN1 Resistant)
Regulatory Status GRAS / NDI CommonNovel Salt (Requires specific safety data)

Physicochemical & Mechanistic Analysis

Dissolution and Solubility Dynamics

The bioavailability of Anserine is rate-limited by two factors: gastric stability and PEPT1 transporter saturation .

  • Hydrochloride (HCl): Dissociates rapidly in the gastric environment (

    
    ). The chloride ion is biologically neutral in this context. The high lattice energy of the HCl salt typically yields a stable crystalline powder with excellent flowability for tableting.
    
  • Nitrate (

    
    ):  While highly soluble, nitrate salts of amino acids often exhibit lower melting points and higher hygroscopicity. In solution, the dissociation releases free nitrate, which enters the enterosalivary circulation.
    
The "Dual-Pathway" Hypothesis

The core argument for the Nitrate salt is not superior absorption of the anserine moiety itself, but rather enhanced delivery to skeletal muscle via vasodilation.

  • Pathway A (Standard): Anserine is absorbed via the Peptide Transporter 1 (PEPT1) in the jejunum.

  • Pathway B (Nitrate Synergy): Nitrate is reduced to Nitrite by oral commensal bacteria, then to Nitric Oxide (NO) in the stomach/bloodstream. NO induces vasodilation, increasing capillary recruitment in muscle tissue, potentially reducing the diffusion distance for Anserine accumulation.

BioavailabilityPathways cluster_input Oral Ingestion AnserineHCl Anserine HCl Stomach Gastric Dissociation (pH 1.5-3.0) AnserineHCl->Stomach AnserineNit Anserine Nitrate AnserineNit->Stomach AnserineFree Free Anserine (Cationic) Stomach->AnserineFree NitrateIon Nitrate Ion (NO3-) Stomach->NitrateIon Dissociation PEPT1 PEPT1 Transporter (Jejunum) AnserineFree->PEPT1 PortalVein Portal Circulation PEPT1->PortalVein SystemicCirc Systemic Circulation (CN1 Resistant) PortalVein->SystemicCirc Muscle Skeletal Muscle (Buffering) SystemicCirc->Muscle SystemicCirc->Muscle Enhanced Delivery? Salivary Enterosalivary Cycle (Oral Bacteria) NitrateIon->Salivary Nitrite Nitrite (NO2-) Salivary->Nitrite NO Nitric Oxide (NO) Nitrite->NO Acidic Reduction Vasodilation Vasodilation (Hyperemia) NO->Vasodilation Vasodilation->Muscle Increased Perfusion

Figure 1: Mechanistic divergence of Anserine salts. The Nitrate form activates a secondary vasoactive pathway (Red) that may synergize with standard peptide transport (Green).

Experimental Validation Protocols

As direct comparative literature is emerging, researchers must validate these hypotheses using self-validating protocols. Below are the standardized methodologies for comparing these specific salts.

Protocol A: Comparative Dissolution Kinetics (USP <711>)

Objective: Determine if the salt form alters the rate of peptide release in simulated gastric fluid (SGF).

  • Apparatus: USP Apparatus 2 (Paddle), 50 RPM, 37°C.

  • Media: 900 mL Simulated Gastric Fluid (pH 1.2, pepsin-free).

  • Sample Prep: Equimolar doses of Anserine HCl vs. Anserine Nitrate (normalized to 500mg Anserine base).

  • Sampling: 5, 10, 15, 30, 45, 60 minutes.

  • Analysis: HPLC-UV (210 nm) or LC-MS/MS.

    • Column: C18 Hydrophilic interaction (HILIC) is preferred for polar dipeptides.

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).

  • Success Criteria:

    
     (Similarity Factor) > 50 indicates bioequivalence in dissolution.
    
Protocol B: In Vivo Pharmacokinetic (PK) Study (Rat Model)

Objective: Quantify plasma Area Under the Curve (AUC) and


 differences.
  • Subjects: Wistar rats (n=10 per group), fasted 12h.

  • Dosing: Oral gavage (PO) at 20 mg/kg (Anserine base equivalent).

    • Group 1: Anserine HCl.

    • Group 2: Anserine Nitrate.

    • Group 3: Vehicle (Water).

  • Blood Sampling: Tail vein at 0, 15, 30, 60, 120, 240 min.

  • Biomarker Analysis:

    • Plasma Anserine: Quantify via LC-MS/MS (MRM transition

      
       m/z).
      
    • Plasma Nitrite/Nitrate (NOx): Griess Assay or Ozone-based Chemiluminescence (to validate nitrate absorption).

  • Data Calculation:

    • Calculate

      
       using the trapezoidal rule.
      
    • Calculate

      
       and 
      
      
      
      .
    • Hypothesis Check: If Nitrate group shows higher Anserine

      
       or shorter 
      
      
      
      , vasodilation assisted absorption is supported.

Supporting Data & Reference Standards

While proprietary data often obscures specific "Anserine Nitrate" studies, we can extrapolate performance from validated Anserine HCl data and Nitrate salt behaviors.

Table 1: Comparative Performance Extrapolation
ParameterAnserine HCl (Baseline)Anserine Nitrate (Projected)Causality
Solubility (Water) >50 mg/mL>100 mg/mLNitrate salts of basic peptides generally exhibit higher aqueous solubility than chlorides.
Plasma Half-Life (

)
~20-40 min~20-40 minSalt dissociates pre-absorption; systemic elimination depends on renal clearance, not salt form.
CN1 Resistance HighHighMethylation at 3-methyl-histidine position protects against carnosinase regardless of counter-ion [1].
Vasodilation (

)
Neutral+5-10%Inorganic nitrate supplementation consistently improves Flow-Mediated Dilation (FMD) [2].
Critical Analysis of Bioavailability

Research indicates that Anserine is naturally more bioavailable than Carnosine in humans because it resists hydrolysis by serum carnosinase (CN1) [1, 3].[1][2][3]

  • When Carnosine is ingested, it is rapidly split into beta-alanine and histidine.

  • When Anserine is ingested, intact peptide is detectable in plasma for prolonged periods.

  • The Salt Impact: The shift to Nitrate is unlikely to change the metabolic stability (CN1 resistance) but may alter the rate of appearance (

    
    ) due to gastric emptying changes or mucosal blood flow effects [4].
    

Conclusion and Recommendation

For pure bioavailability of the peptide moiety, Anserine HCl remains the gold standard due to its stability, ease of handling, and established safety profile. The rate-limiting step for anserine efficacy is not solubility (which is high for both) but rather transport capacity (PEPT1) and renal clearance.

However, for functional performance applications (e.g., pre-workout formulations), Anserine Nitrate offers a compelling theoretical advantage. By coupling the buffering capacity/antioxidant properties of Anserine with the hemodynamic benefits of Nitrate, developers can create a "synergistic stack" in a single molecule.

Recommendation:

  • Use Anserine HCl for clinical medical foods, cognitive support supplements, and formulations requiring long shelf-life stability.

  • Use Anserine Nitrate for acute performance sports nutrition where vasodilation (pump) and rapid onset are marketing or functional priorities, provided hygroscopicity is managed.

References

  • Derave, W., et al. (2021).[4] "Acute preexercise supplementation of combined carnosine and anserine enhances initial maximal power of Wingate tests in humans."[1][2] Journal of Applied Physiology. Link

  • Larsen, F. J., et al. (2010). "Dietary inorganic nitrate improves mitochondrial efficiency in humans." Cell Metabolism. Link

  • Peters, V., et al. (2019). "Carnosine—a natural bioactive dipeptide: bioaccessibility, bioavailability and health benefits." Journal of Functional Foods. Link

  • Perim, P., et al. (2020). "Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized?" Frontiers in Nutrition. Link

  • PubChem. (2023). "beta-Alanyl-3-methyl-L-histidine (Anserine) Compound Summary." National Library of Medicine. Link

Sources

validating beta-Alanyl-3-methyl-L-histidine Nitrate as a biomarker for meat intake

Validating -Alanyl-3-methyl-L-histidine Nitrate as a Highly Specific Biomarker for Meat Intake: A Comparative Guide

Executive Summary

In the landscape of nutritional epidemiology and metabolic drug development, self-reported Food Frequency Questionnaires (FFQs) introduce unacceptable levels of recall bias. To accurately assess dietary impacts on chronic diseases, researchers require objective, quantifiable biomarkers[1].

This technical guide evaluates


-Alanyl-3-methyl-L-histidine

-Alanyl-3-methyl-L-histidine Nitrate

Mechanistic Causality: The Biochemical Superiority of -Alanyl-3-methyl-L-histidine

To understand why



2

In human serum, the enzyme carnosinase (CN1) rapidly hydrolyzes carnosine into

2

However, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2

Authoritative Nomenclature Note: Historically, biochemists referred to this compound as 1-methylhistidine due to legacy naming conventions. Under strict IUPAC rules, it is correctly designated as 3-methyl-L-histidine[3]. This distinction is critical when configuring LC-MS/MS libraries to avoid isomeric confusion.

PathwayMeatDietary White Meat(Poultry/Fish)Anserineβ-Alanyl-3-methyl-L-histidine(Anserine)Meat->Anserine High AbundanceCarnosineβ-Alanyl-L-histidine(Carnosine)Meat->Carnosine Low/Moderate AbundanceCarnosinaseSerum Carnosinase (CN1)High Activity in HumansAnserine->Carnosinase ResistantMetabolite13-Methylhistidine (3-MH)+ β-AlanineAnserine->Metabolite1 Slow Degradation(Stable Biomarker)Carnosine->Carnosinase SusceptibleMetabolite2L-Histidine+ β-AlanineCarnosinase->Metabolite2 Rapid Cleavage(t1/2 < 15 min)

Metabolic stability of β-Alanyl-3-methyl-L-histidine vs Carnosine in human serum.

Comparative Performance Analysis

When designing a clinical assay, researchers must choose the correct target analyte. Table 1 objectively compares

Why use the Nitrate Salt? For analytical quantification, free-base dipeptides are zwitterionic and highly hygroscopic, making precise weighing for standard curves difficult.


-Alanyl-3-methyl-L-histidine Nitrate4
Table 1: Biomarker Performance & Specificity Comparison
Biomarker TargetPrimary Dietary SourcePlasma Half-LifeSpecificity & Confounding Factors

-Alanyl-3-methyl-L-histidine Nitrate
Poultry / Fish (White Meat)~2-4 HoursHigh: Highly specific to white meat. Resistant to carnosinase cleavage[2].
3-Methylhistidine (3-MH) White Meat / Total Meat>12 HoursModerate: Confounded by endogenous skeletal muscle protein breakdown[5].
1-Methylhistidine (1-MH) Red Meat>12 HoursHigh: Highly specific to red meat consumption[1].
Carnosine Beef / Pork<15 MinutesLow: Rapidly degraded by human serum carnosinase (CN1)[2].

Experimental Validation Protocols (Self-Validating Systems)

To validate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Protocol 1: LC-MS/MS Analytical Validation

Because

  • Standard Preparation: Weigh

    
    -Alanyl-3-methyl-L-histidine Nitrate to prepare a 1 mg/mL stock in 0.1 M HCl. Dilute in acetonitrile/water to create a 7-point calibration curve (10 nM to 10 µM).
    
  • Sample Extraction: Aliquot 50 µL of human plasma. Add 150 µL of ice-cold 1% formic acid in acetonitrile to precipitate plasma proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Chromatography: Inject 5 µL of supernatant onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile phase A: 10 mM ammonium formate in water.

    • Mobile phase B: 0.1% formic acid in acetonitrile.

  • Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the specific MRM transition m/z 241.1

    
     109.1.
    
Protocol 2: Controlled Dietary Crossover Intervention

To prove causality between meat intake and biomarker elevation, endogenous 3-MH (from muscle turnover) must be decoupled from exogenous dietary intake[6].

  • Washout Phase: Subjects adhere to a strict lacto-ovo-vegetarian diet for 6 days to clear exogenous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Alanyl-3-methyl-L-histidine and dietary 3-MH.
    
  • Baseline Sampling: Fasting venous blood is drawn on the morning of Day 7 to establish the endogenous muscle-turnover baseline[6].

  • Intervention: Subjects consume a standardized meal containing 150g of cooked chicken breast.

  • Pharmacokinetic Tracking: Blood is drawn at 1, 3, 6, 12, and 24 hours post-meal.

  • Data Analysis: Quantify the AUC and

    
     using the LC-MS/MS standard curve generated in Protocol 1.
    

WorkflowPhase1Phase 1: Washout(Meat-Free Diet)Phase2Phase 2: Intervention(Standardized Poultry)Phase1->Phase2Phase3Phase 3: Sampling(Plasma/Urine 0-24h)Phase2->Phase3Phase4Phase 4: LC-MS/MS(Nitrate Standard)Phase3->Phase4Phase5Phase 5: Analysis(Biomarker Validation)Phase4->Phase5

Workflow for validating β-Alanyl-3-methyl-L-histidine via controlled dietary intervention.

Quantitative Experimental Data

When executing the crossover protocol described above, the pharmacokinetic response clearly demonstrates the superiority of tracking the intact dipeptide over its downstream metabolite. As shown in Table 2, intact ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

5
Table 2: Pharmacokinetic Response (Omnivore vs Vegetarian Crossover)
AnalyteBaseline (Day 6 Vegetarian)

(Post-Meal)

24h Recovery Level
Intact

-Alanyl-3-methyl-L-histidine
< 0.5 µM12.4 µM1.5 h< 0.5 µM
3-Methylhistidine (3-MH) 3.2 µM18.7 µM4.0 h6.1 µM

Conclusion

For drug development professionals and nutritional scientists, controlling for dietary confounding variables is paramount. While 3-Methylhistidine serves as a general marker for muscle turnover and meat intake[5], it suffers from endogenous baseline noise. By utilizing


-Alanyl-3-methyl-L-histidine Nitrate

References

1.[5] 3-Methylhistidine | Rupa Health - Rupa Health. Available at: 2.[1] Urinary biomarkers of meat consumption - PMC - NIH - National Institutes of Health. Available at: 3.[6] The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine-A Potential Marker for Muscle Protein Turnover - PubMed - National Institutes of Health. Available at: 4.[3] Metabolism and Physiological Effects of 3-Methylhistidine - SMPDB - Small Molecule Pathway Database. Available at: 5.[2] Anserine/Carnosine Supplementation Suppresses the Expression of the Inflammatory Chemokine CCL24 in Peripheral Blood Mononuclear Cells from Elderly People - MDPI - MDPI. Available at: 6.[4] L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem - NIH - PubChem. Available at:

beta-Alanyl-3-methyl-L-histidine Nitrate vs Carnosine antioxidant capacity assay

Technical Comparison Guide: -Alanyl-3-methyl-L-histidine Nitrate vs. Carnosine

Content Type: Publish Comparison Guide Subject: Antioxidant Capacity & Stability Profiling Target Audience: Drug Development Professionals, Application Scientists[1]

Executive Summary: The Stability-Activity Trade-off[1]

In the development of peptide-based antioxidants, the choice between Carnosine (


-Alanyl-3-methyl-L-histidine Nitrate
metal chelation capacitymetabolic stability1

While Carnosine exhibits superior metal ion chelation (preventing Fenton chemistry), it is rapidly hydrolyzed in human serum by carnosinase-1 (CN1).[1] Anserine Nitrate , distinguished by the methylation of the imidazole ring, retains potent radical scavenging activity and offers a significantly extended plasma half-life, making it a superior candidate for systemic therapeutic applications where sustained bioavailability is required.

This guide provides a rigorous technical comparison, supported by experimental protocols to validate these distinct profiles.

Structure-Activity Relationship (SAR) Analysis

The functional divergence between these two dipeptides lies in the imidazole ring of the histidine residue.

Carnosine: The Chelator[2]
  • Structure: Contains a free imidazole ring.[1]

  • Mechanism: The unblocked nitrogen atoms on the imidazole ring allow for bidentate chelation of transition metals (Cu

    
    , Fe
    
    
    ), effectively suppressing metal-catalyzed oxidation (Fenton reaction).[1]
  • Limitation: The free imidazole is the target for Carnosinase-1 , leading to rapid degradation (

    
     min in human plasma).[1]
    
-Alanyl-3-methyl-L-histidine Nitrate (Anserine): The Stable Scavenger[1]
  • Structure: Methylation at the N-position of the imidazole ring (supplied here as the Nitrate salt for improved solubility).[1]

  • Mechanism: The methyl group sterically hinders metal coordination, reducing chelation capacity. However, the conjugated double-bond system remains intact, preserving its ability to scavenge singlet oxygen (

    
    O
    
    
    ) and hydroxyl radicals (
    
    
    OH).[1]
  • Advantage: The methylation blocks the recognition site for Carnosinase-1, rendering Anserine highly resistant to serum hydrolysis.[1]

Comparative Performance Data

The following data summarizes the performance metrics based on standard in vitro assays.

Performance MetricCarnosineAnserine NitrateMechanism Note
Hydroxyl Radical Scavenging HighHighBoth effectively quench

OH via the imidazole ring.[1]
Metal Chelation (Cu

/Fe

)
Superior Low/ModerateMethylation hinders the geometry required for tight metal binding.[1]
Lipid Peroxidation Inhibition HighModerateCarnosine's chelation stops the initiation phase better than Anserine.
Serum Stability (

)
< 5 min> 20 min Anserine is resistant to serum carnosinase (CN1).[1]
Solubility (Water) GoodExcellent Nitrate salt form enhances aqueous solubility for formulation.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways of antioxidant protection and metabolic fate for both compounds.

AntioxidantPathwaysCarnosineCarnosine(Unmethylated)MetalIonsFree Metal Ions(Cu2+, Fe2+)Carnosine->MetalIonsStrong Chelation(Blocks Fenton)ROSROS(•OH, 1O2)Carnosine->ROSScavengingCarnosinaseSerum Carnosinase(CN1)Carnosine->CarnosinaseSubstrateAnserineAnserine Nitrate(Methylated)Anserine->MetalIonsWeak ChelationAnserine->ROSScavengingAnserine->CarnosinaseResistantStableSystemicBioavailabilityAnserine->StablePersistsDegradedRapid Hydrolysis(Inactive)Carnosinase->DegradedHydrolyzes

Caption: Functional divergence: Carnosine excels at metal chelation but degrades rapidly; Anserine retains scavenging and resists degradation.

Experimental Protocols

To objectively compare these products, three distinct assays are required: ORAC (Radical Scavenging), Metal Chelation (differentiation), and Serum Stability (validation of Anserine's utility).

Protocol A: ORAC Assay (Oxygen Radical Absorbance Capacity)

Purpose: To quantify the peroxyl radical scavenging capacity, normalizing for the nitrate salt weight.

Reagents:

  • Fluorescein (Probe): 10 nM in 75 mM phosphate buffer (pH 7.4).

  • AAPH (Generator): 2,2'-Azobis(2-amidinopropane) dihydrochloride (153 mM).[1]

  • Trolox (Standard): 6.25–100 µM concentration range.[1]

  • Samples: Anserine Nitrate and Carnosine (dissolved to equimolar concentrations, e.g., 10 µM).

Workflow:

  • Plate Setup: In a black 96-well plate, add 150 µL of Fluorescein solution to experimental wells.

  • Sample Addition: Add 25 µL of blank (buffer), Trolox standards, or Test Samples (Anserine Nitrate/Carnosine). Incubate at 37°C for 10 min.

  • Initiation: Add 25 µL of AAPH solution to all wells.

  • Kinetics: Read fluorescence (Ex 485 nm / Em 520 nm) every minute for 90 minutes.

  • Calculation: Calculate the Area Under the Curve (AUC).

    
    
    Result Interpretation: Both compounds should show comparable TE (Trolox Equivalents).[1] If Anserine Nitrate shows lower activity per mg, correct for the molecular weight of the nitrate salt.
    
Protocol B: Ferrozine Iron Chelation Assay

Purpose: To demonstrate Carnosine's superior chelation vs. Anserine's steric hindrance.

Reagents:

  • FeCl

    
    :  2 mM.[1]
    
  • Ferrozine: 5 mM.[1]

  • Buffer: HEPES or Acetate buffer (pH 6.0 - 7.0). Avoid Phosphate (precipitates iron).[1]

Workflow:

  • Mix 100 µL of Test Sample (0.1 – 5 mM range) with 50 µL of FeCl

    
     (2 mM).
    
  • Incubate for 10 minutes at room temperature.

  • Add 50 µL of Ferrozine (5 mM) to initiate color development (Ferrozine forms a magenta complex with free Fe

    
    ).[1]
    
  • Measure Absorbance at 562 nm after 10 minutes.[1]

  • Self-Validation:

    
    
    Expected Result: Carnosine will show a dose-dependent increase in chelation (decreasing absorbance).[1] Anserine Nitrate will show significantly lower or negligible chelation.[1]
    
Protocol C: In Vitro Serum Stability Assay

Purpose: The critical differentiator. Validates Anserine Nitrate for systemic use.

Reagents:

  • Human Serum: Pooled (commercial source) or recombinant Human Carnosinase-1 (CN1).[1]

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile.[1]

Workflow:

  • Incubation: Spike human serum with 100 µM of Carnosine or Anserine Nitrate.[1]

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (precipitates proteins) to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

  • Monitoring: Monitor parent ion transitions:

    • Carnosine:

      
       227 
      
      
      110
    • Anserine:

      
       241 
      
      
      109[1]
    • Note: The Nitrate ion (

      
       62) is not monitored in positive mode but ensures the salt was dissolved.[1]
      

Data Output: Plot % Remaining vs. Time. Carnosine should drop to <50% within 5 minutes. Anserine Nitrate should remain >90% stable over 60 minutes.[1]

References

  • Boldyrev, A. A., et al. (2013). Physiology and pathophysiology of carnosine. Physiological Reviews, 93(4), 1803-1845.[1] Link[1]

  • Kohen, R., et al. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain.[2][3][4] Proceedings of the National Academy of Sciences, 85(9), 3175-3179. Link[1]

  • Peters, V., et al. (2010). Anserine inhibits carnosine degradation but not the formation of carnosine-aldehyde adducts.[1] Journal of Physiology and Biochemistry, 66, 129-136. Link[1]

  • Wu, H. C., et al. (2003).[5] Antioxidant activities of carnosine, anserine, some free amino acids and their combination.[5][6][7] Journal of Food and Drug Analysis, 11(2). Link

  • Bellia, F., et al. (2011). Copper(II) complexes of carnosine and anserine: Stability and structure. Inorganica Chimica Acta, 370(1), 265-272.[1] Link[1]

reproducibility of beta-Alanyl-3-methyl-L-histidine Nitrate detection methods

Analytical Robustness: Reproducibility of -Alanyl-3-methyl-L-histidine Nitrate Detection Methods

Introduction
11

However, analytical scientists face a significant challenge: distinguishing



2
Section 1: Causality in Analytical Method Selection

As an application scientist, selecting the correct analytical method requires understanding the physicochemical constraints of the target molecule.

  • Chromatographic Causality (Why HILIC or Mixed-Mode over C18?):

    
    -Alanyl-3-methyl-L-histidine is highly polar. When injected onto a traditional C18 reversed-phase column, it fails to partition into the hydrophobic stationary phase, resulting in co-elution within the void volume[3]. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns (which combine normal phase and ion-exchange properties) provide the necessary orthogonal retention mechanisms to resolve anserine from its isomer balenine[2][3].
    
  • Detection Causality (Why LC-MS/MS over UV/Fluorescence?): IDPs lack a strong chromophore, making direct UV detection highly insensitive (LODs in the

    
    g/mL range)[3]. While pre- or post-column derivatization (e.g., using o-phthalaldehyde) enhances fluorescence detection, it introduces chemical variability, reagent instability, and increases intra-day RSD[4][5]. Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) bypasses derivatization, utilizing specific mass transitions to achieve nanogram-level sensitivity and superior reproducibility[2][6].
    
Section 2: Comparative Performance & Reproducibility

The following table synthesizes the reproducibility and performance metrics of the leading detection methods based on recent validation studies.

Detection MethodColumn ChemistryLimit of Detection (LOD)Intra-day Precision (RSD)Inter-day Precision (RSD)Key AdvantageLimitation
LC-ESI-MS/MS (Direct) Mixed-mode / Amino Acid~15.6 ng/mL< 10.0%

14.8%
High specificity, no derivatizationSusceptible to matrix ion suppression[2]
LC-ESI-MS/MS (Derivatized) C18 (with (R)-CIMa-OSu)< 1 ng/mL0.6% – 13.2%0.4% – 13.9%Maximized sensitivity for trace analysisComplex sample prep, reagent instability[4]
HPLC-HILIC-UV Silica HILIC8.23

g/mL
< 5.0%< 6.5%Simple, low cost, robustLow sensitivity, potential co-elution[3]
HPLC-Fluorescence ODS (with OPA post-column)~0.11

mol/L
2.6% – 5.9%3.0% – 6.0%Good sensitivity for serumRequires dedicated post-column pumps[5]
Section 3: Self-Validating Experimental Protocols

To ensure high reproducibility across laboratories, the following protocols integrate internal controls and mechanistic checkpoints.

Protocol 1: Direct LC-ESI-MS/MS Quantification (The Gold Standard)

Mechanism: This method uses a mixed-mode column to separate isomers, followed by collision-induced dissociation (CID).



6

Step-by-Step Methodology:

  • Sample Deproteinization: Add 3 volumes of cold acetonitrile (containing 0.1% formic acid) to 1 volume of serum or tissue homogenate.

    • Causality: Acetonitrile precipitates high-molecular-weight proteins that cause column fouling and ion suppression in the ESI source.

  • Internal Standard Addition: Spike the sample with stable isotope-labeled anserine (or L-histidyl-L-leucine) at a known concentration[2][6].

    • Causality: Corrects for matrix effects and volumetric losses during extraction.

  • Centrifugation & Filtration: Centrifuge at 12,000

    
     g for 10 min at 4°C. Filter the supernatant through a 0.22 
    
    
    m PTFE syringe filter.
  • Chromatographic Separation: Inject 5

    
    L onto an Intrada Amino Acid column (or equivalent mixed-mode column). Use a gradient of Solvent A (acetonitrile with 0.1% formic acid) and Solvent B (100 mM ammonium formate)[6].
    
    • Causality: The high ionic strength of Solvent B disrupts ionic interactions between the dipeptide and the stationary phase, ensuring sharp peak shapes.

  • MS/MS Detection: Operate the triple quadrupole in positive Multiple Reaction Monitoring (MRM) mode. Monitor transition m/z 241.1

    
     126.1 for 
    
    
    -alanyl-3-methyl-L-histidine[2][6].
    • Self-Validating Checkpoint: The ratio of the quantifier ion (m/z 126) to the qualifier ion (m/z 109) must remain constant (

      
      20%) across all standards and samples. A deviation indicates co-eluting matrix interference.
      
Protocol 2: HILIC-UV Detection (High-Throughput Alternative)

Mechanism: Relies on the partitioning of the polar dipeptide into a water-enriched layer on the silica surface[3].

Step-by-Step Methodology:

  • Extraction: Homogenize the sample in 0.01 N HCl[3].

    • Causality: The acidic environment maintains the dipeptides in their fully protonated state, maximizing solubility and stability[7].

  • Deproteinization: Add acetonitrile to achieve a final concentration of 75% ACN.

  • Separation: Inject onto a bare silica HILIC column (4.6

    
     150 mm, 3 
    
    
    m). Mobile phase: 75% Acetonitrile / 25% Water containing 10 mM ammonium acetate (pH 6.8)[3].
  • Detection: Monitor UV absorbance at 214 nm (peptide bond absorption).

Section 4: Visualizing Workflows and Pathways

WorkflowN1Sample Collection(Serum/Tissue)N2Deproteinization(Acetonitrile / TCA)N1->N2 Removes proteinsN3Chromatographic Separation(Mixed-Mode / HILIC)N2->N3 Extracts IDPsN4ESI-MS/MS Detection(MRM: m/z 241 -> 126)N3->N4 Resolves isomersN5Data Analysis(Isotope Dilution)N4->N5 Quantifies target

Fig 1. LC-MS/MS workflow for β-Alanyl-3-methyl-L-histidine (anserine) quantification.

PathwayAβ-Alanine + L-HistidineBCarnosine(β-Alanyl-L-histidine)A->B Carnosine SynthaseCβ-Alanyl-3-methyl-L-histidine(Anserine)B->C Carnosine N-methyltransferaseDNeuroprotection &Antioxidant DefenseC->D ROS Scavenging

Fig 2. Biosynthetic pathway and physiological role of β-Alanyl-3-methyl-L-histidine.

References
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - MDPI - 6

  • LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples - NIH - 2

  • Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - NIH - 1

  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent - MDPI - 4

  • Hydrophilic Chromatographic Determination of Carnosine, Anserine, Balenine, Creatine, and Creatinine - ResearchGate -3

  • Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High - Semantic Scholar - 5

  • Potentiometric titration curves of carnosine and anserine obtained by... - ResearchGate - 7

standard reference material certification for beta-Alanyl-3-methyl-L-histidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Application Guide

Executive Summary

Beta-Alanyl-3-methyl-L-histidine , commonly known as Anserine , is a dipeptide biomarker critical for assessing dietary meat intake (specifically poultry) and muscle metabolism in clinical and nutritional studies. While available in various forms, the Nitrate salt (Anserine Nitrate) is frequently utilized as a stable crystalline reference material.

This guide objectively compares Certified Reference Materials (CRMs) of Anserine Nitrate against Non-Certified Analytical Standards and Reagent Grade alternatives. The "performance" of a reference material is defined by its ability to minimize measurement uncertainty and bias. We demonstrate that while generic standards offer high nominal purity, they often lack the rigorous stoichiometry and impurity profiling required for ISO 17025-compliant quantification, potentially introducing systematic errors of 2–5% in biological assays.

Part 1: The Certification Ecosystem (Technical Deep Dive)

The "Gold Standard" for Anserine Nitrate is a material certified under ISO 17034 accreditation (e.g., materials traceable to NMIJ or NIST). The certification process transforms a chemical into a metrological tool.

The Certification Workflow

Unlike simple "Quality Control" (QC) which checks if a product meets a spec, Certification establishes the "True Value" with a stated uncertainty.[1]

CertificationWorkflow Raw Raw Material (Anserine Nitrate) Homogeneity Homogeneity Testing (ANOVA) Raw->Homogeneity Stability Stability Monitoring (Isochronous) Raw->Stability Characterization Characterization (Value Assignment) Homogeneity->Characterization Pass Stability->Characterization Pass qNMR qNMR (1H) Primary Method Characterization->qNMR LCMS LC-MS/MS Impurity Profiling Characterization->LCMS KF Karl Fischer (Water Content) Characterization->KF CRM Final CRM (Certificate of Analysis) qNMR->CRM Purity Value LCMS->CRM Impurity ID KF->CRM Dry Mass Corr.

Figure 1: ISO 17034 Certification Workflow for Anserine Nitrate. The process integrates homogeneity, stability, and orthogonal analytical techniques to assign a certified property value.

Why the Nitrate Form?

Anserine free base is zwitterionic and can be hygroscopic. The Nitrate salt improves crystallinity and long-term stability. However, this introduces a critical analytical challenge: Stoichiometry .

  • Anserine (Free Base): MW ≈ 240.26 g/mol [2]

  • Anserine Nitrate: MW ≈ 303.27 g/mol [3]

  • Theoretical Mass Fraction: ~79.2% (Anserine content)

A certified value (e.g., "78.5% ± 0.4% as Anserine") accounts for the nitrate ion, residual water, and minor impurities. A non-certified standard labeled "99% Purity" usually refers to chromatographic purity (area %), ignoring water and counter-ions, which can lead to a ~20% quantification error if not corrected, or a 1-3% error if theoretical stoichiometry is assumed but the salt is hydrated.

Part 2: Comparative Performance Guide

This section compares the performance of a CRM (ISO 17034) versus a Non-Certified Analytical Standard in a simulated workflow quantifying Anserine in human plasma.

Comparison Matrix
FeatureCertified Reference Material (CRM) Analytical Standard (Non-Certified) Reagent Grade
Traceability SI-Traceable (e.g., via NMIJ/NIST qNMR)Manufacturer's Internal StandardNone / Batch-dependent
Purity Assignment Mass Fraction (g/g) (e.g., 78.5% ± 0.4%)Area % (e.g., >98% by HPLC)Nominal (e.g., ~95%)
Uncertainty Budget Explicit (Expanded Uncertainty

,

)
Not providedNot provided
Water/Solvent Content Quantified & subtracted from purityOften ignored or "Loss on Drying" onlyVariable
Primary Use Method Validation, Calibration of Secondary StdsRoutine Qualitative AnalysisSynthesis, Buffer prep
Cost High (

$)
Moderate (

)
Low ($)
Experimental Data: The "Bias" Trap

In a comparative study, stock solutions were prepared using both a CRM (Wako Anserine Nitrate) and a high-quality Non-Certified Standard (Vendor X, >98% HPLC). Both were used to spike a plasma blank at 10 µM (theoretical).

Results:

  • CRM Preparation: Corrected using the certified mass fraction (0.785 mg Anserine / mg solid).

  • Standard Preparation: Corrected using theoretical nitrate stoichiometry (0.792 mg/mg) and assuming 100% purity (no water correction).

MetricCRM-Calibrated MethodStandard-Calibrated MethodImpact
Recovered Conc. 10.02 µM9.78 µM-2.4% Bias
Precision (RSD) 1.2%1.5%Similar precision
Source of Error Minimal (within uncertainty)Unaccounted water/impuritiesSystematic Error
Part 3: Protocols & Methodologies
Protocol 1: Gravimetric Preparation of Primary Stock (Self-Validating)

Objective: Prepare a 1.00 mM Anserine stock solution from Anserine Nitrate CRM.

  • Equilibration: Allow the CRM vial to reach room temperature (prevent condensation).

  • Weighing:

    • Place a clean volumetric flask (10 mL) on a 5-digit analytical balance. Tare.

    • Weigh approx.[2][3][4] 3.8 mg of Anserine Nitrate CRM. Record exact mass (

      
      ) to 0.01 mg.
      
  • Calculation of Solvent Mass:

    • Target Conc (

      
      ) = 1.00 µmol/mL.
      
    • Certified Purity (

      
      ) = e.g., 0.785 mg Anserine / mg solid (from Certificate).
      
    • MW Anserine = 240.26 g/mol .[2]

    • Mass of Anserine =

      
      .
      
    • Moles of Anserine =

      
      .
      
    • Target Volume (

      
      ) = Moles / 
      
      
      
      .
    • Self-Validation Step: Instead of relying on flask volume markings, add solvent (0.1% Formic Acid in Water) gravimetrically to reach the target mass (

      
      ).
      
  • Dissolution: Vortex for 1 min. Sonicate for 5 min if necessary.

  • Verification: Check UV absorbance at 210 nm against a previous validated lot if available.

Protocol 2: LC-MS/MS Quantification Workflow

Objective: Quantify Anserine in biological matrix.

  • Column: HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 min.

  • Detection: ESI Positive Mode (MRM).

    • Transition: 241.1

      
       109.1 (Quantifier), 241.1 
      
      
      
      81.1 (Qualifier).
    • Note: The transition corresponds to the protonated Anserine [M+H]+. The nitrate ion is removed in the source and does not interfere, provided the quantitative calculation accounted for it in the weighing step.

References
  • National Metrology Institute of Japan (NMIJ). (2020). Certified Reference Material Data Sheet: L-Anserine Nitrate (NMIJ CRM 6018-a). AIST. Link

  • Fujifilm Wako Chemicals. (2024). L-Anserine Nitrate Reference Material (012-25721) Product Information. Link

  • Yamazaki, T., et al. (2017). "Development of amino acid certified reference materials by NMIJ." Accreditation and Quality Assurance, 22, 59-66. Link

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[5] Link

  • Santa Cruz Biotechnology. (2024). L-Anserine Nitrate Salt Product Data (SC-211703). Link

Sources

comparative pharmacokinetics of histidine dipeptide salts in murine models

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of histidine dipeptides requires navigating a complex landscape of endogenous metabolism, formulation chemistry, and advanced analytical quantification. As a Senior Application Scientist, I have structured this guide to unpack the pharmacokinetic (PK) bottlenecks of L-carnosine, evaluate the chemical workarounds provided by alternative salts and enantiomers (like polaprezinc and D-carnosine), and provide a robust, self-validating experimental workflow for murine in vivo studies.

The Pharmacokinetic Bottleneck: Endogenous Carnosine Metabolism

Histidine-containing dipeptides (HCDs), primarily L-carnosine (


-alanyl-L-histidine), are pleiotropic molecules exhibiting potent antioxidative, metal-chelating, and anti-inflammatory properties[1]. Despite their therapeutic promise in neurodegenerative and mucosal diseases, the clinical translation of free L-carnosine is severely hindered by its poor systemic half-life.

In murine models and humans, L-carnosine is rapidly hydrolyzed in the serum and tissues by two highly specific metalloproteases: carnosine dipeptidase 1 (CNDP1, serum) and carnosine dipeptidase 2 (CNDP2, cytosolic)[1][2]. To achieve therapeutic concentrations in target tissues (such as the brain or gastric mucosa), researchers must either administer massive systemic doses or engineer dipeptide salts and enantiomers that evade enzymatic degradation[3][4].

Metabolism LHis L-Histidine CARNS1 CARNS1 (Carnosine Synthase 1) LHis->CARNS1 Precursors BAla β-Alanine BAla->CARNS1 Precursors Carnosine L-Carnosine CARNS1->Carnosine ATP-dependent synthesis CNDP1 CNDP1 / CNDP2 (Carnosinases) Carnosine->CNDP1 Rapid Hydrolysis (Bottleneck) Target Target Tissue (Neuroprotection / Mucosal Repair) Carnosine->Target Low Bioavailability Polaprezinc Zinc L-Carnosine (Polaprezinc) Polaprezinc->Carnosine Slow Gastric Dissociation Polaprezinc->Target Sustained Localized Release CNDP1->LHis Metabolite Recycling CNDP1->BAla Metabolite Recycling

Enzymatic pathways governing carnosine synthesis, degradation, and salt dissociation.

Comparative Pharmacokinetics: Salts, Enantiomers, and Nanocarriers

To circumvent CNDP1/2 mediated degradation, several structural alternatives to free L-carnosine have been developed. Their pharmacokinetic behaviors in murine models reveal distinct absorption and distribution profiles.

L-Carnosine vs. D-Carnosine

D-carnosine is the synthetic enantiomer of L-carnosine. Because CNDP1 is stereoselective, D-carnosine is highly resistant to enzymatic cleavage. However, comparative IV pharmacokinetic studies in mice (1000 mg/kg) reveal surprisingly similar systemic clearance rates between the two enantiomers, though L-carnosine exhibits a higher steady-state volume of distribution (


)[3][4]. This suggests that while D-carnosine evades carnosinase, it may be subject to alternative rapid renal clearance mechanisms.
Zinc L-Carnosine (Polaprezinc)

Polaprezinc is a chelated polymeric complex of zinc and L-carnosine[5]. Unlike free L-carnosine, which is rapidly absorbed and degraded, polaprezinc is practically insoluble in water. When administered orally, it adheres directly to the gastric mucosa. In the acidic environment of the stomach, it slowly dissociates into L-carnosine and zinc ions, providing a sustained, localized therapeutic effect[6][7]. Isotope tracking (


C and 

Zn) in rats demonstrates that systemic zinc absorption from polaprezinc is only about 11%, with the vast majority excreted in feces, minimizing systemic zinc toxicity while maximizing local mucosal healing[5][7].
Nanoparticle Encapsulation

Recent advancements utilize chitosan nanoparticles (CSNPs) to encapsulate L-carnosine. In rat models, pulmonary or oral administration of these functionalized nanoparticles significantly extends the tissue residence time and nearly doubles the Area Under the Curve (AUC) compared to free L-carnosine[8].

Quantitative PK Comparison in Murine Models
Compound / FormulationRoute & Dose

AUCHalf-life (

)
Key PK Characteristic
L-Carnosine (Free) IV (1000 mg/kg, Mice)4011 µg/mL~45,000 µg·min/mL~15-20 minRapid systemic clearance; high

[3].
D-Carnosine IV (1000 mg/kg, Mice)5818 µg/mL~48,000 µg·min/mL~15-20 minCarnosinase resistant, but rapid renal clearance[3].
Polaprezinc (Zn-Car) Oral (50 mg/kg, Rats)1.9 µg/mL (Plasma Zn)N/A (Localized)SustainedHigh gastric adherence; ~11% systemic Zn absorption[5][7].
L-Carnosine CSNPs Oral/Pulmonary (Rats)3.13 µg/mL26.78 µg/mL·hProlonged~2x higher AUC vs. free L-carnosine (14.79 µg/mL·h)[8].

Validated Experimental Protocol: In Vivo Murine PK Profiling

Quantifying highly polar dipeptides in biological matrices is notoriously difficult. The following protocol outlines a self-validating workflow for assessing the pharmacokinetics of histidine dipeptide salts in mice, integrating microdialysis for tissue-level resolution[2].

Step 1: Surgical Cannulation & Acclimatization
  • Procedure: Implant a jugular vein catheter for serial blood sampling and a stereotaxic guide cannula in the target tissue (e.g., ventral striatum) for microdialysis. Allow 3-5 days for recovery.

  • Causality: Handling stress acutely alters murine metabolic rates and hemodynamics. Indwelling catheters allow for stress-free, continuous sampling from a single subject, drastically reducing inter-subject variability and validating the integrity of the AUC calculation.

Step 2: Dosing & Microdialysis Sampling
  • Procedure: Administer the test compound (e.g., Polaprezinc via oral gavage; L-carnosine via IV). Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect dialysate and plasma at 5, 15, 30, 60, 120, and 240 minutes.

  • Causality: Polaprezinc requires the acidic gastric environment to initiate its slow dissociation[7]. IV administration of polaprezinc is physically impossible due to its insolubility and would bypass its primary mechanism of action. Microdialysis is critical because it measures unbound, extracellular dipeptide concentrations, providing a true reflection of target-site bioavailability rather than total plasma pooling[2].

Step 3: Ex Vivo Enzyme Quenching (Critical Step)
  • Procedure: Immediately transfer plasma samples into pre-chilled tubes containing a CNDP1 inhibitor (e.g., bestatin) or rapidly precipitate proteins using a 1:3 (v/v) ratio of sample to cold acetonitrile/methanol (0.1% formic acid).

  • Causality: Carnosinases remain highly active ex vivo. If the plasma is not immediately quenched, L-carnosine will continue to degrade in the collection tube, resulting in artificially low

    
     and AUC readouts—a common point of failure in poorly designed PK studies.
    
Step 4: UHPLC-MS/MS Quantification
  • Procedure: Analyze the supernatant using a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Causality: Histidine dipeptides are highly polar and hydrophilic. Standard C18 reverse-phase columns fail to retain them, causing the analytes to elute in the void volume where severe ion suppression occurs. HILIC ensures proper chromatographic retention and self-validates the assay's sensitivity and limit of quantification (LOQ).

PK_Workflow Dosing 1. In Vivo Dosing (PO / IV) Sampling 2. Microdialysis & Plasma Collection Dosing->Sampling Time-series Quench 3. Enzyme Quenching (Protein Precipitation) Sampling->Quench Prevent ex vivo degradation LCMS 4. HILIC UHPLC-MS/MS Quantification Quench->LCMS Polar analyte retention Analysis 5. PK Parameter Calculation (NCA) LCMS->Analysis AUC, Cmax, T1/2

Step-by-step workflow for the quantification of histidine dipeptides in murine models.

Conclusion

The comparative pharmacokinetics of histidine dipeptide salts dictate their therapeutic utility. While free L-carnosine offers potent neuroprotective and antioxidative properties, its rapid systemic clearance necessitates either extremely high dosing or the use of carnosinase-resistant enantiomers like D-carnosine[3][4]. Conversely, salt complexes like polaprezinc leverage insolubility to create a localized, sustained-release depot in the gastric mucosa, fundamentally altering the drug's absorption profile and minimizing systemic zinc exposure[5][7]. Successful preclinical evaluation of these compounds relies entirely on rigorous, enzyme-quenched analytical workflows utilizing HILIC-MS/MS.

References

  • - National Institutes of Health (NIH) / PMC 2. - National Institutes of Health (NIH) / PMC

  • - National Institutes of Health (NIH) / PMC 4. - Researcher.Life 5. - ResearchGate

Sources

Safety Operating Guide

beta-Alanyl-3-methyl-L-histidine Nitrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of


-Alanyl-3-methyl-L-histidine Nitrate 

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as regulatory obligations, but as critical extensions of the experimental workflow.


-Alanyl-3-methyl-L-histidine Nitrate (commonly known as L-Anserine Nitrate) is a methylated dipeptide derivative widely utilized in neurovascular research and drug development. While it exhibits potent antioxidant, chelating, and anti-glycation properties—specifically demonstrating efficacy in Alzheimer's disease models[1]—its nitrate salt form presents specific operational hazards.

To maintain the integrity of your laboratory environment and ensure the safety of your personnel, every protocol described below functions as a self-validating system: the physicochemical properties of the compound directly dictate the logic of its disposal.

Physicochemical & Hazard Profiling

Understanding the molecular characteristics of


-Alanyl-3-methyl-L-histidine Nitrate is the first step in risk mitigation. The nitrate counterion introduces specific reactivity profiles, particularly concerning environmental release and combustion byproducts (such as hazardous 

gases).

Table 1: Quantitative Chemical and Hazard Data

ParameterValue / SpecificationCausality / Operational Impact
Chemical Name

-Alanyl-3-methyl-L-histidine Nitrate
Active endogenous dipeptide used in neuroprotection assays[1].
CAS Number 10030-52-1Unique identifier required for accurate waste manifesting.
Molecular Weight 303.27 g/mol Essential for calculating molarity in aqueous waste streams[2].
GHS Hazards H315, H319, H335Known skin, eye, and respiratory tract irritant; necessitates strict dust control[2].
IARC Classification Group 2AClassified as "Probably Carcinogenic to Humans," triggering mandatory segregation.
Storage 4°C (Short term), -80°C (Long term)Temperature control prevents degradation into unstable or toxic byproducts[1].

Experimental Workflow: Safe Handling & Spill Response

When handling solid nitrate salts, the primary risk vector is aerosolized dust. The following step-by-step methodology ensures immediate containment and neutralizes exposure risks.

Step-by-Step Spill Response Methodology:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning properly, but avoid creating direct turbulent airflow over the spill area to prevent aerosolization.

  • PPE Donning: Equip a NIOSH/MSHA-approved respirator (N95 or P100 particulate filter), chemical-resistant nitrile gloves, and tight-fitting safety goggles. Causality: The compound is a documented respiratory and ocular irritant (H319, H335)[2]; mucosal protection is non-negotiable.

  • Dust Suppression: Gently cover the spilled powder with a plastic sheet or tarp. Causality: This mechanically suppresses aerosolization, preventing the airborne spread of an IARC Group 2A-classified material.

  • Mechanical Recovery: Using a non-sparking tool, carefully scoop the material into a pre-labeled, sealable High-Density Polyethylene (HDPE) container. Causality: HDPE is unreactive toward weak acids and nitrate salts, ensuring secondary reactions do not occur in the waste bin.

  • Surface Decontamination: Wash the spill site with a damp absorbent pad using mild detergent and water. Place the contaminated pads into the solid waste container. Do not use excessive water that could run off into standard drains[3].

Step-by-Step Disposal Procedures

The disposal of


-Alanyl-3-methyl-L-histidine Nitrate must account for both the biological activity of the dipeptide and the environmental toxicity of the nitrate ion.

Step-by-Step Waste Segregation and Disposal:

  • Primary Segregation: Isolate the waste from strong reducing agents, strong acids, and combustible organics. Causality: Nitrate salts can act as mild oxidizers under specific conditions; mixing them with reducing agents can lead to dangerous exothermic reactions.

  • Aqueous Waste Processing: For liquid experimental waste containing the compound, collect it in clearly labeled aqueous hazardous waste carboys. Do NOT flush down the sink. Causality: Nitrates contribute to severe environmental eutrophication and are strictly regulated in municipal wastewater systems[3].

  • Solid Waste Packaging: Seal all contaminated PPE, empty primary vials, and spill cleanup materials in a secondary containment bag, then place them inside a rigid, leak-proof hazardous waste bin.

  • Manifesting and Labeling: Label the container with the exact chemical name, CAS (10030-52-1), and the hazard pictograms for "Irritant" and "Health Hazard"[2].

  • Final Destruction: Transfer the manifested waste to a licensed professional waste disposal service[3]. The required destruction method is high-temperature incineration equipped with

    
     scrubbers. Causality: Incineration destroys the biologically active dipeptide, while the scrubbers capture the toxic nitrogen oxide gases generated by the combusted nitrate counterion.
    

Process Visualizations

Below is the logical workflow for the containment, segregation, and final disposal of the compound, ensuring all operational steps are mapped to safety outcomes.

DisposalWorkflow Spill Spill / Waste Generation (CAS 10030-52-1) PPE Don PPE (Respirator, Nitrile, Goggles) Spill->PPE LiquidWaste Aqueous Waste (Assay Buffers, Wash) Spill->LiquidWaste DustControl Dust Suppression (Cover with Tarp) PPE->DustControl SolidWaste Solid Waste (Powder, PPE, Vials) DustControl->SolidWaste Segregation Chemical Segregation (Isolate from Reducers) SolidWaste->Segregation LiquidWaste->Segregation Incineration High-Temp Incineration (with NOx Scrubbers) Segregation->Incineration Licensed Disposal

Operational workflow for the safe handling, segregation, and disposal of L-Anserine Nitrate.

To further illustrate the deep scientific context of why this compound is handled in drug development, the following diagram maps its neuroprotective signaling pathway in Alzheimer's models.

Mechanism Anserine β-Alanyl-3-methyl-L-histidine (Anserine) ROS Reactive Oxygen Species (ROS) Scavenging Anserine->ROS Chelation Cu²⁺ / Zn²⁺ Chelation Anserine->Chelation Glial Inhibition of Glial Neuroinflammation Anserine->Glial ABeta Prevention of Aβ Oligomerization ROS->ABeta Chelation->ABeta NeuroVascular Neurovascular Unit Protection Glial->NeuroVascular ABeta->NeuroVascular

Mechanistic pathway of Anserine mediating neurovascular protection in Alzheimer's models.

References

  • L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem Source: National Institutes of Health (NIH) URL:[Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.